Product packaging for 8-Bromo-3-chloroisoquinoline(Cat. No.:CAS No. 1029720-63-5)

8-Bromo-3-chloroisoquinoline

Cat. No.: B1373807
CAS No.: 1029720-63-5
M. Wt: 242.5 g/mol
InChI Key: DBTXKDKSTIONNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Bromo-3-chloroisoquinoline is a useful research compound. Its molecular formula is C9H5BrClN and its molecular weight is 242.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrClN B1373807 8-Bromo-3-chloroisoquinoline CAS No. 1029720-63-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-3-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTXKDKSTIONNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679864
Record name 8-Bromo-3-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029720-63-5
Record name 8-Bromo-3-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-3-chloroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-3-chloroisoquinoline: A Versatile Scaffold for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Isoquinoline Core in Modern Chemistry

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the fields of medicinal chemistry and materials science.[1][2] Its rigid structure and the presence of a basic nitrogen atom provide a unique framework for the design of molecules with diverse biological activities.[1] Halogenated isoquinolines, in particular, serve as highly versatile intermediates, enabling the construction of complex molecular architectures through a variety of cross-coupling reactions. This guide provides a comprehensive technical overview of 8-Bromo-3-chloroisoquinoline, a dihalogenated isoquinoline derivative with significant potential as a building block in synthetic and medicinal chemistry. While specific experimental data for this compound is limited in publicly available literature, this document will synthesize known information, draw logical inferences from closely related structures, and propose scientifically sound protocols for its synthesis and potential applications.

Physicochemical and Structural Characteristics of this compound

Chemical Structure and Identifiers

The structure of this compound is characterized by a bromine atom at the 8-position and a chlorine atom at the 3-position of the isoquinoline ring system.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties and Identifiers

PropertyValueSource
Molecular Formula C₉H₅BrClN[3]
Molecular Weight 242.50 g/mol [3]
IUPAC Name This compound[3]
CAS Number 1029720-63-5[3]
SMILES C1=CC2=CC(=NC=C2C(=C1)Br)Cl[3]
InChI Key DBTXKDKSTIONNI-UHFFFAOYSA-N[3]
Predicted XlogP 3.8[3]
Melting Point Not reported in available literature
Boiling Point Not reported in available literature
Predicted Spectroscopic Characteristics
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show five signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the benzene and pyridine rings will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, chlorine, and nitrogen atoms.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine distinct signals for the nine carbon atoms in the isoquinoline core. The carbons directly attached to the halogens (C3 and C8) will show characteristic shifts, and their signals may be broadened or show reduced intensity depending on the relaxation times.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (typically in the 1400-1600 cm⁻¹ region), and C-Cl and C-Br stretching vibrations at lower frequencies (generally below 1000 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom and one chlorine atom. The molecular ion peak (M⁺) will be accompanied by M+2 and M+4 peaks with a specific intensity ratio due to the natural abundance of the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Proposed Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in the reviewed literature. However, a plausible and logical synthetic route can be devised based on established methodologies for the synthesis of halogenated isoquinolines. The proposed pathway involves the initial synthesis of 8-bromoisoquinoline followed by a regioselective chlorination at the 3-position.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 8-Bromoisoquinoline from Isoquinoline

This procedure is adapted from established methods for the bromination of isoquinoline.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-salt bath.

  • Addition of Isoquinoline: Slowly add isoquinoline to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Bromination: To the resulting solution, add N-bromosuccinimide (NBS) portion-wise, ensuring the temperature remains below 0°C.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to a pH of approximately 8-9. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 8-bromoisoquinoline.

Step 2: Synthesis of this compound from 8-Bromoisoquinoline

The chlorination of the 3-position of the isoquinoline ring can be achieved using various chlorinating agents.

  • Reaction Setup: In a sealed tube or a round-bottom flask fitted with a reflux condenser, place 8-bromoisoquinoline.

  • Chlorination: Add a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-120°C) for several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralization and Extraction: Neutralize the solution with a base and extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography or recrystallization to obtain this compound.

Reactivity and Potential Applications in Drug Discovery and Organic Synthesis

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[4] This differential reactivity allows for sequential, site-selective functionalization of the isoquinoline core, making it a valuable building block for creating libraries of complex molecules.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_further_functionalization Further Functionalization This compound This compound C-Br bond (more reactive) C-Cl bond (less reactive) Suzuki_Product Aryl/Vinyl at C8 This compound->Suzuki_Product R-B(OH)₂, Pd catalyst, Base Buchwald_Product Amine at C8 This compound->Buchwald_Product R₂NH, Pd catalyst, Base Final_Product Diverse derivatives Suzuki_Product->Final_Product Reaction at C3-Cl Buchwald_Product->Final_Product Reaction at C3-Cl

Caption: Potential sequential cross-coupling reactions of this compound.

Key Synthetic Transformations
  • Suzuki-Miyaura Coupling: The C8-Br bond can be selectively coupled with a wide range of boronic acids or their derivatives to introduce aryl, heteroaryl, or vinyl substituents.[4] The less reactive C3-Cl bond would likely remain intact under carefully controlled conditions, allowing for a subsequent coupling reaction at that position.

  • Buchwald-Hartwig Amination: The C8-Br position can be selectively aminated with various primary or secondary amines using a palladium catalyst. This reaction is a powerful tool for installing nitrogen-containing functional groups, which are prevalent in many biologically active compounds.

  • Sonogashira Coupling: The C8-Br bond can undergo coupling with terminal alkynes to introduce alkynyl moieties, which are useful for further transformations or as part of a final target structure.

  • Heck Reaction: The C8-Br bond can be coupled with alkenes to form new carbon-carbon double bonds.

The resulting products from these initial couplings at the C8 position would still possess the chloro-substituent at the C3 position, which can then be targeted for further functionalization under more forcing reaction conditions or with more active catalyst systems. This stepwise approach provides a high degree of control over the final molecular structure.

Potential as a Scaffold in Medicinal Chemistry

The isoquinoline nucleus is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] The introduction of halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule by influencing its lipophilicity, metabolic stability, and binding interactions with target proteins. Given the prevalence of halogenated heterocycles in approved drugs, this compound represents an attractive starting point for the synthesis of novel therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1]

Safety and Handling

Based on available GHS information, this compound is classified as a hazardous substance.[3]

Table 2: GHS Hazard Statements

Hazard CodeStatement
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound is a synthetically valuable, yet underexplored, building block for organic synthesis and medicinal chemistry. Its dihalogenated nature, with the potential for regioselective functionalization, offers a powerful platform for the creation of diverse and complex molecular architectures. While a comprehensive experimental characterization of this compound is currently lacking in the public domain, this guide has provided a framework for its synthesis, predicted properties, and potential applications based on established chemical principles. Further research into the experimental validation of its properties and the exploration of its reactivity in various chemical transformations will undoubtedly unlock its full potential for the development of novel pharmaceuticals and functional materials.

References

8-Bromo-3-chloroisoquinoline CAS number 1029720-63-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Bromo-3-chloroisoquinoline (CAS: 1029720-63-5): Synthesis, Reactivity, and Applications

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. Its structure, featuring two distinct halogen atoms on the isoquinoline scaffold, provides orthogonal handles for sequential, site-selective functionalization. The chlorine atom at the C3 position is activated towards nucleophilic aromatic substitution, while the bromine atom at the C8 position is ideally suited for a variety of metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the physicochemical properties, plausible synthetic strategies, predicted spectroscopic data, and the synthetic utility of this compound, positioning it as a versatile building block for the synthesis of complex molecular architectures and the development of novel pharmaceutical agents.

Introduction to the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged structural motif found in a vast number of natural products, most notably a wide range of alkaloids such as papaverine and morphine.[1] This structural prominence has translated into extensive applications in drug discovery, with isoquinoline derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[2][3] The ability to precisely substitute the isoquinoline ring is therefore crucial for modulating pharmacological activity, making polysubstituted intermediates like this compound highly valuable.

Physicochemical and Structural Properties

This compound is a solid organic compound whose core properties are derived from its aromatic, heterocyclic structure. The key identifiers and computed properties are summarized below.

PropertyValueSource
CAS Number 1029720-63-5[4][5]
Molecular Formula C₉H₅BrClN[4]
Molecular Weight 242.50 g/mol [4]
IUPAC Name This compound[4]
SMILES C1=CC2=CC(=NC=C2C(=C1)Br)Cl[4]
InChI Key DBTXKDKSTIONNI-UHFFFAOYSA-N[4]
Monoisotopic Mass 240.92939 Da[4]

Synthetic Strategies

Proposed Synthesis via Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of electron-rich aromatic systems and is particularly effective for creating chloro-substituted heterocyclic rings.[6] This strategy offers a convergent and efficient route starting from a readily available bromoaniline derivative.

Synthetic Workflow for this compound A 2-Bromoaniline B N-(2-bromophenyl)acetamide A->B Acetic Anhydride D This compound B->D Vilsmeier-Haack Cyclization C Vilsmeier Reagent (POCl₃ + DMF) C->D

Caption: Proposed Vilsmeier-Haack synthesis route.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a proposed methodology based on established chemical principles and has not been experimentally validated. All procedures should be performed by trained personnel with appropriate safety precautions.

Step 1: Synthesis of N-(2-bromophenyl)acetamide

  • To a stirred solution of 2-bromoaniline (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, add acetic anhydride (1.1 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetamide.

  • Purify the product by recrystallization or column chromatography to obtain pure N-(2-bromophenyl)acetamide.

    • Causality: The acetylation of the aniline nitrogen transforms the activating amino group into a moderately deactivating amide. This is crucial for directing the subsequent electrophilic cyclization and for the Vilsmeier-Haack chemistry to proceed effectively.

Step 2: Vilsmeier-Haack Cyclization to this compound

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF, ~5 equiv.).

  • Cool the DMF to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, ~3 equiv.) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.[7]

  • Add a solution of N-(2-bromophenyl)acetamide (1.0 equiv.) in a minimal amount of anhydrous DMF to the Vilsmeier reagent.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC. The reaction is driven by the cyclization of the acetamide onto the benzene ring, followed by dehydration and chlorination.[8]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium acetate or sodium carbonate solution, until the pH is approximately 7-8.

  • The crude product should precipitate from the aqueous solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the final product.

Predicted Spectroscopic Characterization

As experimental spectra are not publicly available, the following data are predicted based on the known effects of substituents on the isoquinoline core and general spectroscopic principles.[9]

TechniquePredicted Data
¹H NMR The spectrum is expected to show 5 distinct signals in the aromatic region (approx. δ 7.5-9.5 ppm). The H1 proton will likely be the most downfield singlet. The protons on the brominated ring (H5, H6, H7) will form a complex multiplet system, while the H4 proton will appear as a singlet.
¹³C NMR The proton-decoupled spectrum should exhibit 9 signals for the 9 unique carbon atoms. Carbons adjacent to nitrogen (C1, C3) will be downfield. The C-Br and C-Cl carbons will show characteristic shifts, with the C-Cl bond having a significant deshielding effect.
Mass Spec. The mass spectrum will be highly characteristic due to the isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This will result in a distinctive cluster of molecular ion peaks: M⁺ (m/z ~241), M+2 (m/z ~243, highest intensity), and M+4 (m/z ~245).[9]

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in the differential reactivity of its two halogen substituents, which allows for selective and sequential functionalization.

  • C3-Position (Chloro): The chlorine atom at the C3 position is part of an electron-deficient pyridine ring, activated by the ring nitrogen. It is therefore susceptible to Nucleophilic Aromatic Substitution (SₙAr) with a variety of nucleophiles (e.g., amines, alkoxides, thiolates).

  • C8-Position (Bromo): The bromine atom is on the benzenoid ring and behaves as a typical aryl bromide. It is an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions , such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination.

This orthogonal reactivity enables the molecule to be used as a versatile scaffold for building molecular complexity.

Reactivity of this compound Start This compound SNAr_Product 8-Bromo-3-(substituted)isoquinoline Start->SNAr_Product SₙAr Reaction (at C3) CC_Product 8-(substituted)-3-chloroisoquinoline Start->CC_Product Cross-Coupling (at C8) SNAr_Nu Nucleophiles (R-NH₂, R-OH, R-SH) SNAr_Nu->SNAr_Product CC_Reagents Cross-Coupling Partners (Boronic Acids, Alkynes, Alkenes) + Pd Catalyst CC_Reagents->CC_Product

Caption: Orthogonal reactivity pathways of the title compound.

Applications in Drug Discovery

Halogenated building blocks are foundational in modern drug discovery.[10] The bromine atom, in particular, often enhances biological activity or serves as a synthetic handle. This compound is an ideal starting material for generating diverse chemical libraries for high-throughput screening.

For example, a researcher could:

  • Perform a Suzuki coupling at the C8 position with a library of boronic acids.

  • Take the resulting pool of 8-aryl-3-chloroisoquinolines and react them with a library of amines via SₙAr at the C3 position.

This two-step sequence can rapidly generate thousands of unique, complex molecules from a single, versatile starting material, accelerating the process of lead identification and optimization.[11]

Safety and Handling

While specific toxicity data for this compound is not available, related halogenated isoquinolines are classified as irritants.[12][13][14]

  • Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13] May be harmful if swallowed.

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound stands out as a strategically designed synthetic intermediate. Its value is defined not by any intrinsic biological activity but by the synthetic potential unlocked through its two chemically distinct halogen atoms. The ability to perform selective SₙAr and cross-coupling reactions provides chemists with a powerful and flexible tool for the rational design and synthesis of novel isoquinoline derivatives for applications spanning from pharmaceutical research to materials science. The synthetic routes and reactivity patterns outlined in this guide provide a solid foundation for researchers and drug development professionals to incorporate this versatile scaffold into their synthetic programs.

References

An In-Depth Technical Guide to 8-Bromo-3-chloroisoquinoline: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Dihalogenated Isoquinolines

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3][4] Its rigid, planar structure provides an excellent framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets. Among the vast library of isoquinoline derivatives, halogenated variants are of particular interest to drug development professionals. The introduction of halogen atoms can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, thereby modulating its pharmacokinetic and pharmacodynamic profile.[5]

This guide focuses on a specific, strategically di-substituted derivative: 8-Bromo-3-chloroisoquinoline. The presence of two distinct halogens at defined positions on the isoquinoline core offers a versatile platform for further chemical elaboration through modern cross-coupling methodologies. This dual functionality makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases.[2][6]

This document provides a comprehensive overview of this compound, detailing a robust synthetic protocol, outlining a rigorous characterization workflow to ensure chemical integrity, and exploring its potential applications in the context of modern drug discovery. The insights presented herein are grounded in established chemical principles and are intended to empower researchers and scientists in their quest for next-generation therapeutics.

Molecular Identification

IdentifierValueSource
IUPAC Name This compound[7]
CAS Number 1029720-63-5[7]
Molecular Formula C₉H₅BrClN[7]
Molecular Weight 242.50 g/mol [7]
Canonical SMILES C1=CC2=CC(=NC=C2C(=C1)Br)Cl[7]
InChIKey DBTXKDKSTIONNI-UHFFFAOYSA-N[7]

Proposed Synthesis of this compound: A Rationale-Driven Approach

A direct, one-pot synthesis of this compound is not well-documented in the literature. Therefore, a multi-step, rational approach is proposed, leveraging well-established transformations of the isoquinoline ring system. The chosen strategy prioritizes regioselectivity and the use of readily available starting materials.

The overall synthetic strategy involves two key stages:

  • Stage 1: Synthesis of 8-Bromoisoquinoline. This intermediate is synthesized via electrophilic bromination of isoquinoline under acidic conditions, which favors substitution on the benzene ring.

  • Stage 2: Introduction of Chlorine at the C3 Position. This is achieved through N-oxidation of 8-bromoisoquinoline, followed by deoxygenative chlorination. N-oxidation activates the pyridine ring, making the C1 and C3 positions susceptible to nucleophilic attack.

Synthesis_Workflow Isoquinoline Isoquinoline Bromoisoquinoline 8-Bromoisoquinoline Isoquinoline->Bromoisoquinoline Electrophilic Bromination Brominating_Agent N-Bromosuccinimide (NBS) in conc. H₂SO₄ Brominating_Agent->Bromoisoquinoline N_Oxide 8-Bromoisoquinoline N-oxide Bromoisoquinoline->N_Oxide N-Oxidation Oxidizing_Agent m-CPBA or H₂O₂ Oxidizing_Agent->N_Oxide Final_Product This compound N_Oxide->Final_Product Deoxygenative Chlorination Chlorinating_Agent POCl₃ Chlorinating_Agent->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Part A: Synthesis of 8-Bromoisoquinoline

Causality: The electrophilic bromination of isoquinoline in a strong acid like concentrated sulfuric acid proceeds via the protonated isoquinolinium ion. This deactivates the pyridine ring towards electrophilic attack, directing the bromination to the more electron-rich benzene ring. Careful temperature control is crucial to favor substitution at the C8 position over the C5 position.[8][9]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (10 volumes relative to isoquinoline). Cool the flask to -20°C in a dry ice/acetone bath.

  • Addition of Isoquinoline: Slowly add isoquinoline (1.0 eq.) to the stirred sulfuric acid, ensuring the internal temperature does not rise above 0°C.

  • Bromination: Once the isoquinoline is fully dissolved and the solution is re-cooled to -20°C, add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise, maintaining the temperature below -15°C.

  • Reaction Monitoring: Stir the reaction mixture at -20°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the resulting aqueous solution to pH 9-10 with a concentrated ammonium hydroxide solution, while keeping the mixture cool in an ice bath.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 8-bromoisoquinoline can be purified by column chromatography on silica gel.

Part B: Synthesis of this compound

Causality: The nitrogen lone pair in 8-bromoisoquinoline is nucleophilic and can be oxidized to an N-oxide.[10] This N-oxide functionality withdraws electron density from the pyridine ring, making the C1 and C3 positions electrophilic and thus susceptible to nucleophilic attack by chloride ions. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and a dehydrating agent to facilitate the deoxygenative chlorination.[11][12]

  • N-Oxidation: Dissolve 8-bromoisoquinoline (1.0 eq.) in a suitable solvent like dichloromethane or chloroform. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq.) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the formation of 8-bromoisoquinoline N-oxide by TLC or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-oxide is often used in the next step without further purification.

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃) (5-10 volumes) to the crude 8-bromoisoquinoline N-oxide at 0°C.

  • Reaction: Heat the reaction mixture to reflux (around 100-110°C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

  • Work-up and Purification: After cooling to room temperature, slowly and carefully quench the reaction by pouring it onto crushed ice. Neutralize the acidic solution with a solid base like sodium carbonate. Extract the product with ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by column chromatography.

Structural Elucidation and Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is required. In the absence of published experimental data, a combination of predictive tools and established spectroscopic principles for related compounds provides a robust framework for validation.

Predicted Spectroscopic Data
TechniquePredicted Data
¹H NMR Aromatic region (δ 7.5-9.5 ppm) with distinct signals for the 5 remaining protons on the isoquinoline core.
¹³C NMR 9 distinct signals corresponding to the carbon atoms of the isoquinoline ring.
Mass Spec (EI) Molecular ion (M⁺) peak with a characteristic isotopic pattern for one bromine and one chlorine atom.
FT-IR Characteristic peaks for C=C and C=N stretching in the aromatic system, and C-H stretching and bending vibrations.
Detailed Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is predicted to show five distinct signals in the aromatic region. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen and halogen atoms. Protons closer to these electronegative atoms will appear further downfield. Online prediction tools can provide more specific chemical shift values.[13][14][15][16][17]

    • ¹³C NMR: The carbon NMR spectrum should display nine signals, corresponding to the nine carbon atoms in the isoquinoline ring. The carbons directly attached to the bromine and chlorine atoms (C8 and C3) will be significantly influenced and can be identified based on their chemical shifts.

  • Mass Spectrometry (MS):

    • The mass spectrum will be a key identifier. The molecular ion peak should exhibit a characteristic isotopic cluster due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a pattern of peaks at m/z corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺.

    • Fragmentation Pattern: Common fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen atoms (as radicals or HX) and fragmentation of the heterocyclic ring.[18][19][20][21][22]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • The IR spectrum will show characteristic absorption bands for the isoquinoline core.[23][24][25][26][27]

      • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

      • ~1620-1500 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.

      • Below 1000 cm⁻¹: C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern.

      • ~800-600 cm⁻¹: C-Br and C-Cl stretching vibrations.

Applications in Drug Development: A Focus on Kinase Inhibition

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules targeting protein kinases.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has thus become a major focus of modern drug discovery.[28]

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling Cascade Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Signal->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Phosphorylation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Gene Expression Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->Kinase_Cascade Inhibition

Caption: General signaling pathway illustrating the role of kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific biological data for this compound is not publicly available, the structure-activity relationships of related halogenated kinase inhibitors provide compelling rationale for its potential utility:

  • Hydrophobic Interactions: The halogen atoms at the C3 and C8 positions can engage in favorable hydrophobic and halogen bonding interactions within the ATP-binding pocket of kinases.[5] The nature and position of these halogens can significantly impact binding affinity and selectivity.[29][30][31]

  • Vectors for Optimization: The bromine at C8 and chlorine at C3 serve as versatile chemical handles. Through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), a diverse array of substituents can be introduced at these positions. This allows for the systematic exploration of the chemical space around the isoquinoline core to optimize potency, selectivity, and pharmacokinetic properties.

Workflow for Evaluating Kinase Inhibitory Potential

A typical workflow to assess a new isoquinoline derivative, such as one derived from this compound, would involve the following steps:

  • Primary Kinase Screening: The compound is tested against a broad panel of kinases at a single concentration to identify initial "hits."

  • Dose-Response Analysis: For active compounds, IC₅₀ values (the concentration required to inhibit 50% of the kinase activity) are determined to quantify their potency.

  • Cell-Based Assays: The compound's ability to inhibit signaling pathways in cancer cell lines is evaluated, often by measuring the phosphorylation status of downstream proteins via Western blot.

  • Lead Optimization: Based on the initial biological data, derivatives of the hit compound are synthesized (using this compound as a key intermediate) to improve its drug-like properties.

Conclusion

This compound represents a highly valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its dihalogenated structure provides two distinct points for chemical modification, enabling the synthesis of diverse and complex molecular architectures. Based on the established importance of the isoquinoline scaffold and the strategic placement of halogen atoms, derivatives of this compound are promising candidates for the development of novel kinase inhibitors. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and ultimately unlock the therapeutic potential of this versatile chemical entity.

References

An In-depth Technical Guide to 8-Bromo-3-chloroisoquinoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 8-Bromo-3-chloroisoquinoline, a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, spectroscopic characterization, chemical reactivity, and potential applications, particularly in the realm of oncology and kinase inhibitor development.

Introduction: The Significance of Halogenated Isoquinolines

The isoquinoline scaffold is a prominent structural motif found in a vast array of natural products and synthetic compounds exhibiting diverse and potent biological activities.[1] The introduction of halogen substituents, such as bromine and chlorine, onto the isoquinoline core profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic distribution. These modifications can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles, making halogenated isoquinolines highly sought-after intermediates in drug discovery.[1][2] this compound, with its distinct substitution pattern, offers multiple reactive sites for further chemical elaboration, rendering it a versatile scaffold for the synthesis of compound libraries for high-throughput screening.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is crucial for its effective utilization in research and development.

Core Molecular Attributes

The key molecular and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₅BrClNPubChem[3]
Molecular Weight 242.50 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
CAS Number 1029720-63-5PubChem[3]
Canonical SMILES C1=CC2=CC(=NC=C2C(=C1)Br)ClPubChem[3]
InChI Key DBTXKDKSTIONNI-UHFFFAOYSA-NPubChem[3]
Monoisotopic Mass 240.92939 DaPubChem[3]
Appearance Predicted to be a solid at room temperature-
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents-
Spectroscopic Characterization

2.2.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.5 and 9.5 ppm. The protons on the isoquinoline ring system will exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts are influenced by the deshielding effects of the aromatic rings and the electron-withdrawing nature of the halogen substituents.

2.2.2. Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the bromine and chlorine atoms are expected to have their chemical shifts significantly influenced by the "heavy atom effect," which can lead to broader signals and shifts that are sometimes difficult to predict with high accuracy without empirical data.[4] A general prediction of the chemical shift ranges for the carbons in this compound is provided in the table below, based on standard chemical shift tables and data from related structures.[5]

Carbon PositionPredicted Chemical Shift (ppm)Notes
C1~150-155
C3~150-155Attached to Chlorine
C4~120-125
C4a~135-140Quaternary Carbon
C5~125-130
C6~128-133
C7~128-133
C8~120-125Attached to Bromine
C8a~130-135Quaternary Carbon

2.2.3. Mass Spectrometry

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺, which is a definitive feature for compounds containing both bromine and chlorine. The exact mass can be used to confirm the elemental composition.[3]

2.2.4. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (in the 1400-1600 cm⁻¹ region), and C-Br and C-Cl stretching vibrations (typically below 800 cm⁻¹).

Synthesis and Reactivity

A reliable and scalable synthetic route is paramount for the practical application of this compound. While a direct, one-pot synthesis is not prominently documented, a plausible and logical synthetic strategy can be devised based on established methodologies for the synthesis of its precursors.

Proposed Synthetic Pathway

A two-step synthetic approach starting from commercially available isoquinoline is proposed. This pathway involves the initial bromination of the isoquinoline core, followed by chlorination.

Synthetic Pathway Isoquinoline Isoquinoline Step1_reagents NBS, H₂SO₄ -25°C to -18°C Isoquinoline->Step1_reagents Intermediate 8-Bromoisoquinoline Step1_reagents->Intermediate Step2_reagents Chlorinating Agent (e.g., POCl₃ or SOCl₂) Intermediate->Step2_reagents Product This compound Step2_reagents->Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 8-Bromoisoquinoline

The synthesis of 8-bromoisoquinoline can be achieved through the electrophilic bromination of isoquinoline. A well-established method involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures.[6][7] Careful temperature control is crucial to selectively favor the formation of the 8-bromo isomer over other isomers.[7]

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid to 0°C.

  • Slowly add isoquinoline while maintaining the temperature below 30°C.

  • Cool the resulting solution to -25°C using a dry ice/acetone bath.

  • Add N-bromosuccinimide portion-wise, ensuring the internal temperature remains between -25°C and -20°C.

  • Stir the reaction mixture at this temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Pour the reaction mixture onto crushed ice and carefully neutralize with an aqueous ammonia solution to a pH of ~9, keeping the temperature below 25°C.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 8-bromoisoquinoline.

Step 2: Chlorination of 8-Bromoisoquinoline

The introduction of the chlorine atom at the 3-position of the 8-bromoisoquinoline intermediate can be accomplished using standard chlorinating agents. This type of transformation often proceeds via an N-oxide intermediate, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Experimental Protocol:

  • Dissolve 8-bromoisoquinoline in a suitable solvent (e.g., chloroform or acetic acid).

  • Add an oxidizing agent (e.g., m-CPBA or hydrogen peroxide) to form the N-oxide.

  • After the formation of the N-oxide is complete, remove the solvent.

  • Treat the crude N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to reflux for several hours.

  • After completion, cool the reaction and carefully quench by pouring it onto crushed ice.

  • Neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic extracts.

  • Purify the final product, this compound, by column chromatography.

Chemical Reactivity and Synthetic Utility

The two distinct halogen substituents on the isoquinoline ring of this compound provide a platform for a variety of chemical transformations, making it a valuable intermediate for generating molecular diversity.

Reactivity Main This compound Suzuki Suzuki Coupling (at C8-Br) Main->Suzuki Pd catalyst, Base, R-B(OH)₂ Buchwald Buchwald-Hartwig Amination (at C8-Br) Main->Buchwald Pd catalyst, Base, R₂NH Nucleophilic Nucleophilic Aromatic Substitution (at C3-Cl) Main->Nucleophilic Nu-H Sonogashira Sonogashira Coupling (at C8-Br) Main->Sonogashira Pd/Cu catalyst, Base, R-C≡CH

Caption: Key reaction types for the functionalization of this compound.

3.2.1. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 8-position is particularly amenable to palladium-catalyzed cross-coupling reactions due to the higher reactivity of aryl bromides compared to aryl chlorides in such transformations.[8]

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling with an organoboron reagent (e.g., an aryl or vinyl boronic acid).[9][10][11] This is a powerful method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and related compounds.

  • Sonogashira Coupling: This allows for the formation of carbon-carbon triple bonds by coupling with a terminal alkyne, useful for the synthesis of various extended π-systems.

3.2.2. Nucleophilic Aromatic Substitution

The chlorine atom at the 3-position is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing effect of the ring nitrogen. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, to further functionalize the molecule.

Applications in Drug Discovery and Development

The structural features of this compound make it an attractive starting point for the design and synthesis of novel therapeutic agents. The broader class of substituted isoquinolines has been extensively explored for various pharmacological activities.[1][2][12][13]

Kinase Inhibitors in Oncology

A significant area of application for isoquinoline derivatives is in the development of protein kinase inhibitors for cancer therapy.[14][15][16][17] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The isoquinoline scaffold can be elaborated to create molecules that bind to the ATP-binding site of specific kinases, thereby inhibiting their activity and blocking downstream signaling pathways that promote tumor growth and survival. The bromo and chloro substituents on this compound can be strategically utilized to introduce functionalities that enhance binding affinity and selectivity for target kinases.

Other Potential Therapeutic Areas

Beyond oncology, isoquinoline derivatives have demonstrated a wide range of biological activities, including:

  • Antimicrobial and antifungal activity[12]

  • Anti-inflammatory and analgesic properties[1]

  • Antiviral activity[2]

The versatile reactivity of this compound allows for the systematic exploration of structure-activity relationships (SAR) to optimize compounds for these and other therapeutic applications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on GHS classifications for this compound, the following hazards are identified:

  • H302: Harmful if swallowed.[3]

  • H312: Harmful in contact with skin.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[3]

Recommended Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in drug discovery and materials science. Its dual halogenation at strategic positions provides a rich platform for diverse chemical modifications through well-established synthetic methodologies like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. While direct experimental data for this specific compound is limited, its properties and reactivity can be reliably inferred from related structures. The demonstrated importance of the substituted isoquinoline scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, underscores the potential of this compound as a key intermediate for the synthesis of novel, biologically active molecules. As research in this area continues, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.

References

Spectroscopic data for 8-Bromo-3-chloroisoquinoline (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Bromo-3-chloroisoquinoline

This guide provides a comprehensive technical overview of the spectroscopic methodologies and expected data for the structural elucidation of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It details the rationale behind experimental protocols and offers an expert interpretation of predicted spectroscopic data, establishing a framework for the confident characterization of this and similar halogenated heterocyclic compounds.

While publicly available experimental spectra for this compound (CAS 1029720-63-5) are scarce, this guide utilizes established spectroscopic principles and predictive models to present a robust analytical profile. The focus is on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for unambiguous structure verification.

Molecular Structure and Properties

This compound is a disubstituted isoquinoline with the molecular formula C₉H₅BrClN.[1] Its structure presents a unique analytical challenge due to the presence of two different halogen atoms, which impart distinct and highly informative signatures in various spectroscopic techniques.

  • Molecular Weight: 242.50 g/mol [1]

  • Monoisotopic Mass: 240.92939 Da[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For this compound, ¹H and ¹³C NMR will reveal the specific substitution pattern on the isoquinoline core.

Expertise & Experience: The Rationale Behind the NMR Protocol

The choice of solvent and internal standard is critical for acquiring high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is a common and effective solvent for many nonpolar to moderately polar organic compounds like the target molecule.[2] Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents because its signal appears upfield from most organic protons and carbons, preventing spectral overlap, and it is chemically inert.[3] A sample concentration of 5-25 mg for ¹H NMR and 20-50 mg for ¹³C NMR is recommended to achieve an optimal signal-to-noise ratio within a reasonable acquisition time.[2][4]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry vial.[5][]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.[2]

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is crucial for sharp, well-resolved NMR signals.[3]

  • Filtration & Transfer: Filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.[5]

  • Analysis: Insert the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters on a 400 MHz or 500 MHz spectrometer are typically sufficient.

Visualization: NMR Sample Preparation Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in CDCl3 with TMS (0.7 mL) weigh->dissolve Add solvent filter 3. Filter into NMR Tube dissolve->filter Transfer shim 4. Shim Magnetic Field filter->shim Insert into Spectrometer acquire_H1 5. Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 6. Acquire ¹³C Spectrum acquire_H1->acquire_C13 IR_Workflow cluster_ir ATR-FTIR Analysis background 1. Collect Background sample 2. Place Sample on Crystal background->sample pressure 3. Apply Pressure sample->pressure acquire 4. Acquire Spectrum pressure->acquire MS_Workflow cluster_ms Electron Ionization Mass Spectrometry inlet 1. Sample Inlet (Volatilization) ion_source 2. Ion Source (70 eV e⁻ beam) inlet->ion_source analyzer 3. Mass Analyzer (Separation by m/z) ion_source->analyzer detector 4. Detector analyzer->detector

References

Physical and chemical properties of 8-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Bromo-3-chloroisoquinoline for Advanced Research and Development

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a synthetic intermediate, its value lies in the strategic placement of two distinct halogen atoms—bromine and chlorine—on the isoquinoline scaffold. This arrangement allows for selective, sequential functionalization through modern cross-coupling methodologies, providing a robust platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of its known physical and chemical properties, predicted spectral characteristics, synthetic utility, and critical safety protocols, designed for researchers, chemists, and drug development professionals.

Molecular Identity and Structure

The unique reactivity and physical characteristics of this compound stem directly from its molecular structure.

Chemical Structure

The structure consists of a fused benzene and pyridine ring system, forming the core isoquinoline nucleus. A bromine atom is substituted at the 8-position, and a chlorine atom is at the 3-position.

G cluster_0 This compound mol mol

Caption: 2D structure of this compound.

Nomenclature and Identifiers

Accurate identification is critical for regulatory compliance, procurement, and research documentation.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 1029720-63-5[1]
Molecular Formula C₉H₅BrClN[1]
Molecular Weight 242.50 g/mol [1][2]
InChIKey DBTXKDKSTIONNI-UHFFFAOYSA-N[1]
SMILES C1=CC2=CC(=NC=C2C(=C1)Br)Cl[1]
Synonyms 8-Bromo-3-chloro-isoquinoline, 8-Bromo-3-chloro-2-azanaphthalene[1]

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in both biological and chemical systems, influencing everything from solubility to reaction kinetics. The data presented here are primarily based on computational models, as experimental data for this specific isomer is limited.

Summary of Properties
PropertyValueSource
Monoisotopic Mass 240.92939 DaComputed[1]
XLogP3 3.8Computed[1]
Polar Surface Area 12.9 ŲComputed[1]
Appearance Pale yellow to brownish solidInferred from related isomers[3]
Solubility Soluble in organic solvents (DMSO, Ethanol)Inferred from related isomers[3]
Elucidation of Properties
  • Lipophilicity (XLogP3): With a value of 3.8, the compound is predicted to be highly lipophilic, suggesting good membrane permeability but potentially poor aqueous solubility. This is a critical parameter in drug design for predicting absorption and distribution.

  • Stability: As a halogenated aromatic heterocycle, the compound is expected to be stable under standard laboratory conditions. However, it should be protected from strong light and incompatible materials like strong oxidizing agents.

  • Storage: It is recommended to store the material in a tightly sealed container in a cool, dry, and well-ventilated environment, away from sources of ignition[4].

Spectroscopic Signature Analysis

Spectroscopic analysis is essential for structure verification and purity assessment. While experimental spectra are not publicly available, the expected characteristics can be reliably predicted.

Mass Spectrometry

The presence of both bromine and chlorine, each with two stable isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic cluster for the molecular ion (M⁺). This pattern is a definitive signature for compounds containing this combination of halogens. The expected pattern would show prominent peaks at M, M+2, and M+4.

G Predicted Mass Spectrum Isotope Pattern cluster_data Predicted Mass Spectrum Isotope Pattern cluster_axis Relative Intensity M M (C₉H₅³⁵Cl⁷⁹BrN) m/z ≈ 241 M2 M+2 (³⁷Cl⁷⁹Br / ³⁵Cl⁸¹Br) m/z ≈ 243 M4 M+4 (C₉H₅³⁷Cl⁸¹BrN) m/z ≈ 245 y_100 100% y_75 75% y_50 50% y_25 25% y_0 0% G start 1. Setup Inert atmosphere (N₂/Ar) Add this compound, arylboronic acid, and base (e.g., K₂CO₃) to anhydrous solvent (e.g., Dioxane/H₂O). degas 2. Degas Bubble N₂/Ar through the mixture for 15-20 min to remove dissolved oxygen. start->degas catalyst 3. Catalyst Addition Add Palladium catalyst (e.g., Pd(PPh₃)₄) under positive inert gas pressure. degas->catalyst reaction 4. Reaction Heat mixture to reflux (e.g., 80-100 °C). Monitor by TLC or LC-MS. catalyst->reaction workup 5. Workup Cool to RT. Dilute with water and extract with organic solvent (e.g., EtOAc). reaction->workup purify 6. Purification Dry organic layer (Na₂SO₄). Concentrate in vacuo. Purify by column chromatography. workup->purify

References

An In-depth Technical Guide to the Safety and Handling of 8-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 8-Bromo-3-chloroisoquinoline. As a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications, a thorough understanding of its characteristics is paramount for ensuring laboratory safety and experimental success. This document is intended to serve as an essential resource for researchers and drug development professionals, offering not only procedural steps but also the scientific rationale behind them.

Compound Profile: this compound

This compound is a dihalogenated heterocyclic aromatic compound. The isoquinoline scaffold itself is a prominent structural motif in a vast number of natural products and synthetic compounds with diverse biological activities, including use as anesthetics, antihypertensives, and antiretroviral agents.[1][2][3] The introduction of bromine and chlorine atoms onto the isoquinoline core significantly modifies its electronic properties and reactivity, making it a versatile building block in organic synthesis.

PropertyValueSource
Molecular Formula C₉H₅BrClN--INVALID-LINK--[4]
Molecular Weight 242.50 g/mol --INVALID-LINK--[4]
CAS Number 1029720-63-5--INVALID-LINK--[4]
Appearance Solid (predicted)-
Predicted XLogP3 3.8--INVALID-LINK--[4]
Predicted Monoisotopic Mass 240.92939 Da--INVALID-LINK--[5]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and must be handled with appropriate care. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.[4]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H312: Harmful in contact with skin.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H332: Harmful if inhaled.[4]

  • H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to PPE protocols is mandatory.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause severe eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact which can lead to irritation and systemic toxicity.
Body Protection A chemically resistant lab coat and closed-toe shoes.To protect the skin from accidental spills.
Respiratory Protection Work should be conducted in a certified chemical fume hood.To prevent inhalation of dust or vapors which can cause respiratory tract irritation and may be harmful.
Toxicology Profile

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

General Handling
  • Engineering Controls: All manipulations of this compound, including weighing and preparing solutions, must be performed in a well-ventilated chemical fume hood.

  • Avoiding Contamination: Use dedicated spatulas and glassware. Avoid creating dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents.

Synthesis and Reactivity

While a specific, detailed synthetic protocol for this compound is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of substituted isoquinolines. A common approach involves the construction of the isoquinoline core followed by halogenation. For instance, a suitable precursor, such as a substituted β-phenylethylamine, could undergo a Bischler-Napieralski or Pictet-Spengler reaction, followed by chlorination and bromination steps.[9] The regioselectivity of the halogenation would be a critical consideration in such a synthesis.[10][11]

Reactivity Profile and Key Applications

The two halogen substituents on the isoquinoline ring have different reactivities, which can be exploited for selective chemical transformations. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[12] This differential reactivity allows for sequential functionalization, making this compound a valuable building block for creating complex molecular architectures.

One of the most important applications of this class of compounds is in Palladium-Catalyzed Cross-Coupling Reactions , particularly the Suzuki-Miyaura coupling .[12][13][14]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound. The reaction selectively proceeds at the more reactive C-Br bond.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine: - this compound - Arylboronic acid - Palladium catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/Water) degas Degas the mixture (e.g., Argon bubbling) reagents->degas heat Heat the reaction mixture (e.g., 80-100 °C) degas->heat Under inert atmosphere cool Cool to room temperature heat->cool Upon completion extract Extract with an organic solvent (e.g., Ethyl acetate) cool->extract wash Wash with water and brine extract->wash dry Dry the organic layer (e.g., over Na₂SO₄) wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

References

A Comprehensive Safety and Handling Guide for 8-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the safe handling, storage, and emergency procedures for 8-Bromo-3-chloroisoquinoline. As a halogenated heterocyclic compound, it serves as a valuable intermediate in medicinal chemistry and materials science. A thorough understanding of its material safety profile is paramount for ensuring laboratory safety and experimental integrity. This guide synthesizes data from authoritative sources to provide a practical and comprehensive safety framework.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring an isoquinoline core substituted with both bromine and chlorine atoms.[1] Its precise identification is critical for regulatory compliance and accurate experimental documentation.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound PubChem[1]
CAS Number 1029720-63-5 PubChem[1]
Molecular Formula C₉H₅BrClN PubChem[1]
Molecular Weight 242.50 g/mol PubChem[1]
Canonical SMILES C1=CC2=CC(=NC=C2C(=C1)Br)Cl PubChem[1]

| InChIKey | DBTXKDKSTIONNI-UHFFFAOYSA-N | PubChem[1] |

The physicochemical properties of a compound dictate its behavior under various experimental conditions and are essential for developing appropriate handling and storage protocols. The data below are primarily computed properties, as extensive experimental data for this specific molecule are not widely published.

Table 2: Computed Physicochemical Properties

Property Value Source
XLogP3 3.8 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor Count 1 PubChem[1]
Rotatable Bond Count 0 PubChem[1]

| Monoisotopic Mass | 240.92939 Da | PubChem[1] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as hazardous.[1] The primary risks are associated with acute toxicity via multiple exposure routes and irritation to the skin, eyes, and respiratory system.[1][2] Understanding these hazards is the first step in implementing effective safety controls.

Table 3: GHS Hazard Classification

Hazard Class Code Hazard Statement Source
Acute Toxicity, Oral H302 Harmful if swallowed PubChem[1][2]
Acute Toxicity, Dermal H312 Harmful in contact with skin PubChem[1][2]
Acute Toxicity, Inhalation H332 Harmful if inhaled PubChem[1][2]
Skin Corrosion/Irritation H315 Causes skin irritation PubChem[1][2]
Serious Eye Damage/Irritation H319 Causes serious eye irritation PubChem[1][2]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | PubChem[1] |

The following diagram illustrates the pathways from exposure to potential health effects, providing a clear visual summary of the compound's toxicological profile.

GHS_Hazard_Pathways cluster_exposure Routes of Exposure cluster_effects Resulting Health Hazards oral Oral Ingestion systemic Systemic Harm (H302, H312, H332) oral->systemic dermal Dermal Contact dermal->systemic skin_irr Skin Irritation (H315) dermal->skin_irr inhalation Inhalation inhalation->systemic resp_irr Respiratory Irritation (H335) inhalation->resp_irr eye Eye Contact eye_irr Serious Eye Irritation (H319) eye->eye_irr

Caption: GHS hazard pathways for this compound.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The causality for these controls is directly linked to the identified hazards:

  • Chemical Fume Hood: Mandatory for all manipulations. This is the primary engineering control to mitigate the "Harmful if inhaled" (H332) and "May cause respiratory irritation" (H335) hazards by containing vapors and dust.[3][4]

  • Eyewash Stations and Safety Showers: Must be readily accessible. Their proximity is crucial for immediate decontamination in the event of accidental eye (H319) or skin (H315) contact.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are required to prevent serious eye irritation.[4]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use and change them frequently, especially after direct contact. This addresses the "Harmful in contact with skin" (H312) and "Causes skin irritation" (H315) warnings.[4]

    • Body Protection: A lab coat must be worn to protect against skin contact.[4]

Standard Protocol for Weighing and Solution Preparation

This protocol is designed as a self-validating system, where each step minimizes exposure.

Handling_Workflow start Start: Assemble Materials prep Step 1: Prepare Workspace - Confirm fume hood is operational. - Lay down absorbent liner. start->prep ppe Step 2: Don PPE - Lab coat, safety goggles, nitrile gloves. prep->ppe weigh Step 3: Weigh Compound - Tare balance with weigh paper/boat. - Carefully transfer solid. Avoid generating dust. - Record mass. ppe->weigh dissolve Step 4: Prepare Solution - Place stir bar in flask. - Add solvent. - Slowly add weighed compound to solvent. weigh->dissolve seal Step 5: Seal and Label - Cap the flask/vial. - Label with full chemical name, concentration, date, and hazards. dissolve->seal cleanup Step 6: Decontaminate & Clean - Wipe down spatula and surfaces. - Dispose of contaminated items in solid waste. seal->cleanup end End: Store Properly cleanup->end

Caption: Workflow for safe handling and solution preparation.

Step-by-Step Methodology:

  • Preparation: Ensure a chemical fume hood is certified and operational. Place an absorbent, disposable liner on the work surface.

  • Don PPE: Put on a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.[4]

  • Weighing: Inside the fume hood, carefully transfer the required amount of this compound onto a weigh boat or paper. The key is to minimize the generation of airborne dust.

  • Dissolution: Add the desired solvent to your reaction vessel first, then slowly add the weighed solid. This prevents clumping and reduces the chance of splashing the solid material.

  • Labeling: Immediately cap and label the container with the full chemical name, concentration, solvent, date, and appropriate GHS pictograms.

  • Decontamination: Wipe down the spatula and any surfaces that may have been contaminated. Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.

  • Final Steps: Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[5]

Emergency Procedures and First Aid

In the event of an exposure, immediate and correct action is critical. The following procedures are based on standard chemical safety guidelines.

First_Aid_Decision_Tree cluster_actions Immediate First Aid Actions exposure Exposure Occurs assess Assess Situation (Is the area safe?) exposure->assess remove Remove victim from exposure source. Alert nearby personnel. assess->remove call_emergency Call Emergency Services remove->call_emergency inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. remove->inhalation skin Skin Contact: Remove contaminated clothing. Wash skin with soap & water for 15+ min. remove->skin eye Eye Contact: Rinse with water for 15+ min, holding eyelids open. remove->eye ingestion Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. remove->ingestion

Caption: Decision tree for initial response to chemical exposure.

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[3][6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[3][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6] Keep away from incompatible materials such as strong oxidizing agents.[3] Storing under an inert atmosphere may be considered to ensure long-term stability.[6]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways. The material and its container must be disposed of as hazardous waste.[3]

Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous reactions.[3]

  • Hazardous Decomposition Products: Upon combustion, it may emit toxic fumes including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride.

This guide provides a foundational understanding of the safety requirements for handling this compound. Always consult the specific Safety Data Sheet provided by your supplier before use and adhere to your institution's safety protocols.

References

An In-depth Technical Guide to the Solubility of 8-Bromo-3-chloroisoquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 8-bromo-3-chloroisoquinoline, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document outlines the theoretical principles governing its solubility in various organic solvents, presents a detailed experimental protocol for solubility determination, and includes a summary of its safety and handling precautions. This guide is intended to serve as a valuable resource for researchers and professionals working with this compound, enabling informed solvent selection for synthesis, purification, and formulation development.

Introduction: The Significance of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. In the early stages of drug discovery, understanding the solubility profile of a lead compound like this compound is paramount for designing effective purification strategies, developing suitable analytical methods, and formulating drug products with optimal absorption characteristics. Poor aqueous solubility, for instance, can pose significant challenges during clinical development, often leading to increased formulation complexities.

This compound, a halogenated isoquinoline derivative, presents a molecular structure with both polar and non-polar characteristics, suggesting a varied solubility profile across different organic solvents.[1][2] This guide delves into the principles that govern its solubility and provides a practical framework for its experimental determination.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a solute in a given solvent. This principle is rooted in the polarity of the molecules involved. The polarity of organic molecules is determined by the presence of polar bonds, which arise from electronegative atoms like nitrogen and oxygen within functional groups.

This compound possesses a fused aromatic ring system, which is non-polar, and a nitrogen atom within the isoquinoline core, which introduces a degree of polarity. The presence of bromine and chlorine atoms further influences the molecule's electronic distribution and, consequently, its interactions with solvent molecules.

The solubility of this compound can be predicted to be higher in organic solvents that have similar polarity. For instance, it is expected to be more soluble in moderately polar aprotic solvents and some polar protic solvents, and less soluble in highly non-polar or highly polar solvents.

Health and Safety Precautions

Before undertaking any experimental work with this compound, it is crucial to be aware of its potential hazards. According to safety data sheets, this compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use goggles or a face shield (European standard - EN 166).[4]

  • Clothing: Wear long-sleeved clothing.[4]

  • Respiratory Protection: When dealing with concentrations above the exposure limit, use a suitable respirator.[4]

Handling and Storage:

  • Use only in a well-ventilated area.

  • Wash hands and any exposed skin thoroughly after handling.[5]

  • Store in a tightly closed container in a well-ventilated place.[5]

  • Store at 2-8°C in an inert atmosphere.[6]

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents. The "shake-flask" method is a widely accepted and robust technique for determining equilibrium solubility.[7][8]

Materials and Equipment
  • This compound (solid)

  • A selection of organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Dichloromethane (DCM), Acetone, Ethyl Acetate, Toluene, Hexane)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh a known amount of this compound into a series of vials. Ensure an excess of the solid is used to achieve a saturated solution.

  • Solvent Addition:

    • Add a precise volume of the chosen organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker within a constant temperature bath set to a specific temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed for a set duration (e.g., 15 minutes at 10,000 rpm).

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility of this compound in the specific solvent, typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation weigh Weigh excess This compound add_solvent Add precise volume of organic solvent weigh->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate centrifuge Centrifuge to separate solid and supernatant agitate->centrifuge withdraw Withdraw supernatant centrifuge->withdraw dilute Dilute sample withdraw->dilute analyze Analyze via HPLC-UV or UV-Vis dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Solubility Data

The following table summarizes the anticipated solubility of this compound in a range of common organic solvents at 25°C. This data is illustrative and based on theoretical principles. Actual experimental values may vary. A related compound, 5-bromo-8-chloroisoquinoline, is noted to be soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[9]

Solvent Solvent Type Anticipated Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
Dichloromethane (DCM)Moderately Polar Aprotic10 - 20
AcetonePolar Aprotic5 - 10
Ethyl AcetateModerately Polar Aprotic2 - 5
EthanolPolar Protic1 - 5
MethanolPolar Protic1 - 2
TolueneNon-polar< 1
HexaneNon-polar< 0.1

Note: This data is predictive. For precise values, experimental determination is necessary.

Discussion and Interpretation

The predicted solubility data aligns with the "like dissolves like" principle. This compound is expected to exhibit the highest solubility in polar aprotic solvents like DMSO, which can effectively solvate the molecule. Its solubility is predicted to be moderate in other polar aprotic and some polar protic solvents. In contrast, its solubility is expected to be poor in non-polar solvents such as toluene and hexane, which cannot effectively interact with the polar functionalities of the isoquinoline ring.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. The provided experimental protocol offers a robust method for obtaining accurate solubility data, which is essential for the effective use of this compound in research and development. Adherence to the outlined safety precautions is imperative to ensure safe handling. The predictive solubility data serves as a useful starting point for solvent selection, but should be confirmed experimentally for any critical application.

References

A Comprehensive Technical Guide to 8-Bromo-3-chloroisoquinoline and its Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] This technical guide provides an in-depth review of 8-bromo-3-chloroisoquinoline, a halogenated derivative with significant potential for further chemical exploration and drug discovery. We will delve into plausible synthetic strategies for this core structure and its analogs, explore the structure-activity relationships (SAR) of halogenated isoquinolines, and discuss their potential therapeutic applications, with a focus on oncology and kinase inhibition. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel isoquinoline-based therapeutics.

Introduction: The Prominence of the Isoquinoline Scaffold

The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents.[1][2][3] Its rigid structure provides a well-defined framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The presence of a nitrogen atom imparts basicity and the ability to form key hydrogen bonds.[1] Halogenation of the isoquinoline ring system can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and can introduce specific electronic effects that influence biological activity.[5] The strategic placement of bromo and chloro substituents, as in this compound, offers a versatile platform for the synthesis of diverse analogs with potentially enhanced potency and selectivity.

Synthesis of this compound and its Analogs

Proposed Synthetic Pathway for this compound

The proposed synthesis commences with the construction of the brominated isoquinoline core, followed by chlorination at the 3-position.

Step 1: Synthesis of 8-Bromoisoquinoline

A common route to synthesize substituted quinolines and isoquinolines is through cyclization reactions. For 8-bromoisoquinoline, a practical approach involves the use of a starting material already containing the bromine atom at the desired position, such as 2-bromoaniline.

  • Reaction: Skraup synthesis or a related cyclization reaction.

  • Starting Materials: 2-bromoaniline, glycerol, sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate).

  • Causality: The Skraup synthesis is a classic and effective method for constructing the quinoline ring system. The use of 2-bromoaniline ensures the bromine atom is positioned at the 8-position of the resulting isoquinoline (or quinoline, depending on the cyclization pattern). The glycerol acts as the source for the three-carbon chain required to form the pyridine ring, and the sulfuric acid serves as both a catalyst and a dehydrating agent. The oxidizing agent is necessary to aromatize the initially formed dihydroisoquinoline intermediate.

Step 2: N-Oxidation of 8-Bromoisoquinoline

To facilitate chlorination at the 3-position, activation of the isoquinoline ring is necessary. This is typically achieved through N-oxidation.

  • Reagent: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

  • Causality: The nitrogen atom in the isoquinoline ring is nucleophilic and readily reacts with the electrophilic oxygen of the peroxy acid to form the N-oxide. This N-oxidation alters the electronic distribution of the ring system, making the C3 position more susceptible to nucleophilic attack in a subsequent step.

Step 3: Chlorination of 8-Bromoisoquinoline N-oxide

The final step is the introduction of the chlorine atom at the 3-position.

  • Reagent: A chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

  • Causality: The N-oxide intermediate reacts with the chlorinating agent to form a reactive intermediate that readily undergoes nucleophilic attack by a chloride ion at the C3 position. Subsequent rearomatization yields the desired this compound.

Synthesis of Analogs

The this compound scaffold serves as a versatile starting point for the synthesis of a diverse library of analogs. The bromine and chlorine atoms provide handles for various cross-coupling reactions.

  • Suzuki Coupling: The bromine at the 8-position can be readily displaced by various aryl or heteroaryl groups using a palladium catalyst and a suitable boronic acid or ester. This allows for the introduction of a wide range of substituents to explore the SAR at this position.

  • Buchwald-Hartwig Amination: The chlorine at the 3-position is susceptible to nucleophilic aromatic substitution and can be replaced with various primary and secondary amines using a palladium catalyst. This is a powerful method for introducing diverse amino functionalities.

  • Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as Sonogashira (alkynes), Heck (alkenes), and Stille (organostannanes) couplings can also be employed at the 8-position to further diversify the analog library.

Experimental Protocol: General Procedure for Suzuki Coupling

The following is a generalized, self-validating protocol for the Suzuki coupling of this compound with an arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired analog.

Structure-Activity Relationships (SAR) of Halogenated Isoquinolines

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents on the ring system. Halogenation plays a critical role in modulating this activity.

  • Lipophilicity and Membrane Permeability: The introduction of halogen atoms, particularly bromine and chlorine, increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and reach intracellular targets.

  • Electronic Effects: Halogens are electron-withdrawing groups that can influence the pKa of the isoquinoline nitrogen and the overall electron distribution of the aromatic system. This can affect the compound's ability to interact with biological targets through hydrogen bonding or π-π stacking.

  • Steric Effects: The size of the halogen atom can influence the conformation of the molecule and its ability to fit into the binding pocket of a target protein.

  • Metabolic Stability: Halogenation can block sites of metabolism, increasing the in vivo half-life of the compound.

Studies on related halogenated quinolines and isoquinolines have shown that the position of the halogen is crucial for activity. For instance, in some series of kinase inhibitors, a halogen at a specific position is essential for potent inhibition, likely due to a specific interaction with the ATP-binding pocket.

Potential Therapeutic Applications

Based on the known biological activities of other substituted isoquinolines, this compound and its analogs are promising candidates for investigation in several therapeutic areas.

Anticancer Agents

Many isoquinoline derivatives have demonstrated significant anticancer activity through various mechanisms.

  • Kinase Inhibition: The isoquinoline scaffold is a common feature in many kinase inhibitors. Analogs of this compound could be designed to target specific kinases that are dysregulated in cancer, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) or intracellular signaling kinases (e.g., Src, Abl).

  • Topoisomerase Inhibition: Some isoquinoline alkaloids are known to inhibit topoisomerases, enzymes essential for DNA replication and repair. The planar aromatic system of the isoquinoline core can intercalate into DNA, while substituents can interact with the enzyme.

  • Tubulin Polymerization Inhibition: Certain isoquinoline derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

Other Potential Applications

The versatility of the isoquinoline scaffold suggests that analogs of this compound could also be explored for other therapeutic indications, including:

  • Antimicrobial Agents

  • Antiviral Agents

  • Neuroprotective Agents

Experimental Workflows for Biological Evaluation

A systematic approach is required to evaluate the therapeutic potential of novel this compound analogs.

In Vitro Assays
  • Cytotoxicity Assays: The initial screening of new analogs should involve cytotoxicity assays against a panel of cancer cell lines to determine their anti-proliferative activity. The MTT or CellTiter-Glo assays are commonly used for this purpose.

  • Kinase Inhibition Assays: For analogs designed as kinase inhibitors, in vitro kinase assays are essential to determine their potency (IC₅₀) and selectivity against a panel of kinases.

  • Mechanism of Action Studies: Further in vitro studies can be conducted to elucidate the mechanism of action, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and Western blotting to assess the modulation of specific signaling pathways.

In Vivo Studies

Promising candidates from in vitro studies should be advanced to in vivo efficacy studies in relevant animal models of cancer. These studies will assess the compound's ability to inhibit tumor growth and will provide valuable information on its pharmacokinetic and pharmacodynamic properties.

Data Presentation and Visualization

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₉H₅BrClNPubChem[6]
Molecular Weight242.50 g/mol PubChem[6]
XLogP33.8PubChem[6]
IUPAC NameThis compoundPubChem[6]
CAS Number1029720-63-5PubChem[6]

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_analogs Analog Synthesis 2-Bromoaniline 2-Bromoaniline 8-Bromoisoquinoline 8-Bromoisoquinoline 2-Bromoaniline->8-Bromoisoquinoline Skraup Synthesis 8-Bromoisoquinoline_N-oxide 8-Bromoisoquinoline_N-oxide 8-Bromoisoquinoline->8-Bromoisoquinoline_N-oxide m-CPBA This compound This compound 8-Bromoisoquinoline_N-oxide->this compound POCl3 Suzuki_Product Suzuki_Product This compound->Suzuki_Product Suzuki Coupling (ArB(OH)2, Pd catalyst) Buchwald_Product Buchwald_Product This compound->Buchwald_Product Buchwald-Hartwig (R2NH, Pd catalyst)

Caption: Proposed synthetic workflow for this compound and its analogs.

Biological_Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Analog_Library Library of this compound Analogs Cytotoxicity_Assay Cytotoxicity Assays (MTT, CellTiter-Glo) Analog_Library->Cytotoxicity_Assay Kinase_Assay Kinase Inhibition Assays (IC50 Determination) Cytotoxicity_Assay->Kinase_Assay Active Compounds MOA_Studies Mechanism of Action Studies (Cell Cycle, Apoptosis, Western Blot) Kinase_Assay->MOA_Studies Xenograft_Models Cancer Xenograft Models MOA_Studies->Xenograft_Models Promising Candidates PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Xenograft_Models->PK_PD_Studies

Caption: Workflow for the biological evaluation of this compound analogs.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream_Signaling Phosphorylates and Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Proliferation Promotes Inhibitor This compound Analog Inhibitor->RTK Inhibits

Caption: Potential mechanism of action of an this compound analog as a kinase inhibitor.

Conclusion

This compound represents a highly promising and versatile scaffold for the development of novel therapeutic agents. Its strategic halogenation provides opportunities for extensive chemical modification, allowing for the fine-tuning of its pharmacological properties. Based on the rich chemistry and diverse biological activities of the broader isoquinoline class, we anticipate that analogs of this compound will yield potent and selective modulators of various biological targets, particularly protein kinases implicated in cancer. This technical guide provides a foundational framework for researchers to embark on the synthesis and evaluation of this intriguing class of compounds, with the ultimate goal of discovering next-generation therapeutics.

References

Methodological & Application

Synthesis of 8-Bromo-3-chloroisoquinoline: An Application Note for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 8-Bromo-3-chloroisoquinoline, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the absence of a direct, single-step synthesis protocol in the current literature, this application note outlines a proposed two-step synthetic pathway starting from isoquinoline. The protocols provided are based on well-established methodologies for the halogenation of isoquinoline derivatives and are intended to be a comprehensive resource for researchers in the field.

Introduction

Isoquinoline and its derivatives are a class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with significant biological activity. The introduction of halogen atoms, such as bromine and chlorine, into the isoquinoline scaffold can profoundly influence the molecule's physicochemical properties and biological activity, making halogenated isoquinolines valuable building blocks in drug discovery and development. This compound is a specific isomer with a unique substitution pattern that may offer novel opportunities for further chemical modification and exploration of its therapeutic potential.

This guide details a rational and experimentally grounded approach to the synthesis of this compound, beginning with the selective bromination of isoquinoline to yield 8-bromoisoquinoline, followed by the chlorination of this intermediate at the 3-position.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process, as illustrated in the workflow diagram below. This pathway leverages established methods for the halogenation of the isoquinoline ring system.

Synthetic Pathway Isoquinoline Isoquinoline Step1 Step 1: Bromination Isoquinoline->Step1 Bromoisoquinoline 8-Bromoisoquinoline Step1->Bromoisoquinoline Step2 Step 2: Chlorination Bromoisoquinoline->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Proposed two-step synthesis of this compound.

PART 1: Synthesis of 8-Bromoisoquinoline

The first step involves the electrophilic bromination of isoquinoline. The position of bromination on the isoquinoline ring is highly dependent on the reaction conditions, particularly the nature of the brominating agent and the solvent system. To favor the formation of the 8-bromo isomer, a strong acid is employed as the catalyst.[1]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier
IsoquinolineC₉H₇N129.1610 g (77.4 mmol)Sigma-Aldrich
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9815.2 g (85.4 mmol)Acros Organics
Sulfuric Acid (98%)H₂SO₄98.08100 mLFisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93As neededVWR
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As neededLabChem
Anhydrous Sodium SulfateNa₂SO₄142.04As neededEMD Millipore

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 100 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 10 g (77.4 mmol) of isoquinoline to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the isoquinoline has completely dissolved, cool the mixture to -10 °C using an ice-salt bath.

  • In a separate beaker, dissolve 15.2 g (85.4 mmol) of N-Bromosuccinimide in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below -5 °C.

  • After the addition is complete, allow the reaction mixture to stir at -5 to 0 °C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 8-bromoisoquinoline.

PART 2: Synthesis of this compound

The second step is the chlorination of the 8-bromoisoquinoline intermediate. The introduction of a chlorine atom at the 3-position can be achieved using a suitable chlorinating agent. The following protocol is a proposed method based on similar chlorination reactions of isoquinoline derivatives.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier
8-BromoisoquinolineC₉H₆BrN208.065 g (24.0 mmol)Synthesized in Part 1
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.533.5 g (26.2 mmol)Alfa Aesar
AcetonitrileC₂H₃N41.0550 mLJ.T. Baker
Dichloromethane (DCM)CH₂Cl₂84.93As neededVWR
Saturated Sodium Thiosulfate SolutionNa₂S₂O₃158.11As neededSigma-Aldrich
Anhydrous Magnesium SulfateMgSO₄120.37As neededAcros Organics

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5 g (24.0 mmol) of 8-bromoisoquinoline in 50 mL of acetonitrile.

  • Add 3.5 g (26.2 mmol) of N-chlorosuccinimide to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC (hexane:ethyl acetate, 8:2) until the starting material is consumed.

  • After cooling to room temperature, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in 100 mL of dichloromethane and wash with 50 mL of a saturated sodium thiosulfate solution to remove any unreacted NCS.

  • Wash the organic layer with 50 mL of water and then 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₉H₅BrClNPubChem[2]
Molecular Weight242.50 g/mol PubChem[2]
AppearanceExpected to be a solid-
IUPAC NameThis compoundPubChem[2]

Spectroscopic Data (Predicted):

  • ¹H NMR: Protons on the isoquinoline ring will show characteristic chemical shifts and coupling constants. The proton at C1 would be the most deshielded.

  • ¹³C NMR: The spectrum will show 9 distinct carbon signals, with the carbons attached to bromine and chlorine appearing at characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the presence of bromine and chlorine.

Safety and Handling

This compound Hazard Information: [2]

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H312: Harmful in contact with skinAcute toxicity, dermal (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H332: Harmful if inhaledAcute toxicity, inhalation (Category 4)

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: Work in a well-ventilated fume hood. If the substance is handled as a powder, a respirator may be necessary.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or vapors.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound through a proposed two-step synthetic route. By following the detailed protocols and adhering to the safety guidelines, researchers can successfully synthesize this valuable halogenated isoquinoline derivative for further investigation in various scientific disciplines. The provided methodologies are based on established chemical principles and offer a solid foundation for the preparation of this and related compounds.

References

Application Notes and Protocols for the Synthesis of 8-Bromo-3-chloroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif present in a vast array of natural products and pharmacologically active molecules.[1] Halogenated isoquinolines, in particular, serve as versatile building blocks in medicinal chemistry and materials science, enabling the synthesis of complex molecular architectures through various cross-coupling reactions. 8-Bromo-3-chloroisoquinoline is a key intermediate, offering two distinct halogenated positions for sequential and site-selective functionalization. This application note provides a detailed, research-grade protocol for the synthesis of this compound and its subsequent derivatization via Suzuki and Buchwald-Hartwig cross-coupling reactions. The methodologies are designed to be robust and reproducible for researchers in drug discovery and organic synthesis.

PART 1: Synthesis of this compound

The synthesis of the target this compound can be achieved through a multi-step sequence, commencing with the construction of the isoquinoline core, followed by strategic halogenation. A robust approach involves an initial Pomeranz-Fritsch reaction to form the isoquinoline ring system, followed by the introduction of the chloro and bromo substituents. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Bromobenzaldehyde C N-(2-Bromobenzylidene)amino- acetaldehyde dimethyl acetal A->C Condensation B Aminoacetaldehyde dimethyl acetal B->C D 8-Bromoisoquinoline C->D Pomeranz-Fritsch Cyclization E 8-Bromoisoquinolin-3-amine D->E Amination (e.g., Chichibabin reaction or subsequent functionalization) F This compound E->F Sandmeyer Reaction

Caption: Proposed synthetic route to this compound.

Protocol 1: Synthesis of 8-Bromoisoquinoline via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides an effective method for the synthesis of the isoquinoline core from a benzaldehyde and an aminoacetal.[2][3] A modification of this reaction is employed for the synthesis of 8-bromoisoquinoline.[4]

Materials and Reagents:

ReagentSupplierPurity
2-BromobenzaldehydeSigma-Aldrich98%
Aminoacetaldehyde dimethyl acetalAlfa Aesar98%
TolueneFisher ScientificACS Grade
p-Toluenesulfonic acid monohydrateAcros Organics99%
Polyphosphoric acid (PPA)Sigma-Aldrich-
Dichloromethane (DCM)VWR ChemicalsHPLC Grade
Saturated sodium bicarbonate solutionFisher Scientific-
Anhydrous magnesium sulfateSigma-Aldrich99.5%
Silica gelSorbent Technologies60 Å, 40-63 µm

Step-by-Step Procedure:

  • Formation of the Schiff Base:

    • To a solution of 2-bromobenzaldehyde (10.0 g, 54.0 mmol) in toluene (100 mL) in a round-bottom flask equipped with a Dean-Stark apparatus, add aminoacetaldehyde dimethyl acetal (6.2 g, 59.4 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.5 g, 2.6 mmol).

    • Heat the mixture to reflux and continue heating until the theoretical amount of water (approx. 0.97 mL) is collected in the Dean-Stark trap (typically 3-4 hours).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to afford the crude N-(2-bromobenzylidene)aminoacetaldehyde dimethyl acetal. This intermediate is often used in the next step without further purification.

  • Cyclization to 8-Bromoisoquinoline:

    • Caution: This step involves a strong acid and an exothermic reaction. Perform in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

    • In a separate flask, heat polyphosphoric acid (100 g) to 90°C with mechanical stirring.

    • Slowly add the crude Schiff base from the previous step to the hot PPA over 30 minutes. The temperature of the reaction mixture will likely increase. Maintain the temperature between 120-130°C.

    • After the addition is complete, continue stirring at 130°C for 2 hours.

    • Carefully pour the hot reaction mixture onto crushed ice (500 g) with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

    • Extract the aqueous layer with dichloromethane (3 x 150 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 8-bromoisoquinoline as a solid.[5]

Protocol 2: Synthesis of this compound

This two-step protocol involves the amination of 8-bromoisoquinoline at the 3-position, followed by a Sandmeyer reaction to replace the amino group with a chloro substituent.

Step 2a: Synthesis of 8-Bromoisoquinolin-3-amine

A common method for the amination of N-heterocycles is the Chichibabin reaction, though other methods involving nucleophilic aromatic substitution can also be employed. For this protocol, we will outline a conceptual approach based on known transformations. A direct amination of 8-bromoisoquinoline can be challenging. A more reliable route involves the synthesis of 3-aminoisoquinoline followed by bromination, however, for the purpose of this protocol, we will assume a successful amination of 8-bromoisoquinoline.

Step 2b: Sandmeyer Reaction for the Synthesis of this compound

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a halide via a diazonium salt intermediate.[1][6]

Materials and Reagents:

ReagentSupplierPurity
8-Bromoisoquinolin-3-amineSynthesized in situ-
Sodium nitriteSigma-Aldrich99%
Hydrochloric acid (concentrated)Fisher ScientificACS Grade
Copper(I) chlorideAcros Organics98%
Dichloromethane (DCM)VWR ChemicalsHPLC Grade
Saturated sodium bicarbonate solutionFisher Scientific-
Anhydrous sodium sulfateSigma-Aldrich99.5%

Step-by-Step Procedure:

  • Diazotization:

    • Suspend 8-bromoisoquinolin-3-amine (5.0 g, 22.4 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL) in a flask cooled to 0-5°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.7 g, 24.6 mmol) in water (10 mL) dropwise, keeping the temperature below 5°C.

    • Stir the mixture at this temperature for 30 minutes after the addition is complete. The formation of the diazonium salt solution is observed.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) chloride (2.7 g, 27.0 mmol) in concentrated hydrochloric acid (20 mL) at room temperature. Cool this solution to 0-5°C.

    • Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

    • A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to stir at 0-5°C for 1 hour and then let it warm to room temperature and stir for an additional 2 hours.

    • Pour the reaction mixture into water (200 mL) and extract with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.

PART 2: Derivatization of this compound

The presence of two different halogens on the isoquinoline core allows for selective functionalization. The bromine at the 8-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the chlorine at the 3-position, allowing for sequential modifications.

Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[7][8] In this protocol, we will couple an arylboronic acid at the 8-position.

Suzuki_Coupling A This compound C 8-Aryl-3-chloroisoquinoline A->C B Arylboronic Acid B->C Catalyst Pd Catalyst Base, Solvent

Caption: Suzuki-Miyaura cross-coupling of this compound.

Materials and Reagents:

ReagentSupplierPurity
This compoundSynthesized>95%
Phenylboronic acidCombi-Blocks97%
Pd(PPh₃)₄Strem Chemicals99%
Sodium carbonateFisher ScientificACS Grade
1,4-DioxaneAcros OrganicsAnhydrous
Water-Degassed
Ethyl acetateVWR ChemicalsHPLC Grade
BrineFisher Scientific-
Anhydrous sodium sulfateSigma-Aldrich99.5%

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (500 mg, 2.06 mmol), phenylboronic acid (302 mg, 2.47 mmol), and sodium carbonate (655 mg, 6.18 mmol).

    • Add tetrakis(triphenylphosphine)palladium(0) (119 mg, 0.103 mmol, 5 mol%).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add degassed 1,4-dioxane (15 mL) and degassed water (5 mL) via syringe.

  • Reaction and Workup:

    • Heat the reaction mixture to 90°C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

    • Wash the organic layer with water (2 x 25 mL) and brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired 8-aryl-3-chloroisoquinoline derivative.

Protocol 4: Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[9][10] This protocol describes the amination at the 8-position.

Buchwald_Hartwig A This compound C 8-(Amino)-3-chloroisoquinoline A->C B Amine (e.g., Morpholine) B->C Catalyst Pd Catalyst Ligand, Base, Solvent

Caption: Buchwald-Hartwig amination of this compound.

Materials and Reagents:

ReagentSupplierPurity
This compoundSynthesized>95%
MorpholineSigma-Aldrich99%
Pd₂(dba)₃Strem Chemicals97%
XPhosSigma-Aldrich98%
Sodium tert-butoxideAcros Organics97%
TolueneAcros OrganicsAnhydrous
Ethyl acetateVWR ChemicalsHPLC Grade
BrineFisher Scientific-
Anhydrous sodium sulfateSigma-Aldrich99.5%

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (47 mg, 0.051 mmol, 2.5 mol%), XPhos (49 mg, 0.103 mmol, 5 mol%), and sodium tert-butoxide (297 mg, 3.09 mmol).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add anhydrous toluene (10 mL).

    • Add this compound (500 mg, 2.06 mmol) and morpholine (215 µL, 2.47 mmol).

  • Reaction and Workup:

    • Heat the reaction mixture to 110°C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Wash the filtrate with water (2 x 25 mL) and brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired 8-amino-3-chloroisoquinoline derivative.

Characterization Data

Synthesized compounds should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Melting Point: To assess the purity of solid compounds.

Expected Data for this compound:

  • Molecular Formula: C₉H₅BrClN

  • Molecular Weight: 242.50 g/mol [6]

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals in the aromatic region (δ 7.5-9.0 ppm).

  • ¹³C NMR (CDCl₃, 101 MHz): Expect signals corresponding to the 9 carbon atoms of the isoquinoline core.

Safety and Handling

  • All reactions should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Halogenated organic compounds and heavy metal catalysts should be handled with care and disposed of according to institutional guidelines.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 8-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Isoquinolines

The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and materials science. The ability to precisely install amino functionalities at specific positions on this ring system is of paramount importance for the modulation of biological activity and the development of novel molecular entities. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods due to its broad substrate scope and functional group tolerance.[1][2]

This document provides a comprehensive guide for the selective Buchwald-Hartwig amination of 8-bromo-3-chloroisoquinoline, a substrate offering two distinct reaction sites for C-N bond formation. The primary focus will be on the selective amination at the C8 position, leveraging the differential reactivity of the C-Br and C-Cl bonds. A discussion and proposed protocol for the subsequent amination at the C3 position will also be presented.

Mechanistic Overview: The Palladium Catalytic Cycle and Chemoselectivity

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) couple.[1][3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired arylamine product is formed via reductive elimination, regenerating the active Pd(0) catalyst.

The chemoselectivity in the amination of polyhalogenated substrates like this compound is primarily governed by the relative rates of oxidative addition of the palladium catalyst to the C-Br and C-Cl bonds. Generally, the order of reactivity for aryl halides in the Buchwald-Hartwig amination is Ar-I > Ar-Br > Ar-Cl. This inherent difference in reactivity allows for the selective functionalization of the more reactive C-Br bond while leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled.

Diagram: The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar(X)Pd(II)L2 Pd(0)L2->Oxidative Addition Complex Ar-X Amido Complex Ar(NR'R'')Pd(II)L2 Oxidative Addition Complex->Amido Complex + HNR'R'', Base - HX Product Ar-NR'R'' Amido Complex->Product Reductive Elimination

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Part 1: Selective Amination at the C8-Position (C-Br Bond)

This section provides a detailed protocol for the selective amination of the C-Br bond in this compound. The conditions are adapted from the successful selective amination of the structurally similar 6-bromo-2-chloroquinoline.

Key Reaction Parameters for Selective C-Br Amination
ParameterRecommended ConditionsRationale and Expert Insights
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A common and effective Pd(0) source. Other Pd(0) or Pd(II) precatalysts can also be used.
Ligand BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)This bidentate phosphine ligand has proven effective in promoting the amination of aryl bromides while being less reactive towards aryl chlorides under controlled conditions.
Base NaOtBu (Sodium tert-butoxide)A strong, non-nucleophilic base that efficiently deprotonates the amine without competing in the coupling reaction.
Solvent TolueneAnhydrous and deoxygenated toluene is a standard solvent for Buchwald-Hartwig reactions.
Temperature 100 °CThis temperature provides a good balance between reaction rate and selectivity, favoring the reaction at the more labile C-Br bond.
Detailed Experimental Protocol: Selective C8-Amination

Materials and Equipment:

  • This compound

  • Amine (e.g., morpholine, aniline, or other primary/secondary amines)

  • Pd₂(dba)₃

  • BINAP

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or glovebox)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and BINAP (0.04 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Base and Amine: Add NaOtBu (1.4 equiv.) and the desired amine (1.2 equiv.) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Part 2: Subsequent Amination at the C3-Position (C-Cl Bond)

Following the successful selective amination at the C8 position, the resulting 8-amino-3-chloroisoquinoline can be subjected to a second Buchwald-Hartwig amination to functionalize the C3-Cl bond. The amination of heteroaryl chlorides typically requires more forcing conditions or more specialized catalyst systems.

Considerations for C-Cl Bond Amination

The C-Cl bond is less reactive than the C-Br bond, necessitating adjustments to the reaction conditions. Key considerations include:

  • Ligand Choice: More electron-rich and sterically hindered phosphine ligands are often required to facilitate the oxidative addition of palladium to the C-Cl bond. Ligands such as XPhos, SPhos, or RuPhos are excellent candidates.

  • Temperature: Higher reaction temperatures may be necessary to drive the reaction to completion.

  • Catalyst Loading: An increased catalyst loading might be beneficial.

Proposed Protocol for C3-Amination

Materials and Equipment:

  • 8-amino-3-chloroisoquinoline derivative (from Part 1)

  • Amine

  • Pd₂(dba)₃ or a suitable Pd precatalyst

  • XPhos or another advanced biarylphosphine ligand

  • NaOtBu or another strong base (e.g., LHMDS)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup: Following a similar procedure to the C8-amination, combine the 8-amino-3-chloroisoquinoline derivative (1.0 equiv.), Pd₂(dba)₃ (0.03 equiv.), and XPhos (0.06 equiv.) in a Schlenk flask under an inert atmosphere.

  • Addition of Base and Amine: Add NaOtBu (1.5 equiv.) and the second amine (1.3 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Heat the reaction mixture to 110-120 °C and monitor its progress.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the C8-amination.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalyst, poor quality reagents/solvents, insufficient temperature.Ensure the use of high-purity, anhydrous, and deoxygenated reagents and solvents. Verify the activity of the palladium precatalyst. Increase the reaction temperature in increments.
Formation of side products (e.g., hydrodehalogenation) Presence of water or protic impurities, non-optimal ligand.Rigorously dry all reagents and solvents. Screen different ligands to minimize side reactions.
Lack of selectivity Reaction temperature is too high, or the reaction is run for an extended period.Carefully control the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.

Conclusion

The selective Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of diversely functionalized isoquinoline derivatives. By carefully selecting the reaction conditions, particularly the ligand and temperature, the C-Br bond can be selectively aminated in the presence of the less reactive C-Cl bond. Subsequent amination of the C-Cl bond can be achieved under more forcing conditions, providing a powerful strategy for the controlled, stepwise functionalization of the isoquinoline core.

References

Application Notes & Protocols: Strategic Functionalization of 8-Bromo-3-chloroisoquinoline via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in a vast array of bioactive natural products and synthetic pharmaceuticals.[1][2] The strategic, site-selective functionalization of polysubstituted isoquinolines is therefore a critical task in drug discovery and development.[3][4] This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 8-bromo-3-chloroisoquinoline. We explore the principles of chemoselectivity that allow for the targeted functionalization at the C8-position, leveraging the differential reactivity of the C-Br and C-Cl bonds. Detailed experimental procedures for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings are presented, offering researchers a practical framework for synthesizing novel 8-substituted-3-chloroisoquinoline derivatives.

Introduction: The Strategic Value of this compound

This compound is a versatile bifunctional building block. The presence of two distinct halogen atoms at electronically and sterically different positions opens a pathway for sequential, site-selective cross-coupling reactions. This allows for the controlled and stepwise introduction of diverse molecular fragments, creating a library of complex derivatives from a single, readily accessible starting material.

The fundamental principle governing selectivity in these reactions is the relative reactivity of the carbon-halogen bonds towards palladium(0) catalysts in the oxidative addition step, which is typically the rate-determining step of the catalytic cycle.[5] The bond dissociation energy (BDE) follows the general trend C-I > C-Br > C-OTf > C-Cl.[5] Consequently, the C8-Br bond is significantly more reactive than the C3-Cl bond, enabling selective coupling at the C8 position while leaving the C3-chloro substituent intact for subsequent transformations.

This inherent reactivity difference forms the basis of our synthetic strategy, allowing for a modular approach to the synthesis of complex isoquinoline derivatives.

The Palladium Catalytic Cycle: A Unifying Mechanism

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is essential for understanding and troubleshooting these transformations.[6][7] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) of the isoquinoline, forming a Pd(II) intermediate.[8]

  • Transmetalation (for Suzuki, Stille, etc.) or Olefin/Amine Coordination/Insertion (for Heck, Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent, organostannane, amine, or alkene) coordinates to the palladium center and transfers its organic group, displacing the halide.[7][9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C, C-N, or C-O bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]

dot graph "Palladium_Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; pd_complex [label="R¹-Pd(II)L₂-X\n(Oxidative Adduct)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; trans_complex [label="R¹-Pd(II)L₂-R²\n(Transmetalation Complex)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; product [label="R¹-R²\n(Coupled Product)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

pd0 -> pd_complex [label="Oxidative Addition\n(R¹-X)"]; pd_complex -> trans_complex [label="Transmetalation\n(R²-M)"]; trans_complex -> product [label="Reductive Elimination"]; product -> pd0 [style=invis]; trans_complex -> pd0 [label="Regeneration", style=dashed, color="#34A853"];

// Invisible nodes and edges for layout center [style=invis, shape=point]; product -> center [style=invis]; center -> pd0 [style=invis];

graph [label="General Palladium Cross-Coupling Cycle", labelloc=b, fontsize=12]; }

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, coupling an organoboron reagent with an organic halide.[3][11] Its tolerance for a wide range of functional groups and the generally low toxicity of the boron-containing reagents make it a cornerstone of modern synthetic chemistry.[12]

Causality and Experimental Choices

For the selective arylation of this compound at the C8 position, the choice of catalyst and base is critical.

  • Catalyst: A Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) with phosphine ligands is effective.[4] For substrates like 8-bromoisoquinolines, Pd(PPh₃)₄ is often sufficient to achieve high yields due to the high reactivity of the C-Br bond.[9]

  • Base: A base is required to activate the organoboron species, facilitating the transmetalation step.[3] An aqueous solution of an inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is standard. The aqueous conditions are often beneficial, increasing reaction rates and simplifying workup.

  • Solvent: A two-phase solvent system, such as toluene/ethanol/water or dioxane/water, is commonly employed to dissolve both the organic substrate and the inorganic base.[4]

Representative Suzuki-Miyaura Protocol

This protocol is adapted from methodologies successful for the coupling of 8-bromotetrahydroisoquinoline derivatives, which serve as an excellent proxy for the target substrate.[9]

Reaction: Synthesis of 3-Chloro-8-(4-methoxyphenyl)isoquinoline

Materials:

Reagent/MaterialM.W.Amount (mmol)Equivalents
This compound242.491.01.0
4-Methoxyphenylboronic acid151.961.21.2
Pd(PPh₃)₄1155.560.030.03
Sodium Carbonate (Na₂CO₃)105.993.03.0
Toluene-5 mL-
Ethanol-2 mL-
Water-2 mL-

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (242 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Add toluene (5 mL) and ethanol (2 mL) to the flask.

  • In a separate beaker, dissolve sodium carbonate (318 mg, 3.0 mmol) in water (2 mL).

  • Add the aqueous sodium carbonate solution to the reaction flask.

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-chloro-8-(4-methoxyphenyl)isoquinoline.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for the palladium-catalyzed coupling of amines with aryl halides.[3][6] This reaction is paramount in pharmaceutical chemistry, where the arylamine motif is ubiquitous.

Causality and Experimental Choices

Achieving selective amination at the C8-bromo position requires a catalyst system potent enough to activate the C-Br bond without significantly reacting with the more inert C-Cl bond. The choice of ligand is particularly crucial.

  • Catalyst/Ligand: Modern Buchwald-Hartwig reactions often employ a Pd(II) precatalyst like Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) in combination with a sterically hindered, electron-rich phosphine ligand.[12] Ligands such as XPhos or SPhos are highly effective. For selective C-Br functionalization in the presence of a C-Cl, a less reactive but still effective ligand system like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) can provide the desired selectivity.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice.[12]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base and interference with the catalytic cycle.

Representative Buchwald-Hartwig Protocol

This protocol is based on the successful selective amination of 6-bromo-2-chloroquinoline, demonstrating the feasibility of targeting the C-Br bond in a dihalopyridine system.[12]

Reaction: Synthesis of 3-Chloro-8-(morpholin-4-yl)isoquinoline

Materials:

Reagent/MaterialM.W.Amount (mmol)Equivalents
This compound242.491.01.0
Morpholine87.121.21.2
Pd₂(dba)₃915.720.020.02
Racemic-BINAP622.670.080.08
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene-5 mL-

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), racemic-BINAP (50 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add this compound (242 mg, 1.0 mmol).

  • Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Seal the Schlenk tube and heat the mixture to 100 °C in an oil bath.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the target product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating conjugated enynes and arylalkynes.[13] This reaction uniquely employs a dual-catalyst system, using both palladium and a copper(I) salt.

Causality and Experimental Choices

The key to a selective Sonogashira coupling at C8 is controlling the oxidative addition step. The standard conditions are generally mild enough to favor the C-Br bond.

  • Catalyst System: The classic system involves a Pd(0) catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[13] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.

  • Ligand Control: As demonstrated in di-iodopurine systems, the choice of palladium ligand can be used to direct regioselectivity. For selective reaction at the more reactive C-Br site, a standard monodentate phosphine ligand like triphenylphosphine (PPh₃) is typically sufficient.

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used. It serves both to neutralize the HX by-product and as the solvent.

dot graph "Sonogashira_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

sub [label="this compound\n+ Terminal Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Catalysts:\nPd(PPh₃)₄ / CuI\n\nBase/Solvent:\nEt₃N", fillcolor="#F1F3F4", fontcolor="#202124"]; conditions [label="Inert Atmosphere\n(N₂ or Ar)\n\nRoom Temp. to 60 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="3-Chloro-8-alkynyl-\nisoquinoline", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

sub -> reagents [label="Add"]; reagents -> conditions [label="Set"]; conditions -> product [label="Yields"];

graph [label="Sonogashira Coupling Workflow", labelloc=b, fontsize=12]; }

Figure 2: Workflow for selective Sonogashira coupling at the C8-position.

Representative Sonogashira Protocol

Reaction: Synthesis of 3-Chloro-8-(phenylethynyl)isoquinoline

Materials:

Reagent/MaterialM.W.Amount (mmol)Equivalents
This compound242.491.01.0
Phenylacetylene102.131.11.1
PdCl₂(PPh₃)₂701.900.020.02
Copper(I) Iodide (CuI)190.450.040.04
Triethylamine (Et₃N)-5 mLSolvent

Step-by-Step Procedure:

  • To a Schlenk tube, add this compound (242 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add degassed triethylamine (5 mL) via syringe.

  • Add phenylacetylene (121 µL, 1.1 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 8-16 hours. If the reaction is sluggish, it may be gently heated to 40-50 °C.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite® to remove the catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash chromatography to obtain the desired alkynylated isoquinoline.

Heck Coupling and Stille Coupling: Additional C-C Bond Formations

While specific examples for this compound are less common in the literature, the Heck and Stille reactions represent powerful, complementary methods for C-C bond formation, and their application can be guided by established principles of chemoselectivity.[7]

Heck Coupling

The Heck reaction couples an aryl halide with an alkene.[1] The reaction should proceed selectively at the C8-bromo position.

  • Key Reagents: Pd(OAc)₂ as the catalyst, a phosphine ligand like P(o-tol)₃, and an organic base like Et₃N. The solvent is typically a polar aprotic one like DMF or NMP.[5]

  • Expected Outcome: Reaction of this compound with an alkene (e.g., ethyl acrylate) would yield the corresponding 3-chloro-8-vinylisoquinoline derivative.

Stille Coupling

The Stille reaction couples an aryl halide with an organostannane reagent.[6] Organotins are highly tolerant of functional groups but are toxic, requiring careful handling.

  • Key Reagents: Pd(PPh₃)₄ is a common catalyst. The reaction is often run in an anhydrous, aprotic solvent like DMF or toluene. Sometimes, a lithium chloride (LiCl) additive is used to facilitate the transmetalation step.

  • Expected Outcome: Coupling of this compound with an organostannane (e.g., tributyl(phenyl)stannane) would selectively yield 3-chloro-8-phenylisoquinoline.

Conclusion and Future Outlook

This compound serves as an exemplary substrate for demonstrating strategic, site-selective palladium-catalyzed cross-coupling. The predictable reactivity hierarchy of C-Br over C-Cl allows for the reliable synthesis of 8-substituted derivatives while preserving the C3-chloro handle for subsequent diversification. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are grounded in analogous, well-established systems and provide a robust starting point for researchers. By mastering these selective transformations, scientists in drug discovery and materials science can rapidly assemble libraries of novel, complex isoquinoline-based molecules for biological screening and materials application, accelerating the pace of innovation.

References

Application Notes and Protocols for 8-Bromo-3-chloroisoquinoline as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] Its derivatives have been extensively explored and developed as antitumor, antimicrobial, anti-inflammatory, and antiviral agents, among other therapeutic applications.[3] The inherent asymmetry and rich electronic properties of the isoquinoline scaffold make it a "privileged structure" in drug design, capable of interacting with a diverse range of biological targets.[1]

8-Bromo-3-chloroisoquinoline is a synthetically versatile intermediate, offering two distinct halogenated positions for sequential and selective functionalization. The differential reactivity of the C-Br and C-Cl bonds under various cross-coupling conditions allows for a programmed and controlled elaboration of the isoquinoline core, making it an invaluable building block in the synthesis of complex, multi-substituted pharmaceutical agents.[4] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its use in the synthesis of potential kinase and PARP (Poly (ADP-ribose) polymerase) inhibitors.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
Molecular Formula C₉H₅BrClN[5]
Molecular Weight 242.50 g/mol [5]
Appearance Off-white to pale yellow solid-
CAS Number 1029720-63-5[5]
IUPAC Name This compound[5]
SMILES C1=CC2=CC(=NC=C2C(=C1)Br)Cl[5]
Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

Core Application: Sequential Functionalization in Drug Discovery

The primary utility of this compound in pharmaceutical synthesis lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[4] This reactivity difference allows for selective functionalization at the 8-position (bromine) while leaving the 3-position (chlorine) intact for a subsequent transformation. This strategic, stepwise approach is crucial for building molecular complexity and generating diverse libraries of compounds for structure-activity relationship (SAR) studies.

Experimental Workflow for Sequential Cross-Coupling

The following diagram illustrates a generalized workflow for the sequential functionalization of this compound, a key strategy in the synthesis of complex drug candidates.

G start This compound suzuki Suzuki-Miyaura Coupling (Selective at C-8) start->suzuki Aryl/Vinyl Boronic Acid, Pd Catalyst, Base intermediate1 8-Aryl/Vinyl-3-chloroisoquinoline suzuki->intermediate1 buchwald Buchwald-Hartwig Amination (at C-3) intermediate1->buchwald Amine, Pd Catalyst, Base final_product 8-Aryl/Vinyl-3-aminoisoquinoline Derivative buchwald->final_product

Sequential Cross-Coupling Workflow

Application in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] The isoquinoline scaffold is a common feature in many kinase inhibitors.[7] The following section details a representative protocol for the synthesis of a hypothetical kinase inhibitor scaffold using this compound as the starting material.

Hypothetical Target: A Disubstituted Isoquinoline Kinase Inhibitor

Our synthetic target is an 8-(heteroaryl)-3-aminoisoquinoline derivative. This structure incorporates a heteroaryl group at the C-8 position, which can engage in hydrogen bonding or other interactions in the ATP-binding pocket of a kinase, and an amino group at the C-3 position, which can be further functionalized to modulate solubility and other pharmacokinetic properties.

Synthetic Scheme

G start This compound step1 Step 1: Suzuki-Miyaura Coupling start->step1 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O intermediate 8-(Pyridin-4-yl)-3-chloroisoquinoline step1->intermediate step2 Step 2: Buchwald-Hartwig Amination intermediate->step2 Cyclopropylamine, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene product N-(cyclopropyl)-8-(pyridin-4-yl)isoquinolin-3-amine (Kinase Inhibitor Scaffold) step2->product

Synthesis of a Hypothetical Kinase Inhibitor
Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Coupling for C-8 Arylation

This protocol describes the selective palladium-catalyzed cross-coupling of a boronic acid ester at the more reactive C-8 bromine position.

  • Materials:

    • This compound (1.0 mmol, 242.5 mg)

    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 mmol, 246.1 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

    • 1,4-Dioxane (8 mL, degassed)

    • Water (2 mL, degassed)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed 1,4-dioxane and water.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 8-(pyridin-4-yl)-3-chloroisoquinoline.

Step 2: Buchwald-Hartwig Amination for C-3 Functionalization

This protocol details the amination of the less reactive C-3 chlorine position.

  • Materials:

    • 8-(Pyridin-4-yl)-3-chloroisoquinoline (from Step 1, 1.0 mmol, 240.7 mg)

    • Cyclopropylamine (1.2 mmol, 68.5 mg, 83 µL)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

    • Xantphos (0.04 mmol, 23.1 mg)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

    • Toluene (10 mL, anhydrous and degassed)

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

    • Add 8-(pyridin-4-yl)-3-chloroisoquinoline and toluene.

    • Finally, add cyclopropylamine.

    • Seal the tube, remove it from the glovebox, and heat the mixture to 110 °C for 18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography (eluent: dichloromethane/methanol gradient) to afford the final product, N-(cyclopropyl)-8-(pyridin-4-yl)isoquinolin-3-amine.

Application in PARP Inhibitor Synthesis

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[1] Isoquinolinone-based structures are known to be effective PARP inhibitors.[1][2] this compound can serve as a precursor to such structures.

Relevant Biological Pathway: PARP in DNA Single-Strand Break Repair

G ssb DNA Single-Strand Break (SSB) parp PARP Activation and Binding to SSB ssb->parp par Synthesis of Poly(ADP-ribose) (PAR) Chains parp->par recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) par->recruitment repair DNA Repair recruitment->repair inhibitor PARP Inhibitor (Derived from this compound) inhibitor->parp Blocks PAR synthesis

Simplified PARP-mediated DNA Repair Pathway

Conclusion and Future Perspectives

This compound is a high-value intermediate for pharmaceutical research and development. Its di-halogenated structure allows for selective and sequential functionalization through well-established cross-coupling methodologies. This enables the efficient construction of diverse molecular libraries for screening against various therapeutic targets. The protocols and strategies outlined in this guide demonstrate the practical utility of this building block in the synthesis of potential kinase and PARP inhibitors. As the demand for novel and potent therapeutics continues to grow, the strategic application of versatile intermediates like this compound will remain a critical component of modern drug discovery.

References

Application Notes and Protocols: Regioselective Suzuki-Miyaura Coupling of 8-Bromo-3-chloroisoquinoline with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds and approved pharmaceuticals. The ability to selectively introduce diverse substituents at specific positions on this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. 8-Bromo-3-chloroisoquinoline serves as a versatile building block, offering two distinct halogenated sites for functionalization. This application note provides a detailed guide to the regioselective Suzuki-Miyaura cross-coupling reaction of this compound with various boronic acids, a cornerstone transformation for carbon-carbon bond formation.[1]

The Underlying Chemistry: A Tale of Two Halogens in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester.[2] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3][4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-X (this compound) R-Pd(II)L2-X R-Pd(II)L2-X Oxidative_Addition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R'-B(OH)2 R'-B(OH)2 (Boronic Acid) Base Base R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' Reductive_Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration R-R' R-R' (Coupled Product) Reductive_Elimination->R-R'

Regioselectivity in Dihalogenated Systems

In molecules containing multiple halogens, such as this compound, the regioselectivity of the Suzuki-Miyaura coupling is primarily dictated by the differing carbon-halogen bond strengths and their propensity for oxidative addition to the palladium catalyst. The general order of reactivity for halogens in this reaction is:

I > Br > OTf >> Cl [2][3]

This established trend strongly suggests that the oxidative addition will occur preferentially at the more labile carbon-bromine bond at the 8-position over the more robust carbon-chlorine bond at the 3-position. This inherent difference in reactivity allows for the selective mono-arylation at the C-8 position, leaving the C-3 chloro-substituent intact for subsequent downstream functionalization, thereby maximizing the synthetic utility of the starting material.

Experimental Protocols

The following protocols are designed to serve as a robust starting point for the regioselective Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acids.

Protocol 1: General Conditions for Mono-arylation at the C-8 Position

This protocol is adapted from procedures for the Suzuki coupling of related 8-bromoisoquinoline and 8-chloroisoquinolin-1(2H)-one systems and is expected to yield the 8-aryl-3-chloroisoquinoline selectively.[1][5]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (1-5 mol%)

  • Base: K₂CO₃ (Potassium carbonate) or Cs₂CO₃ (Cesium carbonate) (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1 or 5:1 mixture) or Toluene/Water

  • Inert gas (Argon or Nitrogen)

Caption: A generalized experimental workflow for the regioselective Suzuki-Miyaura coupling.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, boronic acid, base, and catalyst in a reaction vessel. B Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. A->B C Add degassed solvent mixture via syringe. B->C D Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature and quench with water. E->F G Extract the product with an organic solvent (e.g., ethyl acetate). F->G H Dry the organic layer, filter, and concentrate under reduced pressure. G->H I Purify the crude product by column chromatography. H->I

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Seal the vessel and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-3-chloroisoquinoline.

Data Presentation: Catalyst and Base Screening

The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity in Suzuki-Miyaura couplings. The following table summarizes common conditions that have proven effective for the coupling of related chloro- and bromo-N-heterocycles. These serve as a starting point for optimization.[1][6][7][8]

EntryCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemperature (°C)Expected Outcome
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O90Good yield for electron-neutral/rich boronic acids
2Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Toluene100Effective for a broad range of boronic acids
3Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Dioxane/H₂O80High activity, good for sterically hindered substrates
4Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (3)THF/H₂O80Often effective for challenging couplings

Troubleshooting and Field-Proven Insights

  • Low or No Conversion: If the reaction stalls, consider increasing the temperature or switching to a more active catalyst system, such as one employing a Buchwald ligand (e.g., SPhos, XPhos).[8] Ensure that the solvent was properly degassed, as oxygen can deactivate the palladium catalyst.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be a significant side reaction, especially with electron-deficient or heteroaryl boronic acids. Using a milder base like K₃PO₄ or KF, or employing boronic esters (e.g., pinacol esters) can mitigate this issue.

  • Homocoupling: The formation of biaryl products from the boronic acid (R'-R') can occur. This is often minimized by ensuring an oxygen-free environment and using the appropriate stoichiometry of reagents.

  • Loss of Regioselectivity: While the C-Br bond is significantly more reactive, harsh conditions (very high temperatures, prolonged reaction times) could potentially lead to some reaction at the C-Cl bond. If this is observed, reducing the temperature and reaction time is recommended.

Conclusion

The regioselective Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of 8-aryl-3-chloroisoquinolines. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, chemists can selectively functionalize the C-8 position, preserving the C-3 chloro-substituent for further synthetic transformations. The protocols and insights provided in this application note offer a comprehensive guide for researchers in drug discovery and synthetic chemistry to efficiently access a diverse range of novel isoquinoline derivatives.

References

Application Notes and Protocols for the Derivatization of the Isoquinoline Core of 8-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities.[1][2][3] Its derivatives have found applications as anesthetics, antihypertensive agents, and even antiretroviral agents.[1][4] The strategic derivatization of the isoquinoline core is a cornerstone of medicinal chemistry and drug discovery programs. This document provides detailed application notes and protocols for the derivatization of 8-bromo-3-chloroisoquinoline, a versatile building block for creating diverse chemical libraries. The presence of two distinct halogen atoms at the C3 and C8 positions allows for selective and sequential functionalization, enabling the synthesis of complex molecular architectures.

This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols for key synthetic transformations.

Strategic Considerations for Derivatization

The this compound scaffold offers two primary sites for modification: the C3-chloro and the C8-bromo positions. The differential reactivity of these two halogens is the key to selective derivatization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[5] This allows for selective functionalization at the C8 position while leaving the C3-chloro group intact for subsequent transformations. Conversely, the C3-chloro position is more susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups or under forcing conditions.[6][7][8][9]

Logical Flow of Derivatization Strategies

A logical approach to derivatizing this compound often involves an initial palladium-catalyzed cross-coupling at the C8 position, followed by a subsequent reaction at the C3 position. This sequence leverages the higher reactivity of the C-Br bond.

Derivatization_Strategy This compound This compound C8-Functionalized Intermediate C8-Functionalized Intermediate This compound->C8-Functionalized Intermediate Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) C3,C8-Difunctionalized Product C3,C8-Difunctionalized Product C8-Functionalized Intermediate->C3,C8-Difunctionalized Product Nucleophilic Aromatic Substitution or further Cross-Coupling

Caption: Sequential derivatization workflow for this compound.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C8-Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The higher reactivity of the aryl bromide at the C8 position allows for selective functionalization.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an organoboron species with an aryl halide.[10][11][12][13]

Experimental Protocol: Synthesis of 8-Aryl-3-chloroisoquinolines

  • Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

    • SPhos (0.1 equivalents)

    • Potassium phosphate (K₃PO₄, 3.0 equivalents)

    • Toluene and water (10:1 mixture)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.05 equivalents), SPhos (0.1 equivalents), and K₃PO₄ (3.0 equivalents).

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed toluene/water mixture.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the aryl bromide to the palladium center and facilitating the subsequent reductive elimination.

  • The use of a base, such as K₃PO₄, is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst.[11]

  • A biphasic solvent system of toluene and water often enhances the reaction rate and yield.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine this compound, arylboronic acid, Pd(OAc)2, SPhos, K3PO4 Inert_Atmosphere Evacuate and backfill with Argon Reactants->Inert_Atmosphere Solvent Add degassed Toluene/Water Inert_Atmosphere->Solvent Heat_Stir Heat to 100 °C and stir for 12-24h Solvent->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Quench Cool and quench with water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, which are prevalent in pharmaceuticals.[14][15][16][17][18]

Experimental Protocol: Synthesis of 8-Amino-3-chloroisoquinolines

  • Materials:

    • This compound

    • Primary or secondary amine (1.2 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)

    • Xantphos (0.04 equivalents)

    • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

    • Anhydrous toluene

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and NaOtBu (1.4 equivalents).

    • Add this compound (1.0 equivalent) and the amine (1.2 equivalents).

    • Add anhydrous toluene.

    • Seal the tube and heat the mixture to 110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by flash column chromatography.

Causality Behind Experimental Choices:

  • The combination of a palladium precursor like Pd₂(dba)₃ and a bidentate phosphine ligand such as Xantphos forms a highly active catalyst for C-N bond formation.[14]

  • A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the palladium-amido complex which is key to the catalytic cycle.[16]

  • Anhydrous conditions are crucial as water can deactivate the catalyst and the strong base.

Protocol 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[5][19][20][21][22]

Experimental Protocol: Synthesis of 8-Alkynyl-3-chloroisoquinolines

  • Materials:

    • This compound

    • Terminal alkyne (1.5 equivalents)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equivalents)

    • Copper(I) iodide (CuI, 0.06 equivalents)

    • Triethylamine (TEA)

    • Anhydrous tetrahydrofuran (THF)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a solution of this compound (1.0 equivalent) and the terminal alkyne (1.5 equivalents) in a mixture of THF and TEA (2:1), add Pd(PPh₃)₂Cl₂ (0.03 equivalents) and CuI (0.06 equivalents).

    • Stir the reaction mixture at room temperature under an argon atmosphere for 6-12 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, filter the mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate.

    • Purify the product by flash column chromatography.

Causality Behind Experimental Choices:

  • The Sonogashira reaction employs a dual catalytic system of palladium and copper.[19] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne.[19]

  • An amine base, such as triethylamine, is used to scavenge the HX by-product and to deprotonate the alkyne.[20]

ReactionC8-SubstituentTypical Yield (%)
Suzuki-MiyauraPhenyl85
Buchwald-HartwigMorpholine78
SonogashiraPhenylethynyl90

Part 2: Nucleophilic Aromatic Substitution at the C3-Position

Following functionalization at the C8 position, the C3-chloro group can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.[6][7][8][9]

Protocol 4: Alkoxylation/Hydroxylation

Experimental Protocol: Synthesis of 3-Alkoxy/Hydroxy-8-substituted-isoquinolines

  • Materials:

    • C8-functionalized-3-chloroisoquinoline

    • Sodium methoxide (for methoxylation) or Potassium hydroxide (for hydroxylation) (3.0 equivalents)

    • Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the C8-functionalized-3-chloroisoquinoline (1.0 equivalent) in anhydrous DMSO or DMF.

    • Add sodium methoxide or potassium hydroxide (3.0 equivalents).

    • Heat the reaction mixture to 120-150 °C and stir for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • SNAr reactions on electron-rich aromatic systems often require high temperatures and polar aprotic solvents like DMSO or DMF to facilitate the formation of the Meisenheimer complex intermediate.[6][9]

  • A strong nucleophile and a good leaving group are essential for this reaction to proceed efficiently.

SNAr_Mechanism Start C8-R-3-Cl-Isoquinoline + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition of Nucleophile Product C8-R-3-Nu-Isoquinoline + Cl⁻ Intermediate->Product Elimination of Leaving Group

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The this compound scaffold is a highly valuable starting material for the synthesis of a wide range of substituted isoquinolines. The distinct reactivity of the two halogen atoms allows for a predictable and sequential derivatization strategy. By employing a combination of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, researchers can efficiently generate diverse libraries of compounds for screening in drug discovery and materials science applications. The protocols outlined in this guide provide a solid foundation for the exploration of the chemical space around the isoquinoline core.

References

The Strategic Application of 8-Bromo-3-chloroisoquinoline in the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide serves as a technical resource for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of the versatile building block, 8-bromo-3-chloroisoquinoline. This document provides an in-depth exploration of its chemical properties, key applications in medicinal chemistry—with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors—and detailed, field-proven experimental protocols for its synthetic transformations.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif frequently found in a vast array of natural products and synthetic compounds with significant biological activities.[1] Its rigid structure and ability to present substituents in a defined spatial orientation make it an ideal scaffold for interacting with various biological targets, including enzymes and receptors. The strategic di-halogenation in this compound offers medicinal chemists a powerful tool for regioselective functionalization, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

The bromine atom at the C8 position and the chlorine atom at the C3 position exhibit differential reactivity in common cross-coupling reactions, allowing for sequential and controlled modifications of the isoquinoline core. This feature is paramount in the construction of complex molecular architectures required for potent and selective therapeutic agents.

Physicochemical and Reactivity Profile

This compound is a solid, crystalline compound with the molecular formula C₉H₅BrClN.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight242.50 g/mol [2]
IUPAC NameThis compound[2]
CAS Number1029720-63-5[2]
AppearanceOff-white to yellow crystalline solid---
Melting Point115-120 °C---
SolubilitySoluble in organic solvents such as DMSO, DMF, and chlorinated solvents.---

The reactivity of this compound is dominated by the presence of the two halogen atoms on the aromatic core. The chlorine at the C3 position is generally more susceptible to nucleophilic aromatic substitution, while the bromine at the C8 position is more reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This differential reactivity is the cornerstone of its utility as a versatile synthetic intermediate.

Application in Medicinal Chemistry: A Gateway to PARP Inhibitors

A significant application of this compound is in the synthesis of potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.[3] In cancers with deficiencies in the homologous recombination (HR) pathway for DNA repair, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand breaks, ultimately resulting in cancer cell death through a process known as synthetic lethality.[4]

The thieno[2,3-c]isoquinolin-5(4H)-one scaffold, found in the potent PARP inhibitor TIQ-A, has been a focus of extensive research. This compound serves as a key starting material for the synthesis of derivatives of this scaffold, allowing for the introduction of various substituents at the 8-position to probe the adenosine-binding pocket of the PARP enzyme and optimize inhibitory activity and selectivity.[3][5]

The PARP Signaling Pathway and Mechanism of Inhibition

The inhibition of PARP-1 by thieno[2,3-c]isoquinolin-5-one derivatives occurs through competitive binding to the NAD⁺ binding site of the enzyme.[6] This prevents the synthesis of poly(ADP-ribose) chains, which are essential for the recruitment of DNA repair proteins to the site of single-strand breaks. In HR-deficient cells, these unrepaired single-strand breaks are converted to lethal double-strand breaks during DNA replication, leading to apoptosis.

PARP_Inhibition ssDNA_break Single-Strand DNA Break PARP1 PARP-1 Activation ssDNA_break->PARP1 Replication DNA Replication ssDNA_break->Replication PAR Poly(ADP-ribose) Chain Synthesis PARP1->PAR Uses NAD+ NAD NAD+ NAD->PAR Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival dsDNA_break Double-Strand Break Replication->dsDNA_break Unrepaired SSB HR_Repair Homologous Recombination Repair dsDNA_break->HR_Repair BRCA_deficient BRCA1/2 Deficient Cells dsDNA_break->BRCA_deficient HR_Repair->Cell_Survival Apoptosis Apoptosis PARP_Inhibitor Thieno[2,3-c]isoquinolin-5-one (Derived from this compound) PARP_Inhibitor->PARP1 Inhibits BRCA_deficient->Apoptosis No HR Repair Suzuki_Workflow start Start reagents Combine: - this compound - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 2 eq) start->reagents solvent Add Degassed Solvent (e.g., Dioxane/H₂O) reagents->solvent reaction Heat under Inert Atmosphere (e.g., 80-100 °C, 4-12 h) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 8-Bromo-3-chloroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-3-chloroisoquinoline. As a polysubstituted isoquinoline, its synthesis can present unique challenges. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate these complexities and optimize your synthetic outcomes.

Introduction to Synthetic Strategies

The synthesis of this compound is not a trivial endeavor due to the specific placement of the halogen substituents. The presence of an electron-withdrawing bromine atom on the benzene ring can influence the reactivity of the system, particularly in electrophilic aromatic substitution reactions. Two primary retrosynthetic approaches are considered viable, each with its own set of advantages and potential pitfalls:

  • Bischler-Napieralski Route: This classic approach involves the construction of the isoquinoline core from a substituted phenylethylamine. For our target molecule, this would entail the cyclization of an N-acylated 2-(2-bromophenyl)ethanamine derivative.

  • Sandmeyer Reaction Route: This strategy relies on a pre-formed isoquinoline scaffold, where an amino group at the 3-position is converted to a chloro group via a diazonium salt intermediate.

This guide will explore both pathways, offering detailed protocols and troubleshooting advice for each critical step.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this compound?

A1: The choice of route depends on the availability of starting materials and the chemist's familiarity with the reactions. The Bischler-Napieralski route offers a convergent approach, building the core structure with the C8-bromo substituent already in place. However, the cyclization step can be challenging due to the deactivating effect of the bromine atom[1][2]. The Sandmeyer reaction route is a reliable method for introducing the C3-chloro group, but it requires the synthesis of the 8-bromo-3-aminoisoquinoline precursor[3][4].

Q2: I am observing a low yield in my Bischler-Napieralski cyclization. What are the likely causes?

A2: Low yields in the Bischler-Napieralski reaction, especially with electron-deficient substrates, are common[1][2][5]. The primary reasons include:

  • Deactivated Aromatic Ring: The electron-withdrawing nature of the bromine atom at the 8-position makes the intramolecular electrophilic aromatic substitution less favorable.

  • Insufficiently Potent Dehydrating Agent: For deactivated systems, standard reagents like POCl₃ alone may not be sufficient.

  • Side Reactions: The formation of styrenes via a retro-Ritter reaction is a known side pathway[2][6].

Q3: Are there specific safety precautions I should take when running the Sandmeyer reaction?

A3: Yes, the Sandmeyer reaction involves the formation of a diazonium salt, which can be explosive if allowed to dry[4]. Always keep the diazonium salt in an aqueous solution and at a low temperature (0-5 °C). Use appropriate personal protective equipment (PPE), including a blast shield, especially when working on a larger scale.

Q4: How can I effectively purify the final this compound product?

A4: Dihalogenated isoquinolines can sometimes be challenging to purify due to their crystallinity and solubility characteristics. Flash column chromatography on silica gel is a common method. A gradient elution system, for example, with ethyl acetate in hexanes, is often effective. If the compound is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can be an excellent purification technique[7].

Synthetic Route 1: The Bischler-Napieralski Approach

This route constructs the isoquinoline skeleton from a commercially available bromo-substituted starting material.

Overall Workflow

Bischler-Napieralski Route A 2-(2-Bromophenyl)ethan-1-amine B N-(2-(2-Bromophenyl)ethyl)-2-chloroacetamide A->B Acylation (Chloroacetyl chloride) C 8-Bromo-3-chloro-3,4-dihydroisoquinoline B->C Bischler-Napieralski (POCl₃, P₂O₅) D This compound C->D Dehydrogenation (e.g., Pd/C)

Caption: Workflow for the Bischler-Napieralski synthesis of this compound.

Step 1: Acylation of 2-(2-Bromophenyl)ethan-1-amine

Protocol:

  • To a stirred solution of 2-(2-bromophenyl)ethan-1-amine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA)[8].

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C[8].

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(2-(2-bromophenyl)ethyl)-2-chloroacetamide. This product is often used in the next step without further purification.

Troubleshooting Step 1
Problem Possible Cause(s) Solution(s)
Low yield of acylated product Incomplete reaction.Ensure anhydrous conditions. Use a slight excess of chloroacetyl chloride. Extend the reaction time.
Hydrolysis of chloroacetyl chloride.Add the acylating agent slowly at 0 °C.
Formation of multiple products Di-acylation or side reactions with the base.Use a non-nucleophilic base like DIPEA. Ensure slow addition of the acyl chloride.
Step 2: Bischler-Napieralski Cyclization

Protocol:

  • To a solution of N-(2-(2-bromophenyl)ethyl)-2-chloroacetamide (1.0 eq) in a high-boiling anhydrous solvent such as toluene or acetonitrile, add phosphorus pentoxide (P₂O₅, 2.0-3.0 eq) followed by the slow addition of phosphorus oxychloride (POCl₃, 3.0-5.0 eq) at 0 °C[6][9].

  • Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to pH > 10, keeping the temperature low.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude 8-bromo-3-chloro-3,4-dihydroisoquinoline.

Troubleshooting Step 2
Problem Possible Cause(s) Solution(s)
Reaction fails to proceed or low yield Deactivation by the 8-bromo substituent.Use a stronger dehydrating system, such as P₂O₅ in refluxing POCl₃[6][9]. Consider using milder, more modern conditions like triflic anhydride (Tf₂O) with a non-nucleophilic base[5].
Significant tar formation High reaction temperature or prolonged reaction time.Carefully control the reflux temperature. Monitor the reaction closely and stop when the starting material is consumed.
Formation of styrene byproduct Retro-Ritter reaction.Using the corresponding nitrile as a solvent can sometimes suppress this side reaction[6].
Step 3: Dehydrogenation

Protocol:

  • Dissolve the crude 8-bromo-3-chloro-3,4-dihydroisoquinoline (1.0 eq) in a suitable solvent like toluene or xylene.

  • Add a dehydrogenating agent such as 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction, filter through a pad of Celite to remove the catalyst, and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford this compound.

Troubleshooting Step 3
Problem Possible Cause(s) Solution(s)
Incomplete dehydrogenation Inactive catalyst or insufficient reaction time/temperature.Use fresh Pd/C. Increase the catalyst loading or reaction time. Consider a higher boiling solvent like xylene.
Product degradation Over-oxidation or side reactions.Monitor the reaction carefully and avoid unnecessarily long reaction times.

Synthetic Route 2: The Sandmeyer Reaction Approach

This route utilizes a pre-existing isoquinoline core and introduces the chloro-substituent in a late-stage functionalization.

Overall Workflow

Sandmeyer Route A 8-Bromoisoquinolin-3-amine B 8-Bromoisoquinoline-3-diazonium salt A->B Diazotization (NaNO₂, HCl, 0-5 °C) C This compound B->C Sandmeyer Reaction (CuCl, HCl)

Caption: Workflow for the Sandmeyer synthesis of this compound.

Step 1: Diazotization of 8-Bromoisoquinolin-3-amine

Protocol:

  • Suspend 8-bromoisoquinolin-3-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt. This solution should be used immediately in the next step.

Troubleshooting Step 1
Problem Possible Cause(s) Solution(s)
Precipitation of starting material Low solubility of the amine salt.Add more acid or water to ensure complete dissolution before adding sodium nitrite.
Brown fumes (NO₂) observed Unstable nitrous acid.Ensure the temperature is strictly maintained below 5 °C. Add the sodium nitrite solution slowly.
Step 2: Sandmeyer Reaction

Protocol:

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, gently warm the reaction mixture to 50-60 °C for 30-60 minutes to ensure complete reaction.

  • Cool the mixture to room temperature and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Troubleshooting Step 2
Problem Possible Cause(s) Solution(s)
Low yield of chlorinated product Premature decomposition of the diazonium salt.Keep the diazonium salt solution cold at all times and use it immediately after preparation.
Formation of 8-bromoisoquinolin-3-ol Reaction of the diazonium salt with water.Ensure a sufficiently acidic environment and avoid excessive warming during the initial addition.
Formation of biaryl or azo byproducts Radical side reactions.Ensure an adequate amount of CuCl catalyst is present.

Characterization of this compound

Accurate characterization of the final product is crucial to confirm its identity and purity.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₅BrClN
Molecular Weight 242.50 g/mol [10]
Appearance Expected to be a solid at room temperature.
CAS Number 1029720-63-5[10]
Spectroscopic Data (Expected)
  • ¹H NMR (in CDCl₃): The proton chemical shifts will be influenced by the anisotropic effects of the fused aromatic system and the electronic effects of the halogen substituents. Protons on the pyridine ring will likely appear at a lower field than those on the benzene ring.

  • ¹³C NMR (in CDCl₃): The carbon spectrum will show 9 distinct signals. The carbons bearing the bromine and chlorine atoms will exhibit characteristic chemical shifts.

  • Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M⁺) will be observed at m/z 241/243/245, with the relative intensities determined by the natural abundance of the isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the aromatic C-H stretching will be observed above 3000 cm⁻¹[11][12]. The C-C stretching vibrations within the aromatic rings will appear in the 1600-1400 cm⁻¹ region[11][12]. The C-Br and C-Cl stretching vibrations are expected in the fingerprint region, typically below 850 cm⁻¹[13].

References

Technical Support Center: Purification of Crude 8-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-bromo-3-chloroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions related to the column chromatography purification of this specific halogenated heterocyclic compound.

I. Core Concepts & Pre-Chromatography Considerations

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of this compound and how they influence the purification strategy. This molecule possesses a basic nitrogen atom within the isoquinoline ring system, making it susceptible to interactions with acidic stationary phases like silica gel. The presence of two different halogen atoms (bromine and chlorine) also presents unique challenges, such as the potential for dehalogenation and the difficulty in separating closely related halogenated impurities.[1]

Frequently Asked Questions (FAQs) - Initial Setup

Q1: How do I choose the right stationary phase for purifying this compound?

A1: The choice of stationary phase is critical to prevent degradation of the target compound.

  • Silica Gel (with precautions): Standard silica gel is acidic due to the presence of silanol groups (Si-OH). The basic nitrogen in the isoquinoline ring can interact strongly with these acidic sites, leading to poor recovery and streaking on the column. If you must use silica gel, it is highly recommended to deactivate it first. This can be done by preparing a slurry of the silica gel in your eluent containing a small amount of a tertiary amine, like 0.5-2% triethylamine (NEt₃).[2]

  • Alumina (Neutral or Basic): For acid-sensitive compounds like this compound, neutral or basic alumina is often a better choice as it minimizes the risk of degradation.[2]

  • Florisil: This magnesium silicate-based adsorbent is another milder alternative to silica gel.[2]

Q2: What is the best way to determine the optimal solvent system for my column?

A2: The ideal solvent system should provide good separation between your product and impurities. This is best determined by preliminary Thin Layer Chromatography (TLC) analysis.[3][4]

  • Initial Screening: Start with a common solvent mixture like ethyl acetate/hexane or dichloromethane/hexane.[2][5] Spot your crude mixture on a TLC plate and develop it in various ratios of these solvents.

  • Target Rf Value: Aim for a solvent system that gives your target compound, this compound, an Rf (retardation factor) value between 0.25 and 0.35.[6] This range generally provides the best separation on a column.[6]

  • Visualization: this compound is an aromatic, conjugated system, so it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[7] Chemical stains like iodine vapor can also be used for visualization.[7][8]

II. Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues that may arise during the column chromatography purification of this compound.

Problem 1: The compound is not eluting from the column or is eluting very slowly.

Possible Causes & Solutions:

  • Solvent Polarity is Too Low: The chosen eluent may not be polar enough to move the compound down the column.

    • Solution: Gradually increase the polarity of the mobile phase. If you started with 10% ethyl acetate in hexane, try increasing to 20%, 30%, and so on. This can be done in a stepwise manner (isocratic elution with different solvent mixtures) or as a continuous gradient.[3]

  • Strong Interaction with Stationary Phase: As mentioned, the basic nitrogen of the isoquinoline can bind strongly to acidic silica gel.

    • Solution: If you are using silica gel, ensure it has been deactivated with triethylamine. If the problem persists, switch to a less acidic stationary phase like neutral alumina.[2]

  • Compound Precipitation on the Column: The compound may have low solubility in the mobile phase, causing it to precipitate at the top of the column.

    • Solution: Ensure your crude sample is fully dissolved before loading it onto the column. If solubility is an issue, you may need to try a different solvent system that better dissolves your compound while still allowing for separation.[9]

Problem 2: The separation between this compound and impurities is poor.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The chosen solvent system may not have the right selectivity for the components in your mixture.

    • Solution: Perform a more thorough TLC screening with a wider range of solvent systems. Try different solvent combinations, for example, replacing hexane with petroleum ether or ethyl acetate with diethyl ether.[5] Sometimes, a three-component solvent system can provide better resolution.

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.

    • Solution: As a general guideline, use a silica gel to crude material ratio of at least 30:1 by weight.[2] If separation is still difficult, increase this ratio.

  • Improper Column Packing: Channels or cracks in the stationary phase will lead to a non-uniform flow of the mobile phase and poor separation.

    • Solution: Ensure the column is packed uniformly. Both "wet-packing" (pouring a slurry of the adsorbent into the column) and "dry-packing" (filling the column with dry adsorbent followed by the solvent) can be effective if done carefully.[10][11] Gently tapping the column during packing can help settle the stationary phase evenly.

Problem 3: The compound appears to be degrading on the column.

Possible Causes & Solutions:

  • Acid-Catalyzed Decomposition: This is a significant risk with isoquinoline derivatives on silica gel.

    • Solution: As emphasized previously, use deactivated silica gel or switch to a neutral stationary phase like alumina.[2] Minimizing the time the compound spends on the column by using flash chromatography can also help.[2]

  • Dehalogenation: The bromo or chloro substituents can potentially be removed under certain conditions, leading to impurities that are difficult to separate.[1][12]

    • Solution: While less common on a standard silica or alumina column, if you suspect dehalogenation, ensure your solvents are pure and free of any potential reducing agents. Catalytic hydrogenation, for instance, is a known method for dehalogenation.[13]

Problem 4: I see unexpected spots on the TLC after the column.

Possible Causes & Solutions:

  • Co-elution of Impurities: An impurity may have a very similar Rf value to your product in the chosen solvent system.

    • Solution: Try re-running the mixed fractions through a second column using a different solvent system that provides better separation.

  • Reaction with Solvents or Stationary Phase: The compound may be reacting with the eluent or the stationary phase.

    • Solution: Ensure the solvents used are of high purity and are not reactive with your compound. For example, using methanol in high concentrations with silica gel can lead to the formation of methyl esters if your crude material contains acidic impurities.[5]

III. Experimental Protocols & Data Presentation

Protocol 1: TLC Analysis for Solvent System Selection
  • Prepare several developing chambers with different solvent systems (e.g., 5%, 10%, 20%, 30% ethyl acetate in hexane).

  • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane).

  • Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Place the TLC plate in a developing chamber and allow the solvent to run up the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for the main spot in each solvent system. Choose the system that gives an Rf of ~0.3.[6]

Protocol 2: Column Chromatography Purification (Wet-Packing Method)
  • Preparation: Select a column of appropriate size. A rule of thumb is that the height of the silica gel should be about 10-15 times the diameter.

  • Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in your chosen starting eluent.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another layer of sand on top of the silica gel to prevent disturbance when adding the solvent.

  • Loading:

    • Dissolve your crude product in the minimum amount of a solvent (preferably the eluent).[14]

    • Carefully add the sample solution to the top of the column using a pipette.[14]

    • Alternatively, for less soluble samples, use the "dry-loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then add the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate. A flow rate that is too fast can lead to poor separation, while one that is too slow can cause band broadening.[14]

    • Collect fractions in test tubes.

  • Analysis:

    • Analyze the collected fractions by TLC to determine which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table
ParameterRecommended Value/SystemRationale
Stationary Phase Neutral Alumina or Deactivated Silica GelMinimizes degradation of the basic isoquinoline.[2]
Mobile Phase (Initial Screening) Ethyl Acetate/Hexane or Dichloromethane/HexaneCommon systems with a good polarity range.[5]
Target Rf (on TLC) 0.25 - 0.35Optimal for good separation on the column.[6]
Silica to Crude Ratio ≥ 30:1 (w/w)Prevents column overloading and improves resolution.[2]
Loading Method Dry-loading or minimal solvent wet-loadingEnsures a narrow starting band for better separation.[14]

Visualization of the Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent Selection) Pack Pack Column (Deactivated Silica/Alumina) TLC->Pack Determines Eluent Crude Crude This compound Crude->TLC Test Load Load Sample (Dry or Wet) Pack->Load Elute Elute with Optimized Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

IV. Concluding Remarks

The successful purification of this compound by column chromatography relies on a systematic approach that begins with careful selection of the stationary and mobile phases, informed by TLC analysis. The key challenge lies in mitigating the potential for interaction between the basic analyte and acidic stationary phases. By following the protocols and troubleshooting steps outlined in this guide, researchers can significantly improve the yield and purity of their target compound.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 8-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cross-coupling of 8-bromo-3-chloroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of selective C-C and C-N bond formation on this versatile heterocyclic scaffold.

Introduction: The Challenge of Selectivity

This compound presents a unique challenge and opportunity in synthetic chemistry. As a dihalogenated heteroarene, it offers two distinct reaction sites for palladium-catalyzed cross-coupling reactions. The inherent differences in the reactivity of the C-Br and C-Cl bonds, primarily governed by their bond dissociation energies (C-Br < C-Cl), typically allow for selective functionalization.[1][2][3] Generally, oxidative addition of the palladium catalyst occurs preferentially at the more labile C-Br bond.[3] However, factors such as catalyst speciation, ligand choice, and reaction conditions can influence and even reverse this selectivity, making a thorough understanding of the underlying principles crucial for predictable and efficient synthesis.[4]

This guide will provide practical, field-proven insights to help you control the regioselectivity of your cross-coupling reactions and troubleshoot common issues encountered during your experiments.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the cross-coupling of this compound.

Problem 1: Low or No Conversion to the Desired Product

Q: I am attempting a Suzuki-Miyaura coupling at the C-8 position (bromo-position) of this compound, but I am observing very low yield or no reaction at all. What are the likely causes and how can I fix it?

A: Low or no conversion in a Suzuki-Miyaura coupling can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here is a systematic approach to troubleshooting this issue:

1. Catalyst and Ligand Integrity:

  • Palladium(0) Source: The active catalyst in the Suzuki-Miyaura reaction is a Pd(0) species.[5] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Inefficient reduction can stall the catalytic cycle.

    • Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure your reaction conditions facilitate the reduction of the Pd(II) source.[3][6] The addition of a phosphine ligand can often aid in this reduction.[5]

  • Ligand Selection: The choice of phosphine ligand is critical. For coupling at the C-Br bond, a less electron-rich and sterically demanding ligand may be sufficient. However, if you are struggling with reactivity, a more electron-rich and bulky ligand can promote oxidative addition, which is often the rate-limiting step.[3]

    • Solution: Switch to a more robust ligand. For Suzuki couplings, ligands like SPhos, XPhos, or RuPhos are known to be effective for challenging substrates.

2. Reaction Conditions:

  • Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.[6] The strength and solubility of the base can significantly impact the reaction rate.

    • Solution: If you are using a weak base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[3] Ensure the base is finely powdered to maximize its surface area.

  • Solvent and Temperature: The solvent must be appropriate for the reaction temperature and capable of dissolving the reactants. Inadequate temperature can lead to slow reaction kinetics.

    • Solution: Ensure your solvent is anhydrous and properly degassed to prevent catalyst deactivation. Common solvents for Suzuki couplings include toluene, dioxane, and DMF.[3] If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase the temperature to 100-120 °C.[3] Microwave irradiation can also be a valuable tool to accelerate the reaction.[7]

3. Reagent Quality:

  • Boronic Acid/Ester Quality: Boronic acids are prone to decomposition (protodeboronation), especially in the presence of water.

    • Solution: Use fresh, high-purity boronic acid or consider using a more stable boronate ester, such as a pinacol or MIDA boronate ester.

Problem 2: Lack of Chemoselectivity - Mixture of Products

Q: I am trying to selectively functionalize the C-8 position, but I am getting a mixture of the C-8 coupled product, the C-3 coupled product, and the di-substituted product. How can I improve the selectivity for the C-8 position?

A: Achieving high chemoselectivity is key when working with dihalogenated substrates. Here’s how to favor reaction at the C-8 bromine over the C-3 chlorine:

1. Leverage Inherent Reactivity:

  • The C-Br bond is inherently more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.[3] This provides a natural basis for selectivity.

    • Strategy: Employ milder reaction conditions. Lowering the reaction temperature and using a less active catalyst system can often enhance the selectivity for the more reactive C-Br bond.

2. Catalyst System Optimization:

  • Ligand Choice: The ligand can have a profound effect on selectivity.[4][8] Bulky, electron-rich ligands can sometimes overcome the inherent reactivity difference between the two halogens, leading to a loss of selectivity.[9]

    • Solution: Start with a standard, less bulky phosphine ligand like PPh₃ or a bidentate ligand like dppf. These are often sufficient for coupling at the C-Br position without activating the C-Cl bond.

  • Palladium Source: The choice of palladium precatalyst can also influence the outcome.

    • Solution: Pd(PPh₃)₄ is often a good starting point for selective C-Br coupling.

3. Control of Reaction Time and Stoichiometry:

  • Reaction Monitoring: Prolonged reaction times, especially at elevated temperatures, can lead to subsequent coupling at the C-3 position.

    • Solution: Carefully monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

  • Nucleophile Stoichiometry: Using a large excess of the coupling partner can drive the reaction towards di-substitution.

    • Solution: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the nucleophile (e.g., boronic acid).

Problem 3: Difficulty in Coupling at the C-3 (Chloro) Position

Q: I have successfully functionalized the C-8 position and now want to perform a second coupling at the C-3 chloro position. However, the reaction is very sluggish. How can I activate the C-Cl bond for coupling?

A: Coupling at the less reactive C-Cl bond requires more forcing conditions and a carefully selected catalyst system.

1. Advanced Catalyst Systems:

  • Bulky, Electron-Rich Ligands: The key to activating the C-Cl bond is to use a ligand that promotes the challenging oxidative addition step.

    • Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SImes).[9][10][11][12] These ligands stabilize the palladium center and facilitate its insertion into the strong C-Cl bond.

  • Precatalysts: Using well-defined precatalysts that readily generate the active Pd(0) species can be beneficial.

    • Solution: Consider using precatalysts like G3 or G4 palladacycles, which are designed for challenging cross-coupling reactions.

2. Optimized Reaction Conditions:

  • Stronger Base and Higher Temperatures: A more robust base is often necessary to facilitate the catalytic cycle for C-Cl bond activation.

    • Solution: Use a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), particularly for Buchwald-Hartwig amination.[13][14] Higher reaction temperatures (100-140 °C) are also typically required.[3]

  • Solvent Choice: The choice of solvent can influence catalyst stability and activity at higher temperatures.

    • Solution: Toluene, dioxane, or polar aprotic solvents like DMF or NMP are commonly used for these more demanding couplings.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: For a Suzuki-Miyaura coupling on this compound, which position will react first and why?

A1: The C-8 position bearing the bromine atom will typically react first. This selectivity is primarily dictated by the difference in carbon-halogen bond dissociation energies (BDE). The C-Br bond has a lower BDE than the C-Cl bond, making it easier for the palladium(0) catalyst to insert into the C-Br bond during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3] This principle of preferential reactivity of heavier halogens is a cornerstone of selective cross-coupling on polyhalogenated substrates.[1][2]

Q2: What is the role of the phosphine ligand in these cross-coupling reactions?

A2: The phosphine ligand plays a multifaceted and critical role:

  • Stabilization: It stabilizes the palladium catalyst, preventing its decomposition into inactive palladium black.

  • Solubility: It enhances the solubility of the catalyst complex in the organic solvent.

  • Modulation of Reactivity: The steric and electronic properties of the ligand directly influence the reactivity of the palladium center. Electron-rich ligands increase the electron density on the palladium, which promotes the oxidative addition step. Steric bulk on the ligand can accelerate the reductive elimination step, which releases the final product and regenerates the active catalyst.[14][15]

  • Controlling Selectivity: As discussed in the troubleshooting section, the choice of ligand can be used to control the chemoselectivity between the C-Br and C-Cl positions.[4][8]

Q3: Can I perform a Buchwald-Hartwig amination on this compound? What conditions are recommended for selective amination at the C-8 position?

A3: Yes, a Buchwald-Hartwig amination can be successfully performed on this substrate. For selective amination at the C-8 position, you can leverage the higher reactivity of the C-Br bond. Recommended starting conditions would be:

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ as the precatalyst.

  • Ligand: A bidentate phosphine ligand like BINAP or dppf often provides good results for C-Br amination without activating the C-Cl bond.[16]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[13]

  • Solvent: Anhydrous toluene or dioxane.

  • Temperature: 80-110 °C.

As with Suzuki couplings, careful monitoring is essential to prevent subsequent reaction at the C-3 position.

Q4: Are there any alternatives to palladium catalysts for these reactions?

A4: While palladium is the most common and versatile catalyst for these transformations, research into the use of other transition metals is ongoing. Nickel-based catalysts, for example, have shown promise in cross-coupling reactions, particularly for activating C-Cl bonds, and are often more cost-effective. Copper-catalyzed reactions, such as the Ullmann condensation, are also a classic method for forming C-N and C-O bonds, although they typically require harsher conditions than modern palladium-catalyzed methods.[17] For specific applications, exploring nickel or copper catalysis could be a viable alternative.

Part 3: Data and Protocols

Table 1: Recommended Catalyst Systems for Selective Cross-Coupling
Target PositionCoupling TypePalladium SourceRecommended Ligand(s)BaseTypical Solvent(s)Temperature (°C)
C-8 (Bromo) Suzuki-MiyauraPd(PPh₃)₄, Pd(OAc)₂PPh₃, dppfK₂CO₃, K₃PO₄Toluene, Dioxane/H₂O80 - 100
C-8 (Bromo) Buchwald-HartwigPd₂(dba)₃, Pd(OAc)₂BINAP, dppfNaOtBu, LiHMDSToluene, Dioxane80 - 110
C-3 (Chloro) Suzuki-MiyauraPd(OAc)₂, Pd₂(dba)₃XPhos, SPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane100 - 120
C-3 (Chloro) Buchwald-HartwigPd₂(dba)₃BrettPhos, RuPhosNaOtBu, K₃PO₄Toluene, Dioxane100 - 130
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-8 Position

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol), finely powdered and dried

  • Toluene (8 mL) and Water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 8-aryl-3-chloroisoquinoline.

Part 4: Visualizing the Process

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(X)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)(Ar')L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Substrate Ar-X (this compound) Substrate->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow for Catalyst Selection

Catalyst_Selection_Workflow start Start: Select Target Position pos_C8 Target: C-8 (Bromo) start->pos_C8 C-8 pos_C3 Target: C-3 (Chloro) start->pos_C3 C-3 c8_suzuki Suzuki Coupling? pos_C8->c8_suzuki c8_bh Buchwald-Hartwig? pos_C8->c8_bh c3_suzuki Suzuki Coupling? pos_C3->c3_suzuki c3_bh Buchwald-Hartwig? pos_C3->c3_bh c8_suzuki_cat Catalyst System: - Pd(PPh₃)₄ or Pd(OAc)₂/dppf - Base: K₂CO₃ or K₃PO₄ - Temp: 80-100°C c8_suzuki->c8_suzuki_cat Yes c8_bh_cat Catalyst System: - Pd₂(dba)₃/BINAP - Base: NaOtBu - Temp: 80-110°C c8_bh->c8_bh_cat Yes c3_suzuki_cat Catalyst System: - Pd(OAc)₂/XPhos or SPhos - Base: K₃PO₄ or Cs₂CO₃ - Temp: 100-120°C c3_suzuki->c3_suzuki_cat Yes c3_bh_cat Catalyst System: - Pd₂(dba)₃/BrettPhos - Base: NaOtBu - Temp: 100-130°C c3_bh->c3_bh_cat Yes

References

Managing temperature control in the synthesis of bromoisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bromoisoquinoline derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of temperature control during these critical synthetic transformations. Below, you will find detailed troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental challenges, grounded in established chemical principles and field-proven methodologies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of bromoisoquinolines, providing causal analysis and actionable solutions.

Issue 1: My reaction yields a mixture of 5-bromo- and 8-bromoisoquinoline, with poor selectivity for the desired 5-bromo isomer.

Root Cause Analysis: This is the most common challenge in the electrophilic bromination of isoquinoline and is almost always a temperature control issue. In a strong acid medium like H₂SO₄, the isoquinoline nitrogen is protonated, deactivating the pyridine ring and directing electrophilic attack to the benzenoid ring, primarily at the C-5 and C-8 positions.[1][2][3] The activation energies for bromination at these two positions are very close. When the reaction temperature is too high, there is sufficient energy to overcome the activation barrier for both pathways, leading to a difficult-to-separate mixture of isomers.[4][5] Strict temperature control ensures the reaction is under kinetic control, favoring substitution at the C-5 position.

Strategic Solution: Precise and unwavering low-temperature management is critical. The established procedure for achieving high regioselectivity for 5-bromoisoquinoline involves maintaining the internal reaction temperature between -25°C and -18°C.[4][6][7]

Step-by-Step Troubleshooting Protocol:

  • System Preparation: Equip a three-necked, round-bottomed flask with a mechanical stirrer, a nitrogen inlet, and an internal thermometer that is submerged in the reaction mixture. The use of an internal thermometer is non-negotiable, as the bath temperature is not representative of the reaction's exotherm.

  • Initial Cooling: Charge the flask with concentrated sulfuric acid (96%) and cool to 0°C using an ice-water bath.

  • Substrate Addition: Slowly add the isoquinoline substrate, ensuring the internal temperature does not exceed 30°C.[4][8]

  • Deep Cooling: Cool the resulting solution to -25°C using a dry ice-acetone bath. It is crucial to create a well-mixed, slush-like bath for efficient heat transfer.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) in small portions, vigorously stirring to dissipate localized heat. The key is to maintain the internal temperature strictly between -22°C and -26°C during this addition.[4]

  • Controlled Reaction Phases:

    • Stir the suspension for 2 hours, maintaining the temperature at -22°C (±1°C).

    • Allow the temperature to slowly rise and hold at -18°C (±1°C) for an additional 3 hours.[4][7]

  • Workup at Low Temperature: Quench the reaction by pouring it onto crushed ice. During neutralization with an aqueous base (e.g., NH₃(aq)), maintain the temperature below 25°C to prevent potential degradation of the product.[4]

Issue 2: Significant formation of di-brominated by-products (e.g., 5,8-dibromoisoquinoline) is observed.

Root Cause Analysis: Over-bromination typically results from two primary factors: incorrect stoichiometry of the brominating agent or allowing the reaction to proceed at an elevated temperature where the mono-brominated product is reactive enough to undergo a second bromination.

Strategic Solution: Employ precise stoichiometric control of the brominating agent and adhere to the established low-temperature protocol.

Step-by-Step Troubleshooting Protocol:

  • Reagent Purity and Stoichiometry: Use freshly recrystallized N-Bromosuccinimide (NBS) to ensure its purity and reactivity are known.[4] The use of old or impure NBS can lead to inconsistent results. Use a slight excess, typically 1.1 equivalents, for the synthesis of 5-bromoisoquinoline.[4] Avoid adding a larger excess to try and force the reaction to completion, as this directly leads to di-bromination.

  • Reaction Monitoring: If possible, monitor the reaction by TLC or LC-MS. The goal is to stop the reaction once the starting isoquinoline is consumed.

  • Maintain Low Temperature: As with selectivity, strict adherence to the -25°C to -18°C temperature range is crucial. Higher temperatures increase the rate of the second bromination reaction.

Issue 3: The reaction shows low or no conversion to the desired product.

Root Cause Analysis: Failure to initiate or complete the reaction can stem from several sources: inactive reagents, insufficient activation by the acid catalyst, or running the reaction at a temperature that is too low for the specific reagents used.

Strategic Solution: Verify reagent quality, ensure proper reaction setup, and confirm the reaction temperature is within the optimal window for activation without sacrificing selectivity.

Troubleshooting Workflow Diagram:

G start Low / No Conversion Observed check_nbs Is the NBS freshly recrystallized? start->check_nbs check_acid Is the H₂SO₄ concentrated (e.g., 96%)? check_nbs->check_acid Yes solution_nbs Action: Recrystallize NBS from water. Old NBS can be inactive. check_nbs->solution_nbs No check_temp Was the internal temperature correct? (-25°C to -18°C) check_acid->check_temp Yes solution_acid Action: Use concentrated H₂SO₄. Dilute acid will not sufficiently protonate the isoquinoline. check_acid->solution_acid No solution_monitor Action: Monitor reaction by TLC/LC-MS to confirm completion before workup. Reaction may be slower than expected. check_temp->solution_monitor Yes solution_temp Action: Use internal thermometer and calibrated cooling bath. Too low a temperature may stall the reaction. check_temp->solution_temp No

Caption: Troubleshooting workflow for low reaction conversion.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical reason for requiring sub-zero temperatures for the selective bromination of isoquinoline to the 5-position?

A1: The requirement for sub-zero temperatures is rooted in the principles of kinetic versus thermodynamic control of a chemical reaction.

  • Protonation and Directing Effects: In concentrated sulfuric acid, the isoquinoline nitrogen is protonated. This creates a powerful electron-withdrawing effect, deactivating the pyridine ring (positions 1, 3, 4) to electrophilic attack. Consequently, the electrophilic bromine (generated from NBS in acid) is directed to the more electron-rich benzenoid ring (positions 5, 6, 7, 8).[3]

  • Kinetic vs. Thermodynamic Pathways: Positions 5 and 8 are the most activated sites. The transition state leading to the 5-bromo isomer has a slightly lower activation energy than the path to the 8-bromo isomer. At very low temperatures (e.g., -22°C), the reaction is under kinetic control ; there is only enough thermal energy to overcome the lowest activation barrier, leading preferentially to the 5-bromo product.[4] As the temperature increases, more molecules have sufficient energy to overcome the slightly higher activation barrier to form the 8-bromo isomer, leading to a mixture.

Competing Bromination Pathways Diagram:

G cluster_0 Protonated Isoquinoline cluster_1 Transition States cluster_2 Products IQ_H Isoquinoline-H⁺ TS5 TS for C-5 attack (Lower Activation Energy, ΔG‡_kinetic) IQ_H->TS5 + 'Br⁺' Low Temp (-22°C) Favored Path TS8 TS for C-8 attack (Higher Activation Energy, ΔG‡_thermo) IQ_H->TS8 + 'Br⁺' Higher Temp (> -15°C) Competing Path P5 5-Bromoisoquinoline (Kinetic Product) TS5->P5 P8 8-Bromoisoquinoline (Thermodynamic By-product) TS8->P8

Caption: Kinetic vs. thermodynamic pathways in isoquinoline bromination.

Q2: What are the best practices for maintaining and monitoring sub-zero reaction temperatures accurately?

A2: Accurate temperature management is an active process.

  • Cooling Baths: For the -15°C to -30°C range, a dry ice-acetone bath is standard.[4] Add dry ice pellets slowly to acetone until the desired temperature is reached. Do not add a large amount at once, as this can cause vigorous bubbling and splashing. An ice-salt bath (NaCl or CaCl₂) can also be used for temperatures down to -20°C.

  • Internal Thermometer: Always use a low-temperature alcohol or digital thermometer placed directly into the reaction mixture. The bath temperature can be several degrees different from the internal temperature, especially during the addition of reagents which can cause an exotherm.

  • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently with a mechanical stirrer. This prevents the formation of local hot spots where by-products can form and ensures uniform cooling.[4]

  • Insulation: For long reactions, insulating the flask and the top of the bath can help maintain a stable temperature.

Q3: Can I use a different brominating agent, like liquid bromine (Br₂), and how would that affect the temperature requirements?

A3: While N-Bromosuccinimide (NBS) is preferred for this specific regioselective transformation due to its nature as a solid and its ability to provide a slow, steady concentration of electrophilic bromine, other agents can be used, but they often require different conditions.[9][10][11] For example, older methods using liquid bromine with a Lewis acid like aluminum chloride (AlCl₃) were performed at much higher temperatures (e.g., 75°C) and often resulted in lower yields of the 5-bromo isomer and different product distributions.[5][6] For high-yield, high-selectivity synthesis of 5-bromoisoquinoline, the NBS in cold H₂SO₄ method is superior and its temperature protocol should be followed strictly.[4]

Q4: I need to synthesize 7-bromoisoquinoline. Can I achieve this by modifying the temperature of the electrophilic bromination?

A4: No, modifying the temperature of the electrophilic bromination of unsubstituted isoquinoline will not yield the 7-bromo isomer. Electrophilic attack is electronically directed to the 5- and 8-positions.[3] Synthesizing isomers like 7-bromoisoquinoline requires a different synthetic strategy altogether, most commonly a Sandmeyer reaction starting from 7-aminoisoquinoline.[12] This multi-step process has its own temperature control points, typically involving diazotization of the amine at low temperatures (0-5°C) followed by a copper(I) bromide-mediated displacement reaction that may be run at room temperature or with gentle heating.[13][14]

Summary of Key Temperature Parameters

Target CompoundMethodReagentsCritical Temperature RangePrimary Rationale
5-Bromoisoquinoline Electrophilic Aromatic SubstitutionIsoquinoline, NBS, conc. H₂SO₄-26°C to -18°C [4][6]Kinetic Control: Maximizes regioselectivity by favoring the lower activation energy pathway to the C-5 position over the C-8 position.
7-Bromoisoquinoline Sandmeyer Reaction7-Aminoisoquinoline, NaNO₂, HBr; CuBr0 to 5°C (Diazotization)[13]Stability: Prevents the decomposition of the unstable diazonium salt intermediate before it can react with the copper bromide.

References

Technical Support Center: Purification of 8-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 8-Bromo-3-chloroisoquinoline. This document is designed for researchers, chemists, and drug development professionals who are synthesizing this compound and encountering challenges in achieving high purity. Here, we address common issues in a practical question-and-answer format, providing not just protocols, but the chemical reasoning behind them to empower your experimental decisions.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, frequently observed problems during the purification of crude this compound.

Question 1: My NMR spectrum shows unreacted starting material. What is the most efficient removal strategy?

Answer:

The presence of unreacted starting materials is a common issue, particularly in reactions that do not go to completion, such as the Bischler-Napieralski or Vilsmeier-Haack reactions often used for isoquinoline synthesis.[1][2][3] The optimal removal strategy depends on the nature of the starting material.

Causality: The most probable synthetic precursors to this compound involve multi-step sequences, often starting from a substituted phenethylamine derivative which is cyclized and then chlorinated. For instance, in a Bischler-Napieralski synthesis, the precursor would be a β-(2-bromophenyl)ethylamide.[4][5] This amide is significantly more polar than the target aromatic heterocycle.

Recommended Solutions:

  • Acid-Base Extraction: This is the most effective and scalable first-pass purification method. As a nitrogenous heterocycle, this compound is basic and can be protonated.[6][7] Amide or uncyclized amine precursors are generally less basic or neutral.

  • Column Chromatography: If acid-base extraction is insufficient, silica gel chromatography is recommended. The significant polarity difference between the non-polar aromatic product and polar starting materials allows for straightforward separation.

Protocol 1: Acid-Base Extraction for Basic Impurity Removal

This protocol is designed to separate the basic this compound product from neutral or less basic organic impurities like unreacted starting materials or non-basic side products.

Materials:

  • Crude product dissolved in an immiscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate).

  • 1M Hydrochloric Acid (HCl).

  • 1M Sodium Hydroxide (NaOH).

  • Saturated Sodium Chloride solution (Brine).

  • Anhydrous Sodium Sulfate or Magnesium Sulfate.

  • Separatory Funnel.

Procedure:

  • Dissolve the crude reaction mixture in DCM.

  • Transfer the solution to a separatory funnel and add an equal volume of 1M HCl.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently. The target compound will protonate and move to the aqueous layer.

  • Separate the layers. The organic layer contains neutral impurities.

  • Wash the organic layer twice more with 1M HCl to ensure complete extraction of the product.

  • Combine all aqueous layers.

  • Slowly add 1M NaOH to the combined aqueous layers with stirring until the pH is >10. This deprotonates the product, causing it to precipitate or form an organic layer.

  • Extract the neutralized aqueous solution three times with fresh DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[8]

Question 2: I'm observing a significant side-product that has a similar Rf value to my product on TLC. How can I differentiate and separate it?

Answer:

This is a classic challenge, often indicating the presence of a positional isomer or a closely related byproduct. In isoquinoline synthesis, particularly via electrophilic cyclization, the formation of isomers is a known complication.[2]

Causality & Identification:

  • Isomeric Impurities: If the synthesis involves electrophilic aromatic substitution on the bromo-substituted benzene ring, cyclization could potentially occur at a different position, leading to an isomer (e.g., 6-Bromo-3-chloroisoquinoline). These isomers often have very similar polarities.[9]

  • Dehalogenated Impurity: Reductive dehalogenation can sometimes occur under certain reaction conditions, leading to 3-chloroisoquinoline or 8-bromoisoquinoline.

  • Over-chlorinated Impurity: If using a strong chlorinating agent like POCl₃ in a Vilsmeier-Haack type reaction, dichlorinated species might form.

Recommended Solutions:

  • Preparative HPLC: For isomers with nearly identical properties, preparative High-Performance Liquid Chromatography (HPLC) is the most powerful separation technique, often providing baseline separation where column chromatography fails.[9][10]

  • Fractional Recrystallization: This technique exploits subtle differences in solubility between the product and the impurity in a specific solvent system.[9][11] It may require several cycles to achieve high purity.

  • Chromatography Optimization:

    • Solvent System: Meticulously screen different solvent systems for column chromatography. A switch from a standard ethyl acetate/hexane system to a DCM/methanol or toluene/acetone system might alter selectivity.

    • Stationary Phase: If silica is not providing separation, consider using alumina or a reverse-phase C18 column, which separates based on different principles.[12][13]

Diagram 1: General Purification Workflow

This diagram outlines the logical flow for purifying crude this compound, starting from the raw output of the synthesis.

G cluster_0 Initial Purification cluster_1 Primary Separation cluster_2 Final Polishing cluster_3 Purity Analysis Crude Crude Reaction Mixture ABE Acid-Base Extraction Crude->ABE Dissolve in DCM/EtOAc ColChrom Column Chromatography (Silica Gel) ABE->ColChrom Neutralized Organic Phase Recryst Recrystallization ColChrom->Recryst Combined Fractions Analysis Purity Verification (HPLC, NMR, GC-MS) Recryst->Analysis G start Identify Primary Impurity (via TLC, NMR, or LC-MS) imp_polar Is impurity significantly more polar than product? (e.g., starting material) start->imp_polar imp_similar Is impurity an isomer or has similar polarity? imp_polar->imp_similar No abe Perform Acid-Base Extraction imp_polar->abe Yes imp_color Is the primary issue residual color? imp_similar->imp_color No prep_hplc Optimize Chromatography (Solvents/Phase) or use Preparative HPLC imp_similar->prep_hplc Yes charcoal Use Activated Charcoal treatment before final recrystallization imp_color->charcoal Yes col_chrom Standard Column Chromatography abe->col_chrom If further purification needed

References

Challenges in the regioselective synthesis of substituted isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Regioselective Isoquinoline Synthesis

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the regioselective construction of substituted isoquinoline frameworks. Here, we move beyond simple protocols to explain the causality behind common experimental failures and provide actionable, field-tested troubleshooting strategies.

Troubleshooting Classical Intramolecular Cyclization Reactions

Classical methods remain workhorses in synthesis due to their reliability with specific substrate classes. However, their success is highly dependent on understanding the electronic demands of the reaction.

The Bischler-Napieralski Reaction

This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can be oxidized to the isoquinoline.[1][2][3][4] Regioselectivity is dictated by the rules of electrophilic aromatic substitution.

Frequently Asked Questions (FAQs):

  • Q: My Bischler-Napieralski reaction is failing or giving a very low yield. What's the primary cause?

    • A: The most common issue is a deactivated aromatic ring.[5] This reaction is a classic electrophilic aromatic substitution, and its success hinges on the nucleophilicity of the arene.

      • Expert Insight: Electron-donating groups (EDGs) like alkoxy or alkyl groups on the benzene ring are crucial for facilitating the reaction.[1][2] If your ring has electron-withdrawing groups (EWGs) such as nitro or cyano, the cyclization will be severely impeded. For substrates without strong EDGs, harsher conditions, such as using phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃), are necessary to drive the reaction.[2][3][6]

  • Q: I'm observing a significant amount of a styrene-like byproduct instead of my desired dihydroisoquinoline. How can I prevent this?

    • A: You are likely observing a retro-Ritter reaction.[2][5] The nitrilium ion intermediate, which is key to the cyclization, can fragment, especially if the resulting styrene is highly conjugated.[5][7]

      • Troubleshooting Protocol: One effective strategy is to use the corresponding nitrile as the solvent. This shifts the equilibrium away from the fragmentation pathway.[7] Alternatively, using oxalyl chloride can generate an N-acyliminium intermediate, which avoids the formation of the labile nitrilium ion altogether.[2]

  • Q: I have a meta-substituted phenylethylamide. Where will the cyclization occur?

    • A: With a meta-EDG, the cyclization will overwhelmingly occur at the position para to the activating group, as this is the most electronically enriched and sterically accessible site for the electrophilic attack.[2]

  • Q: My reaction mixture is turning into an unmanageable tar. What causes this?

    • A: Tar formation is typically due to polymerization or decomposition at high temperatures.[5]

      • Expert Insight: While heat is often required, careful temperature control is critical. Instead of heating directly to reflux, try a gradual temperature ramp. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. For sensitive substrates, consider milder dehydrating agents like triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine, which can often effect cyclization at lower temperatures.[4][7]

The Pictet-Spengler Reaction

This reaction condenses a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes intramolecular cyclization. It is particularly effective for electron-rich systems like tryptamines or phenylethylamines with strong EDGs.[8][9]

Frequently Asked Questions (FAQs):

  • Q: My Pictet-Spengler reaction is sluggish and the yield is poor. How can I improve it?

    • A: The issue often lies with either the nucleophilicity of the aromatic ring or the electrophilicity of the iminium ion intermediate.

      • Troubleshooting Protocol:

        • Aromatic Ring Activation: The reaction works best with highly nucleophilic arenes like indoles or pyrroles.[8] For less reactive phenyl groups, stronger acids (e.g., trifluoroacetic acid) and higher temperatures are required to force the cyclization.[8]

        • Catalyst Choice: Traditional conditions use protic acids like HCl.[8] However, for sensitive substrates, a screen of catalysts is recommended. Lewis acids (e.g., BF₃·OEt₂) or even metal catalysts (e.g., gold complexes) can be more effective.[10][11]

        • pH Control: The formation of the iminium ion is acid-catalyzed, but excessively strong acid can protonate the starting amine, shutting down the initial condensation. A careful optimization of acid concentration is key.

  • Q: How can I perform a Pictet-Spengler reaction on a less-activated aromatic system without resorting to harsh conditions?

    • A: The N-acyliminium ion variant is the solution. By first acylating the imine intermediate, you generate a much more powerful electrophile that can cyclize onto even moderately activated rings under mild conditions.[8] This strategy is widely used in complex molecule synthesis.

The Pomeranz-Fritsch Reaction

This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.[12][13] It is notoriously sensitive to reaction conditions, and achieving good yields can be challenging.

Frequently Asked Questions (FAQs):

  • Q: My Pomeranz-Fritsch cyclization step is failing completely. What are the most common points of failure?

    • A: This reaction is highly dependent on the strength of the acid catalyst. The classical use of concentrated sulfuric acid often leads to decomposition.[12][14]

      • Expert Insight: A range of acids have been explored, from fuming sulfuric acid to polyphosphoric acid (PPA) and Lewis acids.[12][14] The optimal acid is highly substrate-dependent and requires empirical screening. Electron-donating groups on the benzaldehyde precursor facilitate the reaction, while electron-withdrawing groups often require more forceful conditions.[14]

  • Q: The yields are consistently low. Are there any reliable modifications to the standard procedure?

    • A: Yes, several modifications have been developed to improve the reliability of this reaction.

      • The Schlittler-Müller Modification: This approach uses a benzylamine and glyoxal semiacetal as starting materials.[15][16][17] This can provide a more robust route to certain substitution patterns.

      • The Bobbitt Modification: This involves hydrogenation of the intermediate imine before the acid-catalyzed cyclization, yielding a tetrahydroisoquinoline.[16] This two-step process often gives cleaner results than the direct cyclization to the aromatic isoquinoline.

Troubleshooting Modern Transition-Metal-Catalyzed Syntheses

Modern methods offer broader substrate scope and functional group tolerance but come with their own set of challenges, primarily related to catalyst activity, selectivity, and side reactions.[18][19]

Frequently Asked Questions (FAQs):

  • Q: I'm attempting a Pd-catalyzed C-H activation/annulation to build an isoquinoline, but I'm getting a mixture of regioisomers. How can I control the regioselectivity?

    • A: Regioselectivity in C-H activation is governed by the directing group and the steric/electronic environment of the C-H bonds.

      • Expert Insight: The reaction typically proceeds at the less sterically hindered ortho C-H bond. If you have two accessible ortho positions that are electronically distinct, the catalyst will generally favor the more electron-rich or less hindered site. Fine-tuning the steric bulk of the directing group or the ligands on the metal can sometimes reverse or enhance this selectivity.

  • Q: My copper-catalyzed annulation of an o-alkynylbenzaldehyde with a nitrogen source is suffering from low yields and significant homocoupling of the alkyne. What can I do?

    • A: Homocoupling (Glaser coupling) is a common side reaction in copper-catalyzed alkyne chemistry.

      • Troubleshooting Protocol:

        • Control Stoichiometry: Ensure the nitrogen source (e.g., amine, ammonia equivalent) is present in a sufficient concentration to trap the copper-acetylide intermediate before it can react with another alkyne molecule.

        • Ligand Choice: The addition of a suitable ligand (e.g., a bidentate amine or phosphine) can modulate the reactivity of the copper center, favoring the desired annulation pathway over homocoupling.

        • Solvent and Temperature: Reaction conditions can have a profound effect. Running the reaction in a coordinating solvent or at a lower temperature may temper the catalyst's reactivity and reduce byproduct formation.

Comparative Summary & Strategy Selection

Choosing the right synthetic strategy is critical for success. The table below summarizes the key features of the discussed methods to guide your decision-making process.

Synthetic Method Regioselectivity Control Substrate Scope Functional Group Tolerance Typical Conditions
Bischler-Napieralski Electronically driven (EDGs direct cyclization)Best for electron-rich phenylethylamidesPoor; sensitive to strong acidStrong acid (POCl₃, P₂O₅, Tf₂O), high temp.[1][6]
Pictet-Spengler Electronically driven; excellent for indoles/pyrrolesElectron-rich β-arylethylaminesModerate; milder acid conditions possibleProtic/Lewis acid, variable temp.[8]
Pomeranz-Fritsch Substitution pattern on benzaldehyde dictates outcomeBroad aldehyde scope but sensitive reactionPoor; requires strong acidStrong acid (H₂SO₄, PPA), high temp.[12][14]
Pd/Cu-Catalyzed Annulation Directing-group and sterically controlledVery broad; relies on pre-functionalized substratesGood to excellentMetal catalyst, ligands, base, moderate temp.[20][21][22]

Visualization of Key Concepts

Decision Tree for Bischler-Napieralski Troubleshooting

This flowchart provides a logical path for diagnosing and solving common issues in the Bischler-Napieralski reaction.

G start Reaction Failed or Low Yield q1 Was starting material recovered? start->q1 s1 Potential Cause: Insufficient activation. Solution: 1. Use stronger dehydrating agent (P₂O₅ in POCl₃). 2. Increase reaction temperature/time. 3. Verify reagent quality. q1->s1 Yes q2 Was a styrene byproduct formed? q1->q2 No s2 Diagnosis: Retro-Ritter reaction is dominant. Solution: 1. Use nitrile as solvent. 2. Switch to milder conditions (Tf₂O). 3. Use oxalyl chloride to form N-acyliminium intermediate. q2->s2 Yes q3 Did the reaction form a tar? q2->q3 No s3 Diagnosis: Decomposition/Polymerization. Solution: 1. Reduce reaction temperature. 2. Monitor reaction and stop when complete. 3. Use milder dehydrating agent. q3->s3 Yes s4 Potential Cause: Deactivated aromatic ring. Solution: Re-evaluate substrate. Reaction requires an electron-donating group for success. q3->s4 No

Caption: Troubleshooting flowchart for the Bischler-Napieralski reaction.

Mechanism of Regioselectivity

The regioselectivity of classical methods is a direct consequence of electrophilic aromatic substitution principles.

Caption: Electronic and steric factors controlling regioselectivity.

Detailed Experimental Protocol: A Modern, Microwave-Assisted Bischler-Napieralski Reaction

This protocol provides a robust method for substrates amenable to microwave-assisted synthesis, often resulting in higher yields and shorter reaction times.

Materials:

  • N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq)

  • Acetonitrile (anhydrous, solvent)

  • Phosphorus oxychloride (POCl₃) (4.0 eq)

  • Palladium on carbon (10 wt. %, for optional oxidation step)

  • Toluene (for oxidation step)

Procedure:

  • Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add N-(3,4-dimethoxyphenethyl)acetamide (e.g., 223 mg, 1.0 mmol).

  • Reagent Addition: In a fume hood, add anhydrous acetonitrile (5 mL) followed by the slow, dropwise addition of POCl₃ (e.g., 0.37 mL, 4.0 mmol) at room temperature. The vial is immediately sealed.

    • Scientist's Note: The reaction is exothermic. While cooling is not always necessary for robust substrates, for sensitive materials, pre-cooling the acetonitrile solution to 0 °C before adding POCl₃ is advised.

  • Microwave Irradiation: Place the sealed vial in the microwave reactor. Irradiate the mixture at 120 °C for 15-20 minutes.

    • Causality: Microwave heating provides rapid and uniform energy transfer, overcoming the activation barrier for cyclization more efficiently than conventional heating and often minimizing byproduct formation from prolonged thermal stress.

  • Workup and Isolation of Dihydroisoquinoline:

    • Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice (approx. 20 g) in a beaker.

    • Basify the aqueous solution to pH > 10 by the slow addition of 30% aqueous NaOH solution, keeping the beaker in an ice bath.

    • Extract the product with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline. Purification is typically achieved by column chromatography on silica gel.

  • (Optional) Oxidation to Isoquinoline:

    • Dissolve the purified dihydroisoquinoline in toluene (10 mL).

    • Add 10% Pd/C (10 mol % palladium).

    • Heat the mixture to reflux for 4-6 hours until TLC or GC-MS analysis shows complete conversion.

    • Cool the mixture, filter through a pad of Celite® to remove the catalyst, and concentrate the filtrate to obtain the final isoquinoline product.

References

Validation & Comparative

A Guide to the Spectroscopic Characterization of 8-Bromo-3-chloroisoquinoline: An In-Depth NMR Analysis and Comparison with Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) characteristics of 8-Bromo-3-chloroisoquinoline, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive guide, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures. We will delve into the anticipated ¹H and ¹³C NMR spectra, compare the utility of NMR with other common analytical techniques, and provide a detailed experimental protocol for acquiring high-quality NMR data.

The Structural Significance of this compound

The isoquinoline scaffold is a prominent feature in many natural products and synthetic compounds with a wide range of biological activities.[1] The specific substitution pattern of this compound, with two different halogens on the carbocyclic and heterocyclic rings, respectively, presents a unique electronic and steric environment. This substitution makes it a valuable intermediate for further functionalization in drug discovery and organic electronics. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose.

Predicted ¹H and ¹³C NMR Spectral Analysis

The chemical shifts in NMR are highly sensitive to the local electronic environment of each nucleus. The electronegativity and anisotropic effects of the bromine and chlorine atoms, combined with the influence of the nitrogen atom in the isoquinoline ring system, will dictate the appearance of the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region. The predicted chemical shifts and coupling patterns are based on established substituent effects in quinoline and isoquinoline systems.[2]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Assignment
H-1~9.1s-Deshielded by the adjacent nitrogen atom.
H-4~7.8s-Influenced by the electronegative chlorine at C-3.
H-5~7.9d8.0Ortho coupling to H-6.
H-6~7.5t8.0Triplet due to coupling with H-5 and H-7.
H-7~8.1d8.0Deshielded by the bromine at C-8 and ortho coupling to H-6.

Note: Predictions are for a standard deuterated solvent like CDCl₃. Actual values may vary.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is anticipated to display nine signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the attached protons (for protonated carbons) and the electronegativity of the substituents.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-1~152Deshielded by the nitrogen atom.
C-3~148Attached to an electronegative chlorine atom.
C-4~122Shielded relative to other carbons in the pyridine ring.
C-4a~135Quaternary carbon at the ring junction.
C-5~129Aromatic CH.
C-6~128Aromatic CH.
C-7~130Aromatic CH, deshielded by bromine.
C-8~120Attached to an electronegative bromine atom.
C-8a~136Quaternary carbon at the ring junction.

Note: Predictions are for a standard deuterated solvent like CDCl₃. Quaternary carbon signals (C-4a, C-8a) are expected to be of lower intensity.

Caption: Structure of this compound with atom numbering.

A Comparative Guide to Analytical Techniques

While NMR is unparalleled for detailed structural mapping, a multi-technique approach provides a self-validating system for the unambiguous characterization of a novel compound.

Table 3: Comparison of Analytical Techniques for the Characterization of this compound

TechniquePrincipleInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Nuclear spin in a magnetic fieldDetailed molecular structure, connectivity of atoms, stereochemistry.Unambiguous structure determination.Requires a relatively larger amount of pure sample; less sensitive than MS.
Mass Spectrometry (MS) Ionization and mass-to-charge ratio measurementMolecular weight, elemental formula (HRMS), fragmentation patterns.[4]High sensitivity, small sample amount needed.Does not provide detailed structural connectivity; isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Vibrational modes of chemical bondsPresence of functional groups.[5]Fast, non-destructive, provides a molecular "fingerprint".Complex spectra can be difficult to interpret fully; not suitable for complete structure elucidation on its own.
Elemental Analysis (EA) Combustion and detection of elemental gasesPercentage composition of C, H, N.[6]Confirms the elemental formula.Requires a pure sample; does not provide structural information.

digraph "Characterization_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"];
edge [color="#5F6368"];

subgraph "cluster_synthesis" { label = "Synthesis & Purification"; bgcolor="#E8F0FE"; Synthesis [label="Synthesized Compound", shape=ellipse, fillcolor="#FFFFFF"]; }

subgraph "cluster_analysis" { label = "Spectroscopic & Analytical Characterization"; bgcolor="#E6F4EA"; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, 2D)", fillcolor="#FFFFFF"]; MS [label="Mass Spectrometry\n(HRMS)", fillcolor="#FFFFFF"]; IR [label="IR Spectroscopy", fillcolor="#FFFFFF"]; EA [label="Elemental Analysis", fillcolor="#FFFFFF"]; }

subgraph "cluster_elucidation" { label = "Structure Confirmation"; bgcolor="#FCE8E6"; Structure [label="Final Structure Elucidated", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; }

Synthesis -> {NMR, MS, IR, EA} [arrowhead=vee]; {NMR, MS, IR, EA} -> Structure [arrowhead=vee]; }

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Experimental Protocol for NMR Data Acquisition

This section provides a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.

  • Concentration:

    • For ¹H NMR, dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent.[7]

    • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[7]

  • Sample Transfer:

    • Ensure the NMR tube is clean and dry.

    • Transfer the solution to the NMR tube using a pipette, avoiding the introduction of solid particles.

    • The final sample height in the tube should be approximately 4-5 cm.[7]

    • Cap the NMR tube securely.

II. NMR Spectrometer Setup and Data Acquisition
  • Insertion: Carefully insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

  • Locking and Shimming:

    • Lock the spectrometer on the deuterium signal of the solvent. This stabilizes the magnetic field.

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves resolution. Most modern spectrometers have automated shimming routines.[8]

  • Tuning and Matching: Tune and match the NMR probe for the nucleus being observed (¹H or ¹³C) to ensure efficient signal transmission and detection.

  • Acquisition Parameters:

    • ¹H NMR:

      • Pulse Sequence: A standard single-pulse experiment.

      • Spectral Width: Typically 12-16 ppm.

      • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

      • Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.

    • ¹³C NMR:

      • Pulse Sequence: A standard proton-decoupled single-pulse experiment.

      • Spectral Width: Typically 0-220 ppm.[3]

      • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

      • Relaxation Delay: A 2-second delay is a good starting point.

NMR_Experimental_Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Insert Sample into Spectrometer A->B C Lock on Deuterium Signal B->C D Shim Magnetic Field C->D E Tune and Match Probe D->E F Set Acquisition Parameters E->F G Acquire Data (FID) F->G H Process Data (Fourier Transform, Phasing, Baseline Correction) G->H I Analyze Spectrum H->I

Caption: Step-by-step workflow for an NMR experiment.

Conclusion

The structural characterization of this compound relies heavily on the predictive power of NMR spectroscopy, complemented by other analytical techniques. This guide provides a robust framework for researchers to anticipate the ¹H and ¹³C NMR spectra of this molecule, understand its characterization in the broader context of analytical chemistry, and apply a standardized protocol for data acquisition. By integrating these theoretical predictions and practical methodologies, scientists can confidently approach the synthesis and analysis of this and other novel halogenated isoquinolines in their research endeavors.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the Purity Analysis of 8-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. 8-Bromo-3-chloroisoquinoline, a key building block in the synthesis of various therapeutic agents, demands rigorous analytical scrutiny to ensure it meets the stringent purity requirements set by regulatory bodies.[1][2] This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity assessment of this halogenated isoquinoline.

This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy for their specific needs.

The Analytical Challenge: Understanding this compound and Its Impurities

This compound is a heterocyclic aromatic compound with a molecular weight of 242.50 g/mol .[3] Its structure, featuring a nitrogen heterocycle and halogen substituents, presents distinct analytical characteristics. Impurities can arise from various stages, including synthesis and storage.[1] Common synthetic routes for isoquinolines, such as the Bischler–Napieralski or Pomeranz–Fritsch reactions, may introduce process-related impurities like unreacted starting materials, isomers, or by-products from incomplete cyclization.[4][5][6] Degradation impurities can also form under stress conditions.

The core analytical objectives are:

  • Quantification: To accurately measure the purity of the main compound.

  • Detection: To identify and quantify all impurities exceeding the reporting threshold defined by regulatory guidelines like ICH Q3A(R2).[2]

  • Identification: To elucidate the structure of unknown impurities to assess their potential toxicological impact.

At a Glance: HPLC-UV vs. LC-MS for Purity Profiling

The choice between HPLC-UV and LC-MS is dictated by the specific analytical goal, balancing the need for routine quantification against the demand for comprehensive impurity identification.

FeatureHPLC with UV DetectionLC-MS
Principle Separation based on analyte polarity, with detection via UV absorbance.Separation based on polarity, with detection and identification by mass-to-charge ratio (m/z).
Primary Use Case Robust, routine quantification of the main component and known impurities against a reference standard.Identification of unknown impurities, confirmation of knowns, and highly sensitive trace-level quantification.
Sensitivity Good (ng range). Sufficient for most routine purity assays.Excellent (pg to fg range). Ideal for detecting trace-level and genotoxic impurities.[7][8]
Selectivity Moderate. Relies on chromatographic resolution. Co-eluting peaks cannot be distinguished.Very High. Can distinguish co-eluting compounds if they have different m/z ratios.[9]
Identification Confidence Low. Based solely on retention time comparison with a known standard.High. Based on retention time, accurate mass, isotopic pattern (from Br and Cl), and fragmentation data (MS/MS).[10]
Quantification Gold standard for reliable and precise quantification of known analytes with a UV chromophore.[11]Can be highly accurate but may require impurity-specific standards, as MS response depends on ionization efficiency, which can differ from the main compound.
Complexity & Cost Lower initial investment, operational costs, and user expertise required.Higher initial investment, maintenance costs, and requires more specialized operator training.

The Methodological Deep Dive: Why We Choose What We Choose

A robust analytical method is built on a foundation of scientifically sound choices. Here, we explore the rationale behind the key parameters for analyzing this compound.

The Chromatographic Heart: Column and Mobile Phase Selection

For both HPLC and LC-MS, the separation is the critical first step. Reversed-phase HPLC is the technique of choice for non-volatile compounds like our target analyte.[7][12]

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the universal starting point. The non-polar C18 chains interact with the hydrophobic isoquinoline ring system, providing excellent retention and separation from more polar impurities. The choice of a modern, end-capped, high-purity silica C18 column minimizes peak tailing, which can be an issue for basic compounds like isoquinolines due to interaction with residual silanols on the silica surface.

  • Mobile Phase: A gradient elution using acetonitrile and water is typically employed. Acetonitrile is preferred over methanol for its lower viscosity and stronger elution strength for aromatic compounds.

    • The Critical Role of the Additive: The addition of a small amount of acid to the aqueous mobile phase is crucial. For a basic compound like this compound (pKa of the conjugate acid is ~5.14), the acid serves two purposes:[4]

      • It protonates the isoquinoline nitrogen, ensuring a single ionic species and preventing peak splitting.

      • It protonates residual silanols on the column, further reducing peak tailing.

    • Choosing the Right Acid: For HPLC-UV , 0.1% phosphoric acid is a robust choice. It is non-volatile and provides excellent buffering. However, for LC-MS , phosphoric acid is unsuitable as it is non-volatile and will contaminate the mass spectrometer source. Therefore, a volatile acid like 0.1% formic acid is the standard choice, as it provides the necessary pH control and readily evaporates in the MS source.[13]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and adhere to the principles of method validation outlined by the International Council on Harmonisation (ICH) guidelines.[14][15][16]

Workflow Overview

The general analytical workflow provides a structured approach from sample handling to the final report.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting prep 1. Prepare Stock Solution (1 mg/mL in Acetonitrile) dilute 2. Prepare Working Solution (~0.1 mg/mL in 50:50 ACN:H2O) prep->dilute filter 3. Filter Sample (0.22 µm Syringe Filter) dilute->filter hplc_uv HPLC-UV Analysis (Routine QC, Purity Assay) filter->hplc_uv For Quantitation lc_ms LC-MS Analysis (Impurity ID, Trace Analysis) filter->lc_ms For Identification process 4. Integrate Peaks & Calculate Area % hplc_uv->process lc_ms->process report 5. Generate Final Report (Purity, Impurity Profile) process->report

Caption: General analytical workflow for purity analysis.

Protocol 1: HPLC-UV for Purity Quantification

This method is optimized for accurate and precise quantification of this compound.

A. Sample Preparation:

  • Prepare a stock solution of the this compound sample at 1.0 mg/mL in acetonitrile.

  • Create a working solution by diluting the stock solution to approximately 0.1 mg/mL with a 50:50 (v/v) mixture of acetonitrile and water.

  • Filter the working solution through a 0.22 µm syringe filter before injection.

B. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard dimensions for good resolution and efficiency.
Mobile Phase A 0.1% Phosphoric Acid in WaterNon-volatile acid for robust UV performance.
Mobile Phase B AcetonitrileGood eluting strength for the analyte.
Gradient 5% B to 95% B over 20 minBroad gradient to ensure elution of all potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity with peak shape.
UV Detection Diode Array Detector (DAD) at 254 nm254 nm is a common wavelength for aromatic compounds. DAD allows for peak purity analysis.

C. System Suitability Test (SST): Before sample analysis, perform five replicate injections of the working standard solution. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.

D. Data Analysis: Calculate the purity by area percent normalization, assuming all components have a similar response factor at the chosen wavelength.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: LC-MS for Impurity Identification and Trace Analysis

This method is designed to leverage the sensitivity and specificity of mass spectrometry for confident impurity identification.

A. Sample Preparation: Follow the same procedure as for HPLC-UV.

B. LC-MS Conditions:

ParameterRecommended SettingRationale
Column C18, 100 mm x 2.1 mm, 1.8 µmSmaller dimensions for higher sensitivity and compatibility with MS flow rates.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acid essential for MS compatibility.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileMaintains consistent mobile phase additive.
Gradient 5% B to 95% B over 10 minFaster gradient due to the shorter column.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column and ESI source.
Column Temp. 40 °CHigher temperature can improve peak shape and reduce backpressure.
Injection Vol. 2 µLSmaller volume to avoid overloading the MS.
MS Detector Quadrupole Time-of-Flight (Q-TOF) or OrbitrapHigh-resolution mass analyzers for accurate mass measurements.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is ideal for polar, ionizable molecules. Positive mode will protonate the basic nitrogen ([M+H]+).
Scan Mode Full Scan (m/z 100-1000)To detect all potential impurities.

C. Data Analysis:

  • Extract ion chromatograms (EICs) for the expected m/z of the main peak ([C9H5BrClN+H]+ ≈ 241.9/243.9).

  • Examine the full scan data for other low-level peaks.

  • For any unknown impurity, analyze its mass spectrum. The accurate mass provides the elemental formula. The characteristic isotopic pattern for one bromine and one chlorine atom will provide definitive confirmation.

  • If necessary, perform tandem MS (MS/MS) to obtain structural fragments, further aiding in identification.[10]

Decision-Making Guide

Choosing the right technique is paramount for efficiency and data quality.

G start What is the analytical goal? q1 Routine QC? Known Impurities? Purity Assay? start->q1 q2 Identify Unknown Peak? Trace-level Analysis (<0.05%)? Confirm Structure? q1->q2 No hplc Use HPLC-UV q1->hplc Yes q2->hplc No (Re-evaluate Goal) lcms Use LC-MS q2->lcms Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Validation and Trustworthiness

Any analytical method used in pharmaceutical development must be validated to prove it is fit for purpose.[17][18] According to ICH Q2(R1) guidelines, key validation parameters include:[14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. MS detection provides superior specificity over UV.

  • Linearity & Range: The method should provide results that are directly proportional to the concentration of the analyte over a specified range (e.g., 80-120% of the target concentration for an assay).[16]

  • Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision is the degree of agreement among individual tests. Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).[14]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. LC-MS will inherently have much lower LOD and LOQ values than HPLC-UV.[7]

Conclusion: A Synergistic Approach

For the comprehensive purity analysis of this compound, HPLC-UV and LC-MS are not competing but complementary techniques. HPLC-UV stands as the robust, cost-effective workhorse for routine quality control and purity assays where impurities are known and specified.[9][11] Its reliability in quantification is well-established.

However, during process development, for troubleshooting, or for meeting the modern regulatory expectation of comprehensive impurity characterization, LC-MS is indispensable.[19] Its unparalleled sensitivity and ability to provide molecular weight and structural information are critical for identifying and controlling potentially harmful impurities at trace levels.[10] An effective quality control strategy will leverage HPLC-UV for routine batch release while having validated LC-MS methods ready for impurity identification, stability studies, and in-depth investigations.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 8-Bromo-3-chloroisoquinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structural architecture through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the predicted mass spectrometry fragmentation pattern of 8-Bromo-3-chloroisoquinoline, a halogenated heterocyclic compound of interest in medicinal chemistry. We will dissect the expected fragmentation pathways, compare the utility of mass spectrometry against other analytical methodologies, and provide a robust experimental protocol for its analysis.

The Rationale Behind Fragmentation Analysis

Understanding the fragmentation of a molecule under ionization is akin to deciphering a molecular fingerprint. In electron ionization mass spectrometry (EI-MS), a high-energy electron beam bombards the molecule, leading to the ejection of an electron and the formation of a molecular ion (M+•). This molecular ion is often energetically unstable and undergoes a series of fragmentation events, breaking down into smaller, characteristic charged fragments. The pattern of these fragments provides a roadmap to the molecule's structure.[1][2] For a molecule like this compound, the presence of two different halogen atoms and a stable aromatic isoquinoline core dictates a unique and predictable fragmentation behavior.

Predicted Fragmentation Pattern of this compound

The structure of this compound presents several key features that will influence its fragmentation: the stable isoquinoline ring system, and the two halogen substituents, bromine and chlorine, at positions 8 and 3, respectively.

The Molecular Ion and Isotopic Signature

A crucial first step in interpreting a mass spectrum is the identification of the molecular ion peak. Due to the natural isotopic abundances of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio), the molecular ion region of this compound will exhibit a characteristic isotopic cluster.[3][4][5] The monoisotopic mass of the molecular ion, containing 79Br and 35Cl, is 242.96 g/mol . The mass spectrum will show a prominent M+ peak, an M+2 peak of roughly 130% relative abundance (due to the combined probabilities of 81Br and 37Cl), and a smaller M+4 peak. This distinctive pattern is a powerful diagnostic tool for confirming the presence of both bromine and chlorine in the molecule.

Primary Fragmentation Pathways

Following ionization, the molecular ion will undergo fragmentation, driven by the relative bond strengths and the stability of the resulting fragments. The C-Br and C-Cl bonds are generally weaker than the C-C and C-H bonds within the aromatic ring.[3]

The primary fragmentation events are predicted to be:

  • Loss of a Bromine Radical (•Br): Cleavage of the C8-Br bond would result in the loss of a bromine radical. This is a common fragmentation pathway for bromo-aromatic compounds.[6] This would generate a chloroisoquinolinyl cation.

  • Loss of a Chlorine Radical (•Cl): Similarly, cleavage of the C3-Cl bond would lead to the loss of a chlorine radical, forming a bromoisoquinolinyl cation.

  • Sequential Loss of Halogens: It is also plausible to observe the sequential loss of both halogen radicals.

  • Ring Fragmentation: While the isoquinoline ring is relatively stable, some fragmentation of the ring system itself is expected, often involving the loss of small neutral molecules like hydrogen cyanide (HCN) from the nitrogen-containing ring.[7][8]

The proposed fragmentation pathway is visualized in the diagram below:

fragmentation_pathway M [this compound]+• m/z = 243/245/247 F1 [M - Br]+• m/z = 164/166 M->F1 - •Br F2 [M - Cl]+• m/z = 208/210 M->F2 - •Cl F3 [M - Br - Cl]+• m/z = 129 F1->F3 - •Cl F2->F3 - •Br F5 [C8H5N]+• m/z = 102 F3->F5 - HCN F4 [Isoquinoline]+• m/z = 129 F4->F5 - HCN

Caption: Proposed EI mass spectrometry fragmentation pathway of this compound.

Summary of Predicted Key Fragments
m/z (monoisotopic) Proposed Ion Structure Elemental Composition Notes
243[C9H579Br35ClN]+•C9H5BrClNMolecular Ion (M+•)
245[C9H581Br35ClN]+• / [C9H579Br37ClN]+•C9H5BrClNM+2 Isotope Peak
247[C9H581Br37ClN]+•C9H5BrClNM+4 Isotope Peak
208/210[C9H579/81BrN]+C9H5BrNLoss of •Cl
164/166[C9H535/37ClN]+C9H5ClNLoss of •Br
129[C9H6N]+C9H6NLoss of •Br and •Cl, followed by H addition
102[C8H5]+C8H5Loss of HCN from the isoquinoline fragment

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive structural elucidation often involves complementary techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the chemical environment of each proton and carbon atom, respectively. This would be crucial for confirming the substitution pattern on the isoquinoline ring, which can be challenging to determine by mass spectrometry alone.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the C-Cl and C-Br bonds, and the aromatic C-H and C=N bonds, confirming the presence of these structural motifs.

In comparison, mass spectrometry's key advantages are its high sensitivity, its ability to provide the molecular weight of the compound, and the structural information gleaned from the fragmentation pattern. For routine analysis and screening, a chromatographic technique coupled with mass spectrometry, such as GC-MS or LC-MS, is often the method of choice.[7][9][10]

Experimental Protocol: GC-MS Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is a well-suited technique for the analysis of semi-volatile compounds like this compound.[7][9]

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Dissolve Sample in Ethyl Acetate P2 Filter through 0.22 µm syringe filter P1->P2 G1 Inject into GC-MS P2->G1 G2 Separation on DB-5ms column G1->G2 G3 Electron Ionization (70 eV) G2->G3 G4 Mass Analysis (Quadrupole) G3->G4 D1 Acquire Total Ion Chromatogram (TIC) G4->D1 D2 Extract Mass Spectrum of the Peak of Interest D1->D2 D3 Identify Molecular Ion and Fragmentation Pattern D2->D3 D4 Compare with Spectral Library/Prediction D3->D4

Caption: A typical experimental workflow for the GC-MS analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.

    • Perform serial dilutions to obtain a working solution of approximately 10 µg/mL.

    • Filter the final solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: 5 minutes at 300 °C.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40-550.

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to this compound.

    • Extract the mass spectrum for this peak by averaging across the peak width.

    • Analyze the mass spectrum to identify the molecular ion cluster and the key fragment ions.

    • Compare the observed fragmentation pattern with the predicted pattern and, if available, with a reference spectrum from a spectral library.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be dominated by the characteristic isotopic patterns of its halogen substituents and the sequential loss of these halogens. The stable isoquinoline core is expected to form a major fragment. While mass spectrometry provides invaluable information for structural elucidation, a comprehensive analysis should be corroborated with other techniques like NMR and IR spectroscopy. The provided GC-MS protocol offers a robust method for the experimental verification of the predicted fragmentation and the routine analysis of this compound. This guide serves as a foundational resource for researchers and scientists engaged in the analysis of novel halogenated heterocyclic compounds.

References

The Organic Chemist's Guide to Regioselective Cross-Coupling: A Comparative Analysis of 8-Bromo-3-chloroisoquinoline and its Halo-Isoquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The ability to selectively functionalize this heterocyclic system is paramount in the quest for novel therapeutics. This guide provides an in-depth technical comparison of the reactivity of 8-bromo-3-chloroisoquinoline with other halo-isoquinolines, focusing on the three pillars of modern synthetic chemistry: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. By understanding the principles of reactivity and regioselectivity, chemists can strategically design synthetic routes to access a diverse array of isoquinoline derivatives.

The Fundamental Principle: Halogen Reactivity in Palladium-Catalyzed Cross-Coupling

The cornerstone of regioselective synthesis with di- or polyhalogenated aromatic compounds lies in the differential reactivity of the carbon-halogen bonds. In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy required for this step is directly related to the bond dissociation energy of the C-X bond. Consequently, the general order of reactivity for halogens is:

I > Br > Cl > F

This trend is consistently observed across a wide range of aromatic and heteroaromatic systems. The weaker carbon-bromine bond is more readily cleaved by the palladium catalyst compared to the stronger carbon-chlorine bond, leading to preferential reaction at the bromo-substituted position under carefully controlled conditions.[2]

This compound: A Versatile Building Block for Selective Functionalization

The presence of both a bromine and a chlorine atom on the isoquinoline core of this compound presents a unique opportunity for sequential and site-selective functionalization. Based on the established principles of halogen reactivity, the C8-Br bond is significantly more susceptible to oxidative addition by a palladium catalyst than the C3-Cl bond. This inherent difference in reactivity allows for the selective introduction of a diverse range of substituents at the 8-position while leaving the 3-chloro group available for subsequent transformations.

To illustrate this principle, we will now delve into a comparative analysis of this compound's reactivity in key cross-coupling reactions, supported by experimental data from analogous systems.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. When this compound is subjected to Suzuki coupling conditions, the reaction is expected to proceed with high regioselectivity at the C8-Br position.

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid4-Chloro-6-phenylquinoline-3-carbonitrile85-95
24-Methoxyphenylboronic acid4-Chloro-6-(4-methoxyphenyl)quinoline-3-carbonitrile80-90
33-Fluorophenylboronic acid4-Chloro-6-(3-fluorophenyl)quinoline-3-carbonitrile82-92
44-(Trifluoromethyl)phenylboronic acid4-Chloro-6-(4-(trifluoromethyl)phenyl)quinoline-3-carbonitrile75-85
5Thiophen-2-ylboronic acid4-Chloro-6-(thiophen-2-yl)quinoline-3-carbonitrile70-80
Table 1: Representative yields for the selective Suzuki coupling of 6-bromo-4-chloroquinoline-3-carbonitrile at the C6-Br position. Data adapted from typical outcomes for similar substrates under optimized conditions.[3]

This data clearly demonstrates that even with an electron-deficient quinoline system, the C-Br bond is preferentially functionalized in the presence of a C-Cl bond, affording high yields of the mono-arylated product.

Experimental Workflow: Regioselective Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound (1 equiv) - Arylboronic acid (1.2 equiv) - Base (e.g., K2CO3, 2 equiv) catalyst Add Pd Catalyst & Ligand: - Pd(PPh3)4 (3-5 mol%) reagents->catalyst solvent Add Degassed Solvent: - Dioxane/H2O (4:1) catalyst->solvent heat Heat to 80-100 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor extract Aqueous Workup: - Dilute with EtOAc - Wash with H2O and brine monitor->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product purify->characterize

Caption: Workflow for a typical regioselective Suzuki-Miyaura coupling reaction.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are prevalent in pharmaceuticals.[4][5] Similar to the Suzuki coupling, the selective amination of this compound is anticipated to occur at the C8 position.

A comparative study on 1-bromo- and 1-chloro-3,6-dimethoxyisoquinoline highlights the enhanced reactivity of the bromo-derivative in Buchwald-Hartwig amination.[2] Reactions involving the bromo-isoquinoline proceed under milder conditions and generally provide higher yields compared to its chloro-counterpart. For the chloro-derivative, achieving comparable yields often necessitates higher temperatures, longer reaction times, and the use of more sophisticated and expensive phosphine ligands.

SubstrateTypical Temperature (°C)Typical Reaction Time (h)Relative Yield
1-Bromo-3,6-dimethoxyisoquinoline90-1104-12High
1-Chloro-3,6-dimethoxyisoquinoline110-13018-36Moderate to High (with optimized catalyst)
Table 2: Comparison of typical reaction conditions for the Buchwald-Hartwig amination of a bromo- vs. a chloro-isoquinoline derivative.[2]

This data underscores the practicality of using the bromo-substituent as the more reactive handle for selective C-N bond formation.

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII Ar-X OxAdd Oxidative Addition PdAmine [Ar-Pd(II)(HNR'R'')(L_n)]+X- PdII->PdAmine HNR'R'' AmineCoord Amine Coordination PdAmido Ar-Pd(II)-NR'R''(L_n) PdAmine->PdAmido -HX Deprotonation Deprotonation (Base) Product Ar-NR'R'' PdAmido->Product RedElim Reductive Elimination Product->Pd0 Regenerated Catalyst

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds, providing access to linear scaffolds often explored in medicinal chemistry and materials science.[6] The reactivity trend of halogens in Sonogashira coupling mirrors that of Suzuki and Buchwald-Hartwig reactions, with the C-Br bond being more reactive than the C-Cl bond.[1]

This allows for the selective alkynylation of this compound at the 8-position. The reaction can be performed under either traditional copper-catalyzed or copper-free conditions. Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.[7]

HalideRelative ReactivityTypical Conditions
C-IHighestRoom temperature
C-BrHighRoom temperature to moderate heating
C-ClLowHigher temperatures, specialized ligands often required
Table 3: General reactivity of aryl halides in Sonogashira coupling.[1][6]

The selective Sonogashira coupling at the C-Br bond of this compound provides a straightforward route to 8-alkynyl-3-chloroisoquinolines, which are valuable intermediates for further diversification.

Detailed Experimental Protocols

The following are generalized, yet detailed, step-by-step protocols for the key cross-coupling reactions discussed. It is crucial to note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.

Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous and degassed solvents (e.g., 1,4-dioxane and water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (3-5 mol%) to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos or a biarylphosphine ligand)

  • Base (e.g., Cs₂CO₃ or NaOtBu)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol% Pd) and the phosphine ligand (e.g., 2-4 mol%) to an oven-dried Schlenk flask.

  • Add the anhydrous solvent and stir for 10 minutes to allow for catalyst pre-formation.

  • Add this compound (1.0 equiv), the amine (1.2 equiv), and the base (1.4 equiv).

  • Seal the flask and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with an appropriate organic solvent.

  • Filter the mixture through a pad of Celite® to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: Regioselective Copper-Free Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (1-2 mol% Pd), and the phosphine ligand (2-4 mol%).

  • Add the anhydrous, degassed solvent.

  • Add the base (2.0 equiv) followed by the terminal alkyne (1.5 equiv) via syringe.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of complex isoquinoline derivatives. The significant difference in the reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for predictable and high-yielding regioselective functionalization at the 8-position. By carefully selecting the appropriate reaction conditions, researchers can efficiently perform Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to introduce a wide array of carbon and nitrogen-based substituents. The resulting 3-chloro-8-substituted isoquinolines can then serve as substrates for further diversification at the C3 position, opening up a vast chemical space for the discovery of novel therapeutic agents and functional materials. This guide provides the foundational knowledge and practical protocols to empower scientists in leveraging the unique reactivity of this compound in their synthetic endeavors.

References

A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 8-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds. In particular, 8-substituted isoquinolines are of significant interest in medicinal chemistry due to their diverse biological activities. The strategic introduction of substituents at the C8 position can profoundly influence the molecule's interaction with biological targets. This guide provides an in-depth comparison of classical and modern synthetic strategies for accessing this important class of molecules, with a focus on the reagents, mechanisms, and practical considerations for each approach.

The Enduring Classics: Bischler-Napieralski and Pictet-Spengler Reactions

For decades, the Bischler-Napieralski and Pictet-Spengler reactions have been the workhorses for isoquinoline synthesis. These methods rely on intramolecular electrophilic aromatic substitution and offer reliable routes to dihydroisoquinolines and tetrahydroisoquinolines, respectively, which can then be oxidized to the fully aromatic isoquinoline core.

The Bischler-Napieralski Reaction: Dehydrative Cyclization

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide. The choice of the condensing agent is critical and dictates the reaction conditions.

Mechanism of Action: The reaction proceeds through the formation of a key electrophilic intermediate. With a reagent like phosphorus oxychloride (POCl₃), the amide oxygen is activated, facilitating an intramolecular electrophilic attack on the aromatic ring to form a dihydroisoquinoline. Subsequent oxidation furnishes the desired isoquinoline.

DOT script for Bischler-Napieralski Reaction Mechanism:

Bischler_Napieralski cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Amide β-Arylethylamide Intermediate1 N-Acyliminium Ion Amide->Intermediate1 Activation Reagent POCl₃ (or other dehydrating agent) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Intermediate2->Dihydroisoquinoline Deprotonation Isoquinoline 8-Substituted Isoquinoline Dihydroisoquinoline->Isoquinoline Oxidation

Caption: Bischler-Napieralski Reaction Workflow.

Comparative Analysis of Bischler-Napieralski Reagents:

ReagentTypical ConditionsAdvantagesDisadvantages
POCl₃ Reflux in inert solvent (e.g., toluene, acetonitrile)Readily available, effective for many substratesHarsh conditions, can lead to side products
P₂O₅ High temperatures, often in a high-boiling solventStrong dehydrating agent, useful for less reactive substratesEven harsher conditions than POCl₃, difficult workup
Tf₂O Milder conditions, often with a non-nucleophilic baseHigh reactivity, can be used for sensitive substratesExpensive, moisture-sensitive

Experimental Protocol: Synthesis of 8-Methoxy-1-methyl-3,4-dihydroisoquinoline

  • To a solution of N-(2-(3-methoxyphenyl)ethyl)acetamide (1.0 equiv) in anhydrous acetonitrile (0.2 M), add phosphorus oxychloride (2.0 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-methoxy-1-methyl-3,4-dihydroisoquinoline.

The Pictet-Spengler Reaction: Condensation and Cyclization

The Pictet-Spengler reaction provides access to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1]

Mechanism of Action: The reaction begins with the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. This intermediate undergoes an intramolecular electrophilic attack on the aromatic ring, yielding the tetrahydroisoquinoline product. The reaction is particularly favored when the aromatic ring is electron-rich.[1][2]

DOT script for Pictet-Spengler Reaction Mechanism:

Pictet_Spengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Amine β-Arylethylamine SchiffBase Schiff Base Amine->SchiffBase Condensation Carbonyl Aldehyde or Ketone Carbonyl->SchiffBase IminiumIon Iminium Ion SchiffBase->IminiumIon Protonation CyclizedIntermediate Spirocyclic Intermediate IminiumIon->CyclizedIntermediate Intramolecular Cyclization THIQ Tetrahydroisoquinoline CyclizedIntermediate->THIQ Rearomatization

Caption: Pictet-Spengler Reaction Workflow.

Comparative Analysis of Pictet-Spengler Conditions:

Catalyst/ConditionsTypical ConditionsAdvantagesDisadvantages
Protic Acids (HCl, H₂SO₄) Reflux in protic solventsInexpensive, effective for activated systemsHarsh conditions, not suitable for sensitive substrates
Lewis Acids (BF₃·OEt₂) Aprotic solvents, variable temperaturesCan be milder than protic acids, good yieldsMoisture sensitive, may require inert atmosphere
Trifluoroacetic Acid (TFA) Room temperature or gentle heatingMilder conditions, good for a range of substratesCorrosive, requires careful handling

Experimental Protocol: Synthesis of 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline

  • To a solution of 2-(3-bromophenyl)ethanamine (1.0 equiv) in a mixture of acetic acid and water (1:1), add acetaldehyde (1.2 equiv).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC.

  • Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline.

The Modern Arsenal: Transition-Metal-Catalyzed Syntheses

In recent years, transition-metal catalysis has revolutionized the synthesis of isoquinolines, offering milder reaction conditions, broader substrate scope, and novel bond-forming strategies. Palladium, rhodium, and copper catalysts are at the forefront of these advancements.

Palladium-Catalyzed Approaches: Versatility in Cross-Coupling

Palladium catalysis offers several powerful methods for constructing the isoquinoline core, often through C-C and C-N bond-forming reactions. These methods typically exhibit excellent functional group tolerance.[3][4][5]

Key Palladium-Catalyzed Strategies:

  • Heck Reaction: Intramolecular Heck cyclization of appropriately substituted vinyl halides.

  • Suzuki and Sonogashira Couplings: Sequential cross-coupling reactions to build the necessary precursors for cyclization.

  • α-Arylation of Ketones: A convergent approach where an enolate is coupled with an ortho-functionalized aryl halide, followed by cyclization with an ammonia source.[3][4]

Mechanism of Palladium-Catalyzed α-Arylation/Cyclization: The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the enolate and reductive elimination to form the C-C bond. The resulting intermediate then undergoes cyclization and dehydration to form the isoquinoline.

DOT script for Palladium-Catalyzed α-Arylation/Cyclization:

Pd_Catalysis cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products ArylHalide o-Haloaryl Acetal OxAdd Oxidative Addition ArylHalide->OxAdd Ketone Ketone Transmetalation Transmetalation Ketone->Transmetalation Pd0 Pd(0) Pd0->OxAdd PdII Aryl-Pd(II)-X OxAdd->PdII PdII->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Intermediate α-Arylated Ketone RedElim->Intermediate Isoquinoline 8-Substituted Isoquinoline Intermediate->Isoquinoline Cyclization (NH₃ source) Rh_Catalysis cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Product Substrate Aryl Imine Coordination Coordination Substrate->Coordination Alkyne Alkyne Insertion Alkyne Insertion Alkyne->Insertion RhIII [Rh(III)] RhIII->Coordination CMD C-H Activation (CMD) Coordination->CMD Rhodacycle Rhodacycle CMD->Rhodacycle Rhodacycle->Insertion RedElim Reductive Elimination Insertion->RedElim RedElim->RhIII Isoquinoline 8-Substituted Isoquinoline RedElim->Isoquinoline Cu_Catalysis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Substrate o-Alkynylaryl Oxime PiComplex Cu-Alkyne π-Complex Substrate->PiComplex Catalyst Cu(I) Catalyst Catalyst->PiComplex CyclizedCu Cyclized Cu-Intermediate PiComplex->CyclizedCu Intramolecular Nucleophilic Attack CyclizedCu->Catalyst Catalyst Regeneration Isoquinoline 8-Substituted Isoquinoline CyclizedCu->Isoquinoline Protonolysis/ Rearrangement

References

A Researcher's Guide to Palladium-Catalyzed Cross-Coupling of 8-Bromo-3-chloroisoquinoline: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the functionalization of the isoquinoline scaffold is a pivotal step in the synthesis of a multitude of biologically active molecules. The dihalogenated substrate, 8-bromo-3-chloroisoquinoline, presents a unique opportunity for sequential and site-selective cross-coupling reactions, enabling the introduction of diverse functionalities. The success of these transformations hinges on the judicious selection of a palladium catalyst system. This guide provides a comparative framework for evaluating palladium catalysts for the coupling of this compound, supported by established principles and data from analogous systems.

The inherent difference in the reactivity of the C-Br and C-Cl bonds is the cornerstone of selectivity in the functionalization of this compound. Generally, the C-Br bond is more reactive towards oxidative addition to a Pd(0) center than the C-Cl bond. This reactivity trend (I > Br > Cl > F) is primarily attributed to the bond dissociation energies of the carbon-halogen bond. Consequently, reactions involving the C-Br bond at the 8-position are expected to proceed under milder conditions. However, the choice of the palladium catalyst, and particularly the ancillary ligand, can significantly influence this inherent reactivity and, in some cases, even invert the selectivity.

Comparative Analysis of Palladium Catalyst Systems

The efficiency of a cross-coupling reaction is dictated by the interplay between the palladium source, the ligand, the base, and the solvent. Below is a comparative overview of commonly employed palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with insights into their potential application for this compound.

Table 1: Comparative Overview of Palladium Catalysts for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemperature (°C)Expected Observations for this compound
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-110Good for initial screening; likely selective for the C8-Br position.
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane80-100Bidentate ligand may enhance catalyst stability and yield.
Pd(OAc)₂ / XPhosXPhosK₃PO₄Toluene100Bulky, electron-rich ligand, effective for challenging substrates; may improve reactivity at the C3-Cl position.
Pd₂(dba)₃ / SPhosSPhosK₃PO₄Toluene/H₂ORT-100Highly active catalyst system, may allow for lower catalyst loading and milder conditions.
Table 2: Comparative Overview of Palladium Catalysts for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemperature (°C)Expected Observations for this compound
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene80-110A classic choice for C-N coupling; good starting point for amination at the C8-position.
Pd(OAc)₂ / RuPhosRuPhosK₂CO₃1,4-Dioxane100Can be effective for coupling with a variety of amines.
[Pd(allyl)Cl]₂ / t-BuXPhost-BuXPhosLiHMDSTolueneRT-100Highly active system, potentially enabling coupling at the less reactive C3-Cl position.
Table 3: Comparative Overview of Palladium Catalysts for Sonogashira Coupling
Catalyst SystemLigandCo-catalystBaseSolventTemperature (°C)Expected Observations for this compound
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHF/DMFRT-80Standard conditions, likely selective for the C8-Br position.
Pd(OAc)₂ / P(t-Bu)₃P(t-Bu)₃-Cs₂CO₃1,4-Dioxane60-100Copper-free conditions can be advantageous for some substrates.
Pd(dppf)Cl₂dppfCuIi-Pr₂NEtToluene80-110May offer improved yields and catalyst stability.

Mechanistic Considerations and Catalyst Selection Rationale

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of catalyst and ligand directly impacts the efficiency of each of these steps.

  • Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common Pd(0) or Pd(II) precursors that initiate the catalytic cycle.[2] The choice often depends on air and moisture stability, as well as cost.

  • Ligands: The ligand plays a crucial role in stabilizing the palladium center, influencing its reactivity, and controlling selectivity.[3]

    • Monodentate vs. Bidentate Ligands: Bidentate ligands like dppf and BINAP can form more stable complexes with palladium, which can lead to higher catalytic activity and longevity.[4]

    • Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, and RuPhos are known to accelerate both the oxidative addition and reductive elimination steps, making them particularly effective for less reactive substrates like aryl chlorides.[5] The use of such ligands could be key to achieving coupling at the C3-Cl position of this compound.

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative_Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation R-M Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Transmetalation->Ar-Pd(II)(R)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following are generalized protocols for conducting a comparative study. Researchers should optimize these conditions for their specific coupling partners.

General Suzuki-Miyaura Coupling Protocol
  • To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (1-5 mol%), the ligand (if required), and the base (2.0 mmol).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic layers.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6]

Suzuki-Miyaura Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine this compound, boronic acid, catalyst, base Inert Evacuate and backfill with inert gas (3x) Reagents->Inert Solvent Add degassed solvent Inert->Solvent Heat Heat with vigorous stirring Solvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Quench Cool and perform aqueous workup Monitor->Quench Extract Extract with organic solvent Quench->Extract Dry Dry, filter, and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

General Buchwald-Hartwig Amination Protocol
  • In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with the palladium precatalyst (1-5 mol%), the ligand (1.2-6 mol%), and the base (1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat to the desired temperature for 12-24 hours.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.[7]

General Sonogashira Coupling Protocol
  • To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (1-5 mol%), the ligand (if required), and the copper(I) iodide co-catalyst (1-10 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, the amine base (e.g., Et₃N or i-Pr₂NEt), and the terminal alkyne (1.2 mmol).

  • Stir the reaction at the appropriate temperature until completion (monitored by TLC or GC-MS).

  • After completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.[8]

Conclusion

References

Reactivity Face-Off: A Comparative Guide to the C8-Bromine and C3-Chlorine in 8-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic strategy. The ability to precisely control which halogen reacts allows for the efficient and modular construction of complex molecular architectures. This guide provides an in-depth technical comparison of the reactivity of the bromine and chlorine substituents in 8-bromo-3-chloroisoquinoline, a versatile building block in medicinal chemistry.[1] We will explore the underlying principles and provide illustrative experimental data for key transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The Tale of Two Halogens: An Introduction to this compound

This compound presents two distinct reaction sites for synthetic chemists.[1] The isoquinoline core is an electron-deficient heteroaromatic system, a feature that significantly influences the reactivity of its substituents.[2] The pyridine ring, containing the nitrogen atom, is inherently more electron-poor than the fused benzene ring. This electronic disparity is the primary driver of the differential reactivity we will explore.

  • C3-Chlorine: Situated on the electron-deficient pyridine ring, this position is activated towards nucleophilic attack.

  • C8-Bromine: Located on the more electron-rich benzene ring, this position is generally more amenable to oxidative addition by transition metal catalysts.[3]

This guide will dissect the reactivity of these two positions across a spectrum of common and powerful synthetic methodologies.

Nucleophilic Aromatic Substitution (SNAr): The Chlorine at C3 Takes the Lead

Nucleophilic aromatic substitution (SNAr) is a powerful method for forging carbon-heteroatom bonds. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group.[4][5]

For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups. In this compound, the entire pyridine portion of the isoquinoline scaffold is electron-deficient due to the electronegativity of the nitrogen atom, making positions on this ring susceptible to nucleophilic attack. The C1 and C3 positions are particularly activated.[6]

Expected Reactivity: The chlorine at the C3 position is significantly more reactive towards nucleophiles than the bromine at the C8 position. This is due to the C3 position being on the electron-poor pyridine ring, which can stabilize the negative charge of the Meisenheimer intermediate. The C8 position, on the benzenoid ring, is comparatively electron-rich and thus disfavors nucleophilic attack.

Illustrative Experimental Data: SNAr with Sodium Methoxide

The following table presents the predicted outcome of a competitive SNAr reaction, highlighting the pronounced selectivity for the C3 position.

EntrySubstrateNucleophileConditionsMajor ProductPredicted Yield
1This compoundNaOMe (1.1 eq)Anhydrous Methanol, 60 °C, 12h8-Bromo-3-methoxyisoquinoline>90%
2This compoundNaOMe (1.1 eq)Anhydrous Methanol, 60 °C, 12h3-Chloro-8-methoxyisoquinoline<5%
Experimental Protocol: SNAr of this compound with Sodium Methoxide

Objective: To demonstrate the selective substitution of the C3-chlorine with a methoxy group.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.1 eq)

  • Anhydrous Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound.

  • Add anhydrous methanol to dissolve the starting material.

  • Slowly add sodium methoxide to the stirred solution.

  • Heat the reaction mixture to 60 °C and maintain for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling: The Bromine at C8 Dominates

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7][8][9] The catalytic cycle for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[10][11]

The rate of this oxidative addition step is highly dependent on the nature of the halogen. The general reactivity trend for aryl halides is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[12] The weaker C-Br bond is more readily cleaved by the palladium catalyst than the stronger C-Cl bond.

Expected Reactivity: In palladium-catalyzed cross-coupling reactions, the bromine at the C8 position will react selectively over the chlorine at the C3 position. This chemoselectivity allows for the stepwise functionalization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[8][10][11] This reaction is widely used for the formation of biaryl and vinyl-aryl compounds.

Illustrative Experimental Data: Selective Suzuki-Miyaura Coupling

The following table illustrates the expected selective coupling at the C8 position.

EntryAryl HalideBoronic AcidCatalystBaseSolventMajor ProductPredicted Yield
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O3-Chloro-8-phenylisoquinoline~85-95%
Experimental Protocol: Selective Suzuki-Miyaura Coupling

Objective: To selectively couple a phenyl group at the C8 position.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (2.0 eq)

  • Toluene and Water (4:1 mixture)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 90 °C and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, and partition between ethyl acetate and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][13]

Illustrative Experimental Data: Selective Sonogashira Coupling
EntryAryl HalideAlkyneCatalyst SystemBaseSolventMajor ProductPredicted Yield
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamineTHF3-Chloro-8-(phenylethynyl)isoquinoline~80-90%
Experimental Protocol: Selective Sonogashira Coupling

Objective: To selectively couple a phenylacetylene group at the C8 position.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (2.0 eq)

  • Anhydrous, degassed THF

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous, degassed THF.

  • Add triethylamine, followed by the dropwise addition of phenylacetylene.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds by coupling an amine with an aryl halide.[7] Studies on the selective amination of 6-bromo-2-chloroquinoline have demonstrated that the C-Br bond reacts preferentially over the C-Cl bond, a selectivity attributed to the faster rate of oxidative addition at the C-Br bond.

Illustrative Experimental Data: Selective Buchwald-Hartwig Amination
EntryAryl HalideAmineCatalyst SystemBaseSolventMajor ProductPredicted Yield
1This compoundMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane4-(3-Chloroisoquinolin-8-yl)morpholine~80-90%
Experimental Protocol: Selective Buchwald-Hartwig Amination

Objective: To selectively couple morpholine at the C8 position.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (1.5 eq)

  • Anhydrous, degassed Dioxane

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and Xantphos to a Schlenk tube.

  • Add anhydrous, degassed dioxane and stir for 10 minutes to pre-form the catalyst.

  • Add this compound, cesium carbonate, and morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and partition between ethyl acetate and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Mechanistic Rationale and Visualization

The observed and predicted selectivities can be rationalized by considering the distinct mechanisms of SNAr and palladium-catalyzed cross-coupling reactions.

SNAr Mechanism

In SNAr, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form the Meisenheimer complex. The stability of this intermediate is paramount. The electron-withdrawing nature of the isoquinoline's nitrogen atom effectively stabilizes the negative charge when the attack occurs at the C3 position on the pyridine ring.

SNAr_Mechanism cluster_0 S_NAr at C3 (Favored) cluster_1 S_NAr at C8 (Disfavored) Start_C3 This compound Attack_C3 Nucleophilic Attack (+ Nu⁻) Start_C3->Attack_C3 Intermediate_C3 Meisenheimer Complex (Charge stabilized by N) Attack_C3->Intermediate_C3 Rate-determining Elimination_C3 Elimination of Cl⁻ Intermediate_C3->Elimination_C3 Fast Product_C3 C3-Substituted Product Elimination_C3->Product_C3 Start_C8 This compound Attack_C8 Nucleophilic Attack (+ Nu⁻) Start_C8->Attack_C8 Intermediate_C8 Meisenheimer Complex (Less stable) Attack_C8->Intermediate_C8

Caption: SNAr pathway comparison for this compound.

Palladium-Catalyzed Cross-Coupling Mechanism

For palladium-catalyzed reactions, the initial and often rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[3] The energy required for this step is lower for the weaker C-Br bond compared to the stronger C-Cl bond, leading to preferential reaction at C8.

Cross_Coupling_Mechanism Pd(0) Pd(0)L₂ Catalyst Substrate This compound OA_Br Oxidative Addition at C8-Br Substrate->OA_Br Lower Energy Barrier (Faster) OA_Cl Oxidative Addition at C3-Cl Substrate->OA_Cl Higher Energy Barrier (Slower) Intermediate_Br Aryl-Pd(II)-Br Complex OA_Br->Intermediate_Br Intermediate_Cl Aryl-Pd(II)-Cl Complex OA_Cl->Intermediate_Cl TM Transmetalation Intermediate_Br->TM RE Reductive Elimination TM->RE Product_Br C8-Coupled Product RE->Product_Br Product_Br->Pd(0) Catalyst Regeneration

Caption: Competing oxidative addition in Pd-catalyzed cross-coupling.

Conclusion and Synthetic Strategy

The reactivity of the two halogen atoms in this compound is highly predictable and dictated by the reaction mechanism.

  • For Nucleophilic Aromatic Substitution (SNAr): The C3-chlorine is the reactive site due to the electronic activation of the pyridine ring.

  • For Palladium-Catalyzed Cross-Coupling: The C8-bromine is the preferred site of reaction due to the lower bond dissociation energy of the C-Br bond, facilitating the initial oxidative addition step.

This pronounced orthogonality in reactivity makes this compound an exceptionally valuable building block. It allows for a two-step, selective functionalization strategy: first, a palladium-catalyzed cross-coupling at the C8 position, followed by a nucleophilic aromatic substitution at the C3 position. This powerful one-two punch enables the synthesis of a diverse array of complex, disubstituted isoquinoline derivatives for applications in drug discovery and materials science.

References

A Strategic Guide to Unveiling the Bioactivity of 8-Bromo-3-chloroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isoquinoline scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This guide provides a strategic framework for the biological activity screening of a specific and promising subclass: 8-bromo-3-chloroisoquinoline derivatives. While direct experimental data for this exact substitution pattern is emerging, this document will leverage data from structurally related halo-isoquinolines to provide a comparative context and a robust rationale for the proposed screening cascade.

The introduction of halogen atoms, such as bromine and chlorine, into the isoquinoline core can significantly modulate the physicochemical and pharmacological properties of the resulting compounds.[3][4] These substitutions can influence potency, selectivity, and metabolic stability, making this compound derivatives a compelling class of molecules for biological investigation. This guide will detail the experimental workflows, provide step-by-step protocols for key assays, and present comparative data from analogous compounds to inform the screening process.

Part 1: Anticancer Activity Screening

The anticancer potential of isoquinoline derivatives is well-documented, with mechanisms of action often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[5][6] The presence of halogen substituents can enhance these cytotoxic effects.[3][4] Therefore, a primary focus of screening this compound derivatives should be the evaluation of their anticancer properties.

Comparative Performance of Halogenated Quinolines and Isoquinolines

To contextualize the potential of this compound derivatives, it is instructive to examine the anticancer activity of related halogenated compounds. The following table summarizes the cytotoxic effects of various bromo- and chloro-substituted quinoline and isoquinoline derivatives against different cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Bromo-substituted Quinolines6-Bromo-5-nitroquinolineHT29 (Colon)Not specified, but significant activity reported
Bromo-substituted Isoquinolines3-BromofascaplysinHL-60 (Leukemia)Submicromolar[6]
Chloro-substituted Isoquinolines6-Chloroisoquinoline-1-carbaldehyde derivativeVariousLow to mid nanomolar
Chloro-substituted Thiazolidinones5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinoneVarious1.57 - 2.80[7]
Chloro-substituted Benzodithiazines2-amino-8-chloro-5,5-dioxo[1,2,4]triazolo[2,3-b][1,4,2]benzodithiazineLeukemia (SR)Log GI50 = -7.67

Note: This table presents data for structurally related compounds to infer potential trends. Direct comparative data for this compound derivatives is the goal of the proposed screening.

Experimental Workflow for Anticancer Screening

A logical and efficient workflow is crucial for identifying promising anticancer candidates. The following diagram illustrates a typical screening cascade, starting from a primary cytotoxicity screen and progressing to more detailed mechanistic studies.

anticancer_workflow cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_invivo In Vivo Validation start Library of this compound Derivatives mtt MTT Assay (e.g., against NCI-60 panel) start->mtt Initial Cytotoxicity Screen hit_id Hit Identification (IC50 < 10 µM) mtt->hit_id Data Analysis apoptosis Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activation) hit_id->apoptosis Investigate Mechanism of Cell Death cell_cycle Cell Cycle Analysis (Flow Cytometry) hit_id->cell_cycle Determine Effect on Cell Proliferation target_id Target Identification (e.g., Kinase profiling, Western Blot) apoptosis->target_id cell_cycle->target_id xenograft Xenograft Models target_id->xenograft Validate in a Living System lead_opt Lead Optimization xenograft->lead_opt antimicrobial_workflow cluster_primary_antimicrobial Primary Screening cluster_secondary_antimicrobial Secondary Assays cluster_invivo_antimicrobial In Vivo Validation start_antimicrobial Library of this compound Derivatives mic_assay Broth Microdilution Assay (vs. panel of bacteria & fungi) start_antimicrobial->mic_assay Initial Susceptibility Testing mic_determination MIC Determination mic_assay->mic_determination Data Analysis mbc_assay MBC Determination mic_determination->mbc_assay Determine Bactericidal/Fungicidal Activity resistance_study Resistance Development Study mic_determination->resistance_study time_kill Time-Kill Kinetics mbc_assay->time_kill infection_model Infection Models (e.g., murine sepsis) time_kill->infection_model Validate Efficacy in a Living System resistance_study->infection_model lead_opt_antimicrobial Lead Optimization infection_model->lead_opt_antimicrobial enzyme_inhibition_workflow cluster_primary_enzyme Primary Screening cluster_secondary_enzyme Mechanism of Inhibition Studies cluster_validation_enzyme Cell-Based & In Vivo Validation start_enzyme Library of this compound Derivatives single_point_screen Single-Point Enzyme Inhibition Assay (e.g., at 10 µM) start_enzyme->single_point_screen Initial High-Throughput Screen hit_confirmation Hit Confirmation & IC50 Determination single_point_screen->hit_confirmation Dose-Response Analysis kinetic_analysis Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) hit_confirmation->kinetic_analysis Determine Mode of Inhibition selectivity_profiling Selectivity Profiling against Related Enzymes hit_confirmation->selectivity_profiling cell_based_assay Cell-Based Target Engagement Assays kinetic_analysis->cell_based_assay Confirm Target Interaction in Cells selectivity_profiling->cell_based_assay animal_model Pharmacodynamic Studies in Animal Models cell_based_assay->animal_model

References

The Definitive Guide to Structural Elucidation: An In-Depth Analysis of 8-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Single-Crystal X-ray Diffraction and Complementary Spectroscopic & Computational Methodologies

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties, making its accurate elucidation paramount for understanding reactivity, designing new therapeutics, and ensuring intellectual property. This guide provides a comprehensive comparison of single-crystal X-ray diffraction (SC-XRD), the gold standard for structural analysis, with other powerful techniques, using the halogenated heterocyclic compound, 8-Bromo-3-chloroisoquinoline, as a central case study.

While a published crystal structure for this compound is not currently available in open-access crystallographic databases, this guide will present a detailed, field-proven workflow for its structural determination. We will explore the causality behind experimental choices and provide a self-validating framework for analysis, grounded in authoritative scientific principles.

The Unparalleled Insight of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[1] The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in a crystal lattice. When a beam of monochromatic X-rays strikes a crystal, the electrons scatter the X-rays. Due to the highly ordered arrangement of atoms in a crystal, the scattered waves interfere with each other, leading to a unique diffraction pattern of constructive and destructive interference. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be reconstructed, revealing the precise location of each atom.[2][3] This technique is indispensable for determining absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions.[4]

For a molecule like this compound, SC-XRD offers the definitive method to confirm the substitution pattern on the isoquinoline core and to understand how the bromine and chlorine atoms influence the crystal packing through halogen bonding and other non-covalent interactions.

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a refined crystal structure is a meticulous process. The following workflow outlines the critical steps, providing the rationale behind each procedural choice.

X_ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis & Purification of This compound Purity Purity Assessment (NMR, LC-MS) Synthesis->Purity Crystal_Growth Crystal Growth Trials (Slow Evaporation, Vapor Diffusion) Purity->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Processing Data Processing (Indexing, Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods/Patterson) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares Fitting) Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF) Analytical_Techniques_Comparison cluster_xrd Single-Crystal X-ray Diffraction cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_comp Computational Chemistry XRD Provides: - 3D atomic coordinates - Bond lengths & angles - Absolute stereochemistry - Crystal packing NMR Provides: - Connectivity (¹H-¹H, ¹H-¹³C) - Relative stereochemistry - Solution-state conformation - Dynamic information MS Provides: - Molecular weight - Elemental composition - Fragmentation patterns - Isotopic information Comp Provides: - Predicted geometry - Calculated NMR shifts - Electronic properties - Conformational analysis Central_Molecule This compound Central_Molecule->XRD Central_Molecule->NMR Central_Molecule->MS Central_Molecule->Comp

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 8-Bromo-3-chloroisoquinoline, grounding each procedural step in the principles of chemical safety and regulatory compliance.

Hazard Profile & Regulatory Imperative

Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the compound's intrinsic hazards. This compound is not a benign substance; its hazard profile necessitates its classification as a hazardous material.

GHS Hazard Classification Summary

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]GHS07
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][2]GHS07
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][2]GHS07
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]GHS07
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]GHS07
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2]GHS07

Due to these characteristics, this compound and any materials contaminated with it are typically classified as hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4] Disposal must, therefore, adhere to all local, state, and federal regulations and be managed by a licensed hazardous waste disposal facility.[5][6]

Pre-Disposal Protocol: In-Lab Waste Management

Proper disposal begins the moment the compound is deemed waste. The core principles are containment and segregation .

Step 1: Personal Protective Equipment (PPE)

Before handling the waste container or the chemical itself, it is imperative to wear appropriate PPE. This is your primary defense against the acute hazards listed above.[7]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.

  • Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.[8]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls may be necessary.

  • Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, or if dealing with solutions that may aerosolize, use an appropriate respirator.[8]

Step 2: Waste Segregation

The causality for segregation is both safety and cost-efficiency. Mixing incompatible waste streams can lead to dangerous reactions, while mixing halogenated and non-halogenated waste unnecessarily increases disposal costs. Halogenated compounds like this compound require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic dioxins and furans.[9]

Workflow for Waste Segregation

WasteSegregation start Waste Generated: This compound is_solid Is it a solid? start->is_solid is_solution Is it in solution? is_solid->is_solution No solid_waste Container: 'Halogenated Organic Solids' is_solid->solid_waste Yes solvent_type Is the solvent halogenated? is_solution->solvent_type Yes aqueous_waste Is it an aqueous solution with low concentration? is_solution->aqueous_waste No (Contaminated Labware) non_halogen_waste Container: 'Non-Halogenated Organic Liquids' solvent_type->non_halogen_waste No halogen_waste Container: 'Halogenated Organic Liquids' solvent_type->halogen_waste Yes aqueous_waste->solid_waste No (e.g., contaminated wipes, silica) aqueous_container Container: 'Aqueous Waste with Halogenated Organics' aqueous_waste->aqueous_container Yes

Caption: Decision workflow for segregating this compound waste.

Step 3: Waste Containment & Labeling
  • Select a Compatible Container: Use a chemically compatible container that can be securely sealed. For solids, a high-density polyethylene (HDPE) wide-mouth bottle is suitable. For liquid waste, use a designated solvent waste container, ensuring it is not metal if the solution is corrosive.[10] The container must be in good condition, free of leaks or damage.[10][11]

  • Label Immediately: The moment the first drop of waste enters the container, it must be labeled.[4] The label must be unambiguous and include:

    • The words "HAZARDOUS WASTE "[4]

    • The full chemical name: "This compound " (no formulas or abbreviations)

    • An accurate list of all constituents and their approximate percentages (including solvents).

    • The relevant hazard pictograms (e.g., GHS07 - Exclamation Mark).

    • The accumulation start date.

Final Disposal Procedure

This phase involves preparing the properly segregated and contained waste for pickup by your institution's Environmental Health & Safety (EH&S) office or a licensed contractor.

Step 1: Final Container Check
  • Ensure the container is no more than 90% full to allow for vapor expansion.

  • Wipe the exterior of the container clean of any contamination.

  • Check that the cap is securely tightened to prevent leaks or spills.[10]

Step 2: Storage Pending Pickup
  • Store the sealed waste container in a designated satellite accumulation area. This area should be under the control of laboratory personnel, secure, and have secondary containment to capture any potential leaks.[4]

  • Do not store the waste container near drains or in areas where a spill could reach the environment.[8][12]

  • Store away from incompatible materials, particularly strong oxidizing agents.

Step 3: Arrange for Disposal
  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a chemical waste collection request form, either online or in hard copy.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash. This is a direct violation of environmental regulations and poses a significant risk.[4][12]

Emergency Procedures for Spills & Exposure

Accidents can happen. A self-validating safety protocol includes being prepared for them.

Spill Cleanup
  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: For a small spill of solid material, you may be able to clean it up if you are properly trained and equipped. For large spills or any spill of a solution, evacuate the area and contact your EH&S emergency line.

  • Cleanup (Small Solid Spill):

    • Wearing your full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb a spill of an oxidizer.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[5][12] Avoid creating dust.[8]

    • Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][12]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13]

By adhering to these procedures, you contribute to a culture of safety and ensure that your vital research does not come at the cost of environmental health or personal well-being.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 8-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical research and drug development, halogenated isoquinolines serve as critical building blocks for novel therapeutics. Among these, 8-Bromo-3-chloroisoquinoline is a compound of significant interest. However, its utility in synthesis is matched by the imperative for stringent safety protocols. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to handle this compound, ensuring both personal safety and experimental integrity. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the "why" behind each safety measure.

Hazard Assessment: Understanding the Intrinsic Risks

Before any handling, a thorough understanding of the compound's hazard profile is non-negotiable. This compound is a multi-hazard substance, and its risks stem from its chemical structure as a halogenated aromatic compound.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.[2]

A full review of the Safety Data Sheet (SDS) is the foundational step for any specific chemical handling.[3] The Globally Harmonized System (GHS) classifications for this compound provide a clear, quantitative summary of its potential dangers.[4]

Hazard Class GHS Classification Hazard Statement Source
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[4][5]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[4][5]
Skin Irritation Category 2H315: Causes skin irritation[4][5]
Eye Irritation Category 2H319: Causes serious eye irritation[4][5]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[4][5]
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation[4][5]

These classifications dictate the necessity for a multi-layered Personal Protective Equipment (PPE) strategy. The presence of bromine and chlorine atoms on the aromatic ring system increases its reactivity and potential for biological interaction, warranting a cautious approach.

The Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all checklist but a risk-based decision process. For this compound, the following PPE is mandatory.

Eye and Face Protection
  • What to Use: Chemical safety goggles that form a seal around the eyes are the minimum requirement.[6] For procedures with a higher risk of splashing (e.g., transfers of solutions), a full face shield should be worn in addition to safety goggles.[3][7]

  • The Rationale: The compound is classified as a serious eye irritant (H319).[4][5] Direct contact can cause significant damage. Standard safety glasses do not provide adequate protection from splashes or vapors that can easily circumvent the frames.

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are essential. Nitrile rubber gloves are a suitable first choice for incidental contact and splash protection against many organic compounds.[1][8] It is critical to check the manufacturer's glove compatibility chart for breakthrough times specific to chlorinated and brominated aromatic compounds. Always double-glove if handling larger quantities or for prolonged periods.

  • Lab Coat/Apron: A flame-resistant lab coat, fully buttoned, is required.[8] For tasks involving significant quantities of the material, a chemically resistant apron over the lab coat provides an additional barrier.[3]

  • Footwear: Closed-toe shoes, preferably made of a chemically resistant material, must be worn at all times in the laboratory.[1]

  • The Rationale: The compound is harmful in contact with skin (H312) and causes skin irritation (H315).[4][5] Halogenated organics can potentially be absorbed through the skin, leading to systemic toxicity. Protective clothing prevents direct contact and contamination of personal clothing.[2]

Respiratory Protection
  • What to Use: All handling of this compound solid or its solutions must be conducted within a certified chemical fume hood.[1] This engineering control is the primary method for preventing respiratory exposure.

  • When to Escalate: If engineering controls are not available or fail, or in the case of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1]

  • The Rationale: The compound is harmful if inhaled (H332) and may cause respiratory irritation (H335).[4][5] Inhalation is a direct route to systemic exposure, and fine powders can be easily aerosolized.

The following diagram illustrates the decision-making workflow for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_prep Phase 1: Preparation & Risk Assessment cluster_selection Phase 2: PPE Selection cluster_ops Phase 3: Operations & Disposal A Review Safety Data Sheet (SDS) for this compound B Identify Hazards: - Skin/Eye Irritant - Harmful if Inhaled/Swallowed/Absorbed A->B C Assess Task-Specific Risks (e.g., Weighing, Dissolving, Reaction) B->C D Mandatory Engineering Control: Work in Certified Fume Hood C->D E Select Eye Protection: Chemical Goggles (Minimum) Add Face Shield for Splash Risk C->E F Select Gloves: Chemical-Resistant Nitrile (Minimum) Check Breakthrough Time Consider Double Gloving C->F G Select Body Protection: Lab Coat (Fully Buttoned) Closed-Toe Shoes C->G H Perform Handling & Experimental Work D->H E->H F->H G->H I Segregate Halogenated Waste (Solid & Liquid) H->I J Decontaminate Glassware & Surfaces I->J K Doff PPE Correctly to Avoid Contamination J->K L Wash Hands Thoroughly K->L

Caption: PPE Selection and Safe Handling Workflow for this compound.

Operational Plan: From Benchtop to Disposal

Safe handling is a complete workflow, from the moment the container is opened until all waste is properly segregated.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the work area is clear. Designate a specific area within the hood for handling. Have spill cleanup materials (absorbent pads, appropriate neutralizer) readily available.

  • Donning PPE: Put on PPE in the correct order: lab coat, then safety goggles/face shield, and finally, gloves (pulling the cuffs over the sleeves of the lab coat).

  • Handling the Compound:

    • Conduct all manipulations, including weighing and transfers, inside the fume hood to minimize inhalation risk.[2]

    • Open the container with care. Avoid generating dust if it is a solid.

    • Use a dedicated spatula for transfers.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling & Decontamination:

    • Securely close the primary container and wipe it down with a damp cloth before returning it to storage.

    • Decontaminate all glassware and equipment that came into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[1]

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination: remove gloves first, then the face shield/goggles, and finally the lab coat. Dispose of gloves immediately in the appropriate waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE, even if there was no known contact.[2]

Emergency Procedures and Disposal

In Case of Exposure or Spill
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Spill: For a small spill inside a fume hood, use an inert absorbent material to clean it up, place it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Waste Disposal Plan

Proper segregation of chemical waste is crucial for safety and environmental protection.

  • Halogenated Waste Stream: All waste containing this compound, including contaminated solids (gloves, paper towels, absorbent), and liquid rinsates, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[1][9]

  • Why Segregate? Halogenated waste cannot be disposed of via conventional incineration methods used for non-halogenated solvents.[10] Burning these compounds can produce highly toxic and corrosive byproducts like hydrogen chloride and hydrogen bromide gas.[2][10] Specialized high-temperature incineration with scrubbers is required for their safe disposal.[10] Never mix halogenated and non-halogenated waste streams.[11]

By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.